molecular formula C28H34O8 B593424 Angeloylgomisin O CAS No. 83864-69-1

Angeloylgomisin O

Cat. No.: B593424
CAS No.: 83864-69-1
M. Wt: 498.6 g/mol
InChI Key: PLKFSXFJGNZAER-XXDSNBTQSA-N
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Description

Angeloylgomisin O has been reported in Schisandra chinensis with data available.
See also: Schisandra chinensis fruit (part of).

Properties

IUPAC Name

[(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-20-25(35-13-34-20)26(32-7)21(17)22-18(23)12-19(30-5)24(31-6)27(22)33-8/h9,11-12,15-16,23H,10,13H2,1-8H3/b14-9-/t15-,16-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKFSXFJGNZAER-XXDSNBTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C(CC2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1[C@H]([C@H](CC2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83864-69-1
Record name Angeloylgomisin O
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083864691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ANGELOYLGOMISIN O
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2USP2X4F50
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Biological Evaluation of Angeloylgomisin O from Schisandra chinensis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Schisandra chinensis, a woody vine native to Northern China and the Russian Far East, has a long history of use in traditional medicine. Its fruit, known as "five-flavor berry," is rich in a variety of bioactive compounds, primarily lignans. Among these, Angeloylgomisin O, a dibenzocyclooctadiene lignan, has garnered scientific interest. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological activities of this compound, with a focus on presenting detailed experimental protocols and quantitative data for researchers in the field of natural product chemistry and drug discovery.

Discovery and Structural Elucidation

This compound was first isolated from the fruits of Schizandra chinensis BAILL. by Ikeya and colleagues in 1982.[1] The researchers identified it as a new dibenzocyclooctadiene lignan and elucidated its absolute structure through chemical and spectral studies.[1]

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C28H34O8--INVALID-LINK--
Molecular Weight 498.57 g/mol --INVALID-LINK--
CAS Number 83864-69-1--INVALID-LINK--
Appearance Not specified in available literature
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone--INVALID-LINK--

Experimental Protocols

Isolation and Purification

The isolation of this compound from the fruits of Schisandra chinensis typically involves solvent extraction followed by chromatographic separation.

2.1.1. Extraction

  • Plant Material Preparation: Dried and crushed fruits of Schisandra chinensis are used as the starting material.

  • Solvent Extraction: The powdered fruit material is subjected to extraction with a non-polar solvent such as n-hexane. This is effective for extracting lignans while minimizing the co-extraction of more polar compounds. The extraction can be performed at room temperature with stirring or under reflux for several hours.

  • Concentration: The resulting n-hexane extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Chromatographic Separation

A multi-step chromatographic approach is generally required to isolate this compound to a high degree of purity.

  • Silica Gel Column Chromatography:

    • The crude n-hexane extract is adsorbed onto a small amount of silica gel and applied to the top of a silica gel column.

    • The column is then eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing lignans. Fractions with similar TLC profiles are pooled.

  • High-Performance Liquid Chromatography (HPLC):

    • The enriched fractions from the silica gel column are further purified by preparative HPLC.

    • A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.

    • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

    • The purity of the isolated compound is then confirmed by analytical HPLC.

Figure 1. General experimental workflow for the isolation of this compound.
Structural Elucidation

The structure of the isolated this compound is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, allowing for the confirmation of its molecular formula (C28H34O8).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • 2D NMR (COSY, HMQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule by showing correlations between protons and carbons.

  • Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.

  • Ultraviolet (UV) Spectroscopy: Provides information about the presence of chromophores, which is characteristic of the dibenzocyclooctadiene lignan skeleton.

Biological Activities of this compound

Research on the biological activities of this compound has primarily focused on its cytotoxic effects against various cancer cell lines.

Cytotoxic Activity

A study evaluating the in vitro cytotoxic activities of compounds isolated from Schisandra chinensis extract demonstrated that this compound exhibits strong cytotoxic effects against human leukemia (HL-60) and human cervical carcinoma (HeLa) cell lines, and weak cytotoxicity towards a breast cancer (MCF-7) cell line.

Cell LineIC50 (µM)ActivityReference
HL-60 (Human Leukemia) 8.00Strong--INVALID-LINK--
HeLa (Human Cervical Carcinoma) >10(Not specified as strong or weak)--INVALID-LINK--
MCF-7 (Breast Cancer) >30Weak--INVALID-LINK--

3.1.1. Hypothetical Signaling Pathway for Cytotoxicity

Based on the known mechanisms of other cytotoxic natural products, it is plausible that this compound induces apoptosis in cancer cells. A potential signaling pathway could involve the activation of caspases, which are key mediators of apoptosis.

cytotoxicity_pathway AngeloylgomisinO This compound CancerCell Cancer Cell AngeloylgomisinO->CancerCell ProCaspase Pro-caspases CancerCell->ProCaspase Induces stress ActiveCaspase Active Caspases ProCaspase->ActiveCaspase Activation Apoptosis Apoptosis ActiveCaspase->Apoptosis

Figure 2. Hypothetical apoptotic pathway induced by this compound.
Potential Anti-inflammatory and Neuroprotective Activities

While direct studies on the anti-inflammatory and neuroprotective effects of pure this compound are limited, extracts of Schisandra chinensis containing this and other lignans have shown such activities. For instance, non-polar extracts have been found to inhibit cyclooxygenase-2 (COX-2) catalysed prostaglandin production, suggesting anti-inflammatory potential.[2] Furthermore, this compound has been identified as a constituent in a traditional Chinese medicine formula used for Alzheimer's disease, hinting at potential neuroprotective roles.[3] However, further research is required to specifically attribute these activities to this compound and to elucidate the underlying signaling pathways.

Conclusion and Future Directions

This compound, a dibenzocyclooctadiene lignan from Schisandra chinensis, has demonstrated significant cytotoxic activity against specific cancer cell lines. This technical guide has provided an overview of its discovery and a representative methodology for its isolation and structural characterization, along with the available quantitative data on its bioactivity.

Future research should focus on several key areas:

  • Detailed Mechanistic Studies: Elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects is crucial for its potential development as an anticancer agent.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models is a necessary next step to validate its therapeutic potential.

  • Exploration of Other Bioactivities: Investigating the anti-inflammatory and neuroprotective properties of pure this compound is warranted, given the traditional uses of Schisandra chinensis and the preliminary data from extracts.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound could lead to the discovery of compounds with improved potency and selectivity.

The information presented herein provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound and other bioactive lignans from Schisandra chinensis.

References

Angeloylgomisin O: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural source and detailed methodologies for the isolation of Angeloylgomisin O, a bioactive lignan of significant interest. The information is tailored for professionals in research, and drug development, offering actionable protocols and structured data to support further investigation and application of this compound.

Introduction to this compound

This compound is a dibenzocyclooctadiene lignan first isolated from the fruits of Schisandra chinensis (Turcz.) Baill., a plant belonging to the Schisandraceae family.[1] This deciduous woody vine is native to the forests of Northern China, the Russian Far East, and Korea. The fruits of S. chinensis, known as "Fructus Schisandrae," have a long history of use in traditional medicine and are the primary source of a variety of bioactive lignans, including this compound. These lignans are recognized for their diverse pharmacological activities, contributing to the therapeutic properties of the plant.

Natural Source and Abundance

The exclusive natural source of this compound identified in the scientific literature is the fruit of Schisandra chinensis.[1] While the plant contains a complex mixture of lignans, the concentration of individual compounds can vary based on factors such as geographic origin, harvest time, and post-harvest processing. Quantitative data on the specific yield of this compound from the raw plant material is not extensively reported in the available literature. However, the general concentration of total lignans in the dried fruits of S. chinensis can provide an estimate of the potential yield.

Isolation and Purification of this compound

The isolation of this compound from the fruits of Schisandra chinensis involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established techniques for lignan isolation from this plant source.

Experimental Protocol

3.1.1. Plant Material Preparation

Dried fruits of Schisandra chinensis are the starting material. For optimal extraction efficiency, the fruits should be ground into a coarse powder.

3.1.2. Extraction

The powdered plant material is subjected to solvent extraction to isolate the crude mixture of lignans.

  • Solvent: Methanol or ethanol are commonly used solvents for the extraction of lignans from S. chinensis.

  • Procedure:

    • Macerate the powdered fruits in methanol at room temperature with occasional stirring for 24-48 hours.

    • Alternatively, use a Soxhlet apparatus for continuous extraction with methanol for 6-8 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

3.1.3. Solvent Partitioning (Fractionation)

The crude extract is partitioned between immiscible solvents to separate compounds based on their polarity.

  • Procedure:

    • Suspend the crude methanolic extract in water to form an aqueous suspension.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • The lignan fraction, including this compound, is typically enriched in the chloroform and ethyl acetate fractions.

    • Concentrate these fractions to dryness.

3.1.4. Chromatographic Purification

The enriched lignan fractions are subjected to one or more chromatographic steps to isolate this compound.

  • Column Chromatography (Initial Separation):

    • Stationary Phase: Silica gel (100-200 mesh) is commonly used.

    • Mobile Phase: A gradient of n-hexane and ethyl acetate is typically employed. The polarity is gradually increased to elute compounds with different affinities for the stationary phase.

    • Procedure:

      • Pack a glass column with a slurry of silica gel in n-hexane.

      • Load the concentrated chloroform or ethyl acetate fraction onto the column.

      • Elute the column with a stepwise or linear gradient of n-hexane-ethyl acetate.

      • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

      • Combine fractions containing the target compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

    • Column: A reversed-phase C18 column is suitable for the fine purification of lignans.

    • Mobile Phase: A mixture of methanol and water or acetonitrile and water is used as the mobile phase. Isocratic or gradient elution can be applied.

    • Procedure:

      • Dissolve the partially purified fraction in a suitable solvent (e.g., methanol).

      • Inject the sample into the preparative HPLC system.

      • Monitor the elution profile using a UV detector.

      • Collect the peak corresponding to this compound.

      • Evaporate the solvent to obtain the pure compound.

Data Presentation

The following tables summarize the key parameters and expected outcomes of the isolation process. It is important to note that specific yield and purity data for this compound are not widely published; therefore, the values presented for the final compound are representative estimates for lignans isolated from S. chinensis.

Table 1: Extraction and Fractionation Parameters

ParameterValue/Description
Starting Material Dried fruits of Schisandra chinensis
Extraction Solvent Methanol
Extraction Method Maceration or Soxhlet extraction
Partitioning Solvents n-Hexane, Chloroform, Ethyl Acetate, Water
Enriched Fraction Chloroform and/or Ethyl Acetate

Table 2: Chromatographic Purification Parameters

ParameterColumn ChromatographyPreparative HPLC
Stationary Phase Silica gel (100-200 mesh)Reversed-phase C18
Mobile Phase n-Hexane-Ethyl Acetate (gradient)Methanol-Water or Acetonitrile-Water
Detection Thin Layer Chromatography (TLC)UV Detector

Table 3: Estimated Yield and Purity of this compound

ParameterEstimated Value
Yield from Crude Extract 0.01 - 0.1% (estimated)
Purity after Prep-HPLC >95% (expected)

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the isolation and purification process for this compound.

Angeloylgomisin_O_Isolation cluster_start Plant Material Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_final Final Product start Dried Fruits of Schisandra chinensis grinding Grinding start->grinding extraction Methanol Extraction (Maceration or Soxhlet) grinding->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 partitioning Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) concentration1->partitioning concentration2 Concentration of Chloroform/ Ethyl Acetate Fractions partitioning->concentration2 column_chrom Silica Gel Column Chromatography (n-Hexane-EtOAc Gradient) concentration2->column_chrom prep_hplc Preparative HPLC (Reversed-phase C18) column_chrom->prep_hplc final_product Pure this compound prep_hplc->final_product

Caption: Workflow for the isolation of this compound.

References

Angeloylgomisin O molecular formula and weight.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angeloylgomisin O is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis BAILL.[1]. This class of compounds has garnered significant interest in the scientific community due to a range of biological activities, including anti-inflammatory and anti-proliferative effects. This technical guide provides a comprehensive overview of the molecular characteristics, isolation and purification protocols, structural elucidation, and known biological activities of this compound, with a focus on its potential modulation of key signaling pathways.

Molecular Profile

The fundamental molecular properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C28H34O8--INVALID-LINK--[2]
Molecular Weight 498.6 g/mol --INVALID-LINK--[2]
CAS Number 83864-69-1--INVALID-LINK--[2]

Experimental Protocols

Isolation and Purification

This compound is naturally present in the fruits of Schisandra chinensis. The general procedure for its isolation involves solvent extraction followed by chromatographic separation. While a specific, detailed protocol for this compound is not extensively published, the following methodology is based on established procedures for lignan isolation from Schisandra chinensis[3][4].

  • Extraction:

    • Dried and powdered fruits of Schisandra chinensis are extracted with a suitable solvent, such as methanol or ethanol, at room temperature.

    • The resulting crude extract is then concentrated under reduced pressure.

  • Fractionation:

    • The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatographic Separation:

    • The fraction containing this compound (typically the less polar fractions) is subjected to column chromatography on silica gel.

    • A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the different lignans.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing this compound are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation

The structure of this compound has been determined using a combination of spectroscopic techniques[1].

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition, confirming the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of protons in the molecule.

    • ¹³C NMR: Reveals the number and types of carbon atoms.

Biological Activity and Signaling Pathways

Extracts of Schisandra chinensis and its constituent lignans have been reported to possess various biological activities, including anti-inflammatory and anti-proliferative effects. While specific studies on the signaling pathways of this compound are limited, the known activities of related lignans suggest potential mechanisms of action.

Anti-inflammatory Activity

Lignans from Schisandra have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways[6]. These pathways are central to the inflammatory response.

  • NF-κB Signaling Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. It is hypothesized that this compound may inhibit this pathway by preventing the degradation of IκB.

NF_kB_Pathway cluster_cytoplasm Cytoplasm Pro-inflammatory\nStimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory\nStimuli->IKK activates IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB inhibits Nucleus Nucleus NF-kB->Nucleus translocates Gene\nTranscription Gene Transcription Nucleus->Gene\nTranscription induces This compound This compound This compound->IkB prevents degradation

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial regulator of inflammation. It involves a cascade of protein kinases that, upon activation by inflammatory stimuli, lead to the expression of inflammatory mediators. Lignans may interfere with the phosphorylation cascade at various levels, thereby reducing the inflammatory response.

MAPK_Pathway Inflammatory\nStimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory\nStimuli->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Transcription\nFactors Transcription Factors MAPK->Transcription\nFactors activates Inflammatory\nResponse Inflammatory Response Transcription\nFactors->Inflammatory\nResponse induces This compound This compound This compound->MAPKK inhibits phosphorylation

Caption: Potential inhibition of the MAPK signaling pathway by this compound.
Anti-proliferative and Apoptotic Activity

Several lignans from Schisandra have demonstrated the ability to inhibit the growth of cancer cells and induce apoptosis (programmed cell death)[3][7]. The proposed mechanisms often involve cell cycle arrest and the activation of caspase cascades.

  • Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division. Some natural compounds can halt the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from proliferating[8].

  • Induction of Apoptosis: Apoptosis is a natural process of cell death that is often dysregulated in cancer. Compounds like this compound may trigger apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to the activation of caspases, which are proteases that execute cell death[9].

Experimental_Workflow cluster_isolation Isolation and Purification cluster_elucidation Structural Elucidation cluster_activity Biological Activity Assessment Schisandra chinensis fruits Schisandra chinensis fruits Solvent Extraction Solvent Extraction Schisandra chinensis fruits->Solvent Extraction Fractionation Fractionation Solvent Extraction->Fractionation Column Chromatography Column Chromatography Fractionation->Column Chromatography Preparative HPLC Preparative HPLC Column Chromatography->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound Mass Spectrometry Mass Spectrometry Pure this compound->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy Pure this compound->NMR Spectroscopy In vitro assays In vitro assays Pure this compound->In vitro assays Molecular Formula and Weight Molecular Formula and Weight Mass Spectrometry->Molecular Formula and Weight Chemical Structure Chemical Structure NMR Spectroscopy->Chemical Structure Anti-inflammatory assays Anti-inflammatory assays In vitro assays->Anti-inflammatory assays Anti-proliferative assays Anti-proliferative assays In vitro assays->Anti-proliferative assays Signaling Pathway Analysis\n(Western Blot, etc.) Signaling Pathway Analysis (Western Blot, etc.) Anti-inflammatory assays->Signaling Pathway Analysis\n(Western Blot, etc.) Cell Cycle Analysis\nApoptosis Assays Cell Cycle Analysis Apoptosis Assays Anti-proliferative assays->Cell Cycle Analysis\nApoptosis Assays

Caption: General experimental workflow for this compound research.

Conclusion

This compound represents a promising natural product with potential therapeutic applications, particularly in the areas of inflammation and oncology. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical studies. This guide provides a foundational resource for researchers embarking on the study of this intriguing lignan.

References

The Biosynthesis of Dibenzocyclooctadiene Lignans: A Technical Guide on the Pathway to Angeloylgomisin O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of lignans, with a specific focus on the complex dibenzocyclooctadiene lignan, Angeloylgomisin O, a characteristic secondary metabolite of Schisandra chinensis. This document details the enzymatic steps from primary metabolism to the formation of the core lignan structures and the subsequent tailoring reactions. It includes quantitative data on lignan accumulation, detailed experimental protocols for pathway analysis, and visual diagrams to elucidate the complex biochemical processes.

The General Lignan Biosynthetic Pathway: From Phenylalanine to Pinoresinol

The journey to complex lignans like this compound begins with the well-established phenylpropanoid pathway, which converts L-phenylalanine into monolignols, the fundamental building blocks of both lignans and lignin.[1][2]

  • Phenylpropanoid Pathway : L-phenylalanine is first deaminated by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid. A series of enzymatic reactions involving Cinnamate 4-hydroxylase (C4H) , 4-Coumarate:CoA Ligase (4CL) , Cinnamoyl-CoA Reductase (CCR) , and Cinnamyl Alcohol Dehydrogenase (CAD) , among others, converts cinnamic acid into p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.[2][3] Coniferyl alcohol is the primary precursor for the lignans found in Schisandra.[4]

  • Monolignol Dimerization : The first committed step in lignan biosynthesis is the oxidative dimerization of two coniferyl alcohol molecules. This reaction is controlled by Dirigent Proteins (DIRs) , which guide the regio- and stereospecific coupling of monolignol radicals generated by oxidases like laccases or peroxidases.[1][4] This precise control yields optically active (+)- or (-)-pinoresinol, a foundational furofuran lignan.[1]

  • Core Lignan Scaffold Formation : From pinoresinol, the pathway branches out. A key enzyme, Pinoresinol-Lariciresinol Reductase (PLR) , sequentially reduces pinoresinol to lariciresinol and then to secoisolariciresinol.[1] Subsequently, Secoisolariciresinol Dehydrogenase (SDH) can oxidize secoisolariciresinol to form matairesinol, another important lignan intermediate.[1] These four compounds—pinoresinol, lariciresinol, secoisolariciresinol, and matairesinol—represent the core scaffolds from which the vast diversity of lignans is derived.

Lignan_Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan_core Core Lignan Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL CouCoA p-Coumaroyl-CoA Cin->CouCoA C4H, 4CL ConAlc Coniferyl Alcohol CouCoA->ConAlc CCR, CAD ConAlc2 ConAlc->ConAlc2 Pino Pinoresinol Lari Lariciresinol Pino->Lari PLR Seco Secoisolariciresinol Lari->Seco PLR Mata Matairesinol Seco->Mata SDH ConAlc2->Pino Laccase/Peroxidase + Dirigent Protein (DIR)

Figure 1: The general lignan biosynthetic pathway.

Putative Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra

The biosynthesis of the characteristic eight-membered ring of dibenzocyclooctadiene lignans, such as this compound, is not yet fully elucidated. However, transcriptome and metabolome analyses of Schisandra chinensis have identified numerous candidate genes, particularly from the cytochrome P450 (CYP) superfamily, that are believed to catalyze the formation and decoration of this unique scaffold.[1][5]

The proposed pathway likely proceeds from the core lignan intermediate, matairesinol. A series of oxidative cyclization, hydroxylation, methylation, and acylation steps, catalyzed by various enzymes including CYP450s (e.g., CYP719A family) , O-methyltransferases (OMTs) , and acyltransferases , leads to the diverse array of dibenzocyclooctadiene lignans.[1][3] The final step in the formation of this compound is the attachment of an angeloyl group, a reaction catalyzed by a specific acyltransferase.

Dibenzocyclooctadiene_Pathway cluster_core Core Lignan Precursor cluster_dibenzo Dibenzocyclooctadiene Scaffold Formation & Tailoring Mata Matairesinol Intermediates Dibenzocyclooctadiene Intermediates (e.g., Schisandrin, Gomisin A) Mata->Intermediates Oxidative Cyclization (CYP450s) Angeloylgomisin This compound Intermediates->Angeloylgomisin Tailoring Reactions (Hydroxylation, Methylation, Acylation)

Figure 2: Putative pathway for dibenzocyclooctadiene lignans.

Quantitative Data on Lignan Accumulation

The concentration of lignans in Schisandra chinensis varies significantly depending on the specific compound, plant tissue, and even the color of the fruit. HPLC analysis is the standard method for quantifying these metabolites.[6][7]

Table 1: Content of Major Lignans in Schisandra chinensis Fruits of Different Colors

Lignan CompoundRed Fruits (wt%)White Fruits (wt%)Pink Fruits (wt%)
Deoxyschizandrin0.221 - 0.4010.3110.119 - 0.160
γ-Schizandrin0.432 - 0.5970.4320.198 - 0.221
Schisandrin C0.183 - 0.2670.1910.081 - 0.092
Schizandrol A2.112 - 3.4332.6321.164 - 1.337
Schizandrol B0.297 - 0.4860.3540.121 - 0.155
Schisantherin A0.147 - 0.3330.0970.053 - 0.071
Total Lignans 3.806 - 5.517 4.017 1.736 - 2.036

Data summarized from Sun et al., 2014.[7]

Table 2: Distribution of Lignans in Different Parts of the Schisandra chinensis Plant

Plant PartSchisandrol A (µg/g)Schisandrol B (µg/g)Angeloylgomisin H (µg/g)Schisandrin A (µg/g)Schisandrin B (µg/g)Schisandrin C (µg/g)Total Lignans (µg/g)
Seeds4991.6108.6213.6114.21162.3240.26830.5
Flowers1111.414.827.64.829.813.51201.9
Leaves4.28.81.40.025.11.941.4
Pulp41.70.00.00.00.00.041.7
Stems1.010.70.00.02.10.013.8

Data summarized from Park et al., 2020.[8] Note: Angeloylgomisin H is a structurally related compound.

Experimental Protocols

Analyzing the lignan biosynthetic pathway requires a combination of phytochemical analysis, enzymology, and molecular biology.

Protocol for Lignan Extraction and Quantification by HPLC

This protocol outlines a standard procedure for the quantitative analysis of lignans from Schisandra fruit.[7][8]

  • Sample Preparation :

    • Dry the plant material (e.g., fruits, seeds) at 60°C to a constant weight.

    • Grind the dried material into a fine powder using a mortar and pestle or a mill.

  • Ultrasonic Extraction :

    • Accurately weigh approximately 0.1 g of the powdered sample into a centrifuge tube.

    • Add 10 mL of methanol.

    • Extract the sample using an ultrasonic bath for 60 minutes at room temperature.

    • Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Filtration :

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis :

    • System : High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or UV detector.

    • Column : C18 column (e.g., 4.6 mm × 250 mm, 5 µm).

    • Mobile Phase : A gradient of (A) water and (B) acetonitrile.

      • 0-15 min: 50-60% B

      • 15-30 min: 60-80% B

      • 30-40 min: 80-50% B

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Detection Wavelength : 254 nm.

    • Injection Volume : 10 µL.

  • Quantification :

    • Prepare standard curves for each lignan of interest (e.g., this compound, Schisandrin A) using certified reference standards at various concentrations.

    • Calculate the concentration of each lignan in the sample by comparing its peak area to the standard curve.

Protocol for Cytochrome P450 Enzyme Assay in Plant Microsomes

This protocol provides a general framework for characterizing the activity of CYP450 enzymes, which are crucial for dibenzocyclooctadiene lignan biosynthesis.[9]

  • Microsome Isolation :

    • Homogenize fresh plant tissue (e.g., Schisandra roots or stems) in a cold extraction buffer (e.g., phosphate buffer with PVPP, ascorbate, and DTT).

    • Filter the homogenate through cheesecloth and centrifuge at low speed (e.g., 10,000 x g) to remove cell debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration (e.g., via Bradford assay). Store at -80°C.

  • Enzyme Reaction :

    • Prepare a reaction mixture in a microcentrifuge tube containing:

      • Tris-HCl buffer (pH 7.4)

      • Microsomal protein (e.g., 0.5 - 1.0 mg/mL)

      • Putative substrate (e.g., matairesinol or another lignan precursor)

      • (Optional) Specific CYP450 chemical inhibitors to identify the involved isozymes.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding an NADPH-generating system (e.g., 1.2 mM NADPH).

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Product Analysis :

    • Stop the reaction by adding a quenching solvent, such as cold acetonitrile.

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant for the formation of new products using LC-MS/MS. Compare the results to a control reaction without NADPH.

Workflow for Lignan Biosynthesis Research

The investigation of a biosynthetic pathway like that of this compound follows a logical progression from identifying candidate genes to functional characterization.

Research_Workflow cluster_discovery Gene Discovery & Correlation cluster_validation Functional Validation Transcriptomics Transcriptome Sequencing (e.g., from Schisandra tissues) Correlation Co-expression Analysis Transcriptomics->Correlation Metabolomics Metabolite Profiling (LC-MS analysis of lignans) Metabolomics->Correlation Cloning Candidate Gene Cloning (CYPs, OMTs, etc.) Correlation->Cloning Identify Candidates Expression Heterologous Expression (e.g., in Yeast or E. coli) Cloning->Expression Assay In Vitro Enzyme Assays Expression->Assay InVivo In Planta Validation (e.g., Gene Silencing/Overexpression) Assay->InVivo Confirm Function

Figure 3: Experimental workflow for gene discovery.

References

The Multifaceted Biological Activities of Gomisins: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gomisins, a class of lignans predominantly isolated from the fruits of Schisandra chinensis, have garnered significant scientific interest due to their diverse and potent pharmacological activities. These dibenzocyclooctadiene lignans have demonstrated a wide spectrum of biological effects, including anticancer, anti-inflammatory, neuroprotective, and antioxidant properties. This technical guide provides an in-depth review of the current state of research on the biological activities of various gomisins, with a focus on quantitative data, experimental methodologies, and the underlying molecular signaling pathways.

Quantitative Data on Biological Activities

To facilitate a comparative analysis of the potency of different gomisins, the following tables summarize the available quantitative data, primarily half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values, across various biological assays.

Table 1: Anticancer Activity of Gomisins

GomisinCell LineAssayIC50/EC50Reference
Gomisin A HeLa (Cervical Cancer)Cell ViabilityNot specified, but enhances TRAIL-induced apoptosis[1]
SKOV3, A2780 (Ovarian Cancer)Cell Viability (MTT)Enhances paclitaxel cytotoxicity[2]
Gomisin B analogue (5b) SIHA (Cervical Cancer)Cytotoxicity0.24 µM[3]
Gomisin J MCF7 (Breast Cancer)Cytotoxicity<10 µg/mL (proliferation), >30 µg/mL (viability)[4]
MDA-MB-231 (Breast Cancer)Cytotoxicity<10 µg/mL (proliferation), >30 µg/mL (viability)[4]
Various (13 cancer cell lines)CytotoxicityEffective at 30 µg/mL[5]
Glioma cell linesProliferationMarkedly reduced[6]
Gomisin L1 A2780 (Ovarian Cancer)Cell Viability (MTT)21.92 ± 0.73 µM[7]
SKOV3 (Ovarian Cancer)Cell Viability (MTT)55.05 ± 4.55 µM[7]
HL-60 (Leukemia)Cytotoxicity82.02 µM[7]
HeLa (Cervical Cancer)Cytotoxicity166.19 µM[7]
MCF7 (Breast Cancer)Cytotoxicity>200 µM[7]
Gomisin M2 MDA-MB-231 (Triple-Negative Breast Cancer)Cell Viability (Alamar blue)60 µM[8]
HCC1806 (Triple-Negative Breast Cancer)Cell Viability (Alamar blue)57 µM[8]
MCF10A (Non-cancerous breast epithelial)Cell Viability (Alamar blue)85 µM (>80 µM)[8]
Gomisin N HepG2 (Liver Cancer)Cell Viability25-100 µM[9]
HCCLM3 (Liver Cancer)Cell Viability25-100 µM[9]
HeLa (Cervical Cancer)ApoptosisEnhances TRAIL-induced apoptosis at 100 µM[1][9]

Table 2: Anti-inflammatory Activity of Gomisins

GomisinCell Line/ModelParameter MeasuredIC50/EC50Reference
Gomisin C Rat NeutrophilsSuperoxide anion formation (FMLP-induced)21.5 ± 4.2 µg/mL[10]
Rat NeutrophilsSuperoxide anion formation (PMA-induced)26.9 ± 2.1 µg/mL[10]
Gomisin J RAW 264.7 MacrophagesNitric Oxide (NO) Production (LPS-induced)Effective at 20 µM[5][11]
Gomisin M2 Imiquimod-induced psoriasis mouse modelReduction of skin thickness and inflammationOrally administered[12][13][14]
TNF-α/IFN-γ-stimulated keratinocytesInhibition of inflammatory mediatorsEffective at 0.1-10 µM[14]
Gomisin N RAW 264.7 MacrophagesNitric Oxide (NO) Production (LPS-induced)Effective at 2.5-20 µM[9][11]
TNF-α-stimulated HPDLCIL-6, IL-8, CCL2, CCL20 productionDose-dependent inhibition[15]
Gomisin R RAW 264.7 MacrophagesInhibition of cell proliferationNot specified

Table 3: Neuroprotective and Other Activities of Gomisins

GomisinActivityModelParameter MeasuredEC50Reference
Gomisin J Neuroprotectivet-BHP-induced cytotoxicity in HT22 cellsProtective effect43.3 ± 2.3 µM[16]
NeuroprotectiveMiddle cerebral artery occlusion/reperfusion in ratsReduction of neurological scores and infarct sizeDose-dependent (effective at 80 mg/kg)[17][18]
Gomisin N NeuroprotectiveAlzheimer's disease models (in vivo and in vitro)Improved cognitive function, reduced Aβ plaquesNot specified[19]
Gomisin J Antiviral (HIV-1)H9 T cellsInhibition of HIV-1 IIIB replication1.5 µg/mL[5]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of gomisins' biological activities.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the gomisin compound or vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., 150 µL of DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The plate is gently shaken to ensure complete dissolution, and the absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the gomisin concentration and fitting the data to a dose-response curve.

Western Blot for NF-κB Activation

Western blotting is used to detect the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a hallmark of NF-κB activation.

  • Cell Lysis and Nuclear/Cytoplasmic Fractionation: Cells are treated with the gomisin and/or an inflammatory stimulus (e.g., LPS or TNF-α). Following treatment, cells are harvested, and nuclear and cytoplasmic extracts are prepared using a commercial fractionation kit according to the manufacturer's instructions. Protein concentrations are determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each fraction are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for the p65 subunit of NF-κB. Antibodies against loading controls for the nuclear (e.g., Lamin B1) and cytoplasmic (e.g., β-actin or GAPDH) fractions are used to ensure equal protein loading.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The density of the bands is quantified using densitometry software. An increase in the p65 band intensity in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate NF-κB activation.

In Vivo Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Rat Model for Neuroprotection

This model is used to simulate ischemic stroke and evaluate the neuroprotective effects of compounds like Gomisin J.[17][18]

  • Animal Preparation: Adult male Sprague-Dawley or Wistar rats are anesthetized (e.g., with sodium pentobarbital).[17]

  • Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 90 minutes) to induce ischemia. Reperfusion is initiated by withdrawing the filament.

  • Drug Administration: Gomisin J or vehicle is administered at specified doses and time points (e.g., intraperitoneally or intravenously) before, during, or after the ischemic period.

  • Neurological Deficit Scoring: Neurological function is assessed at various time points after reperfusion using a standardized scoring system.

  • Infarct Volume Measurement: After a set duration (e.g., 24 or 48 hours), the rats are euthanized, and their brains are removed. The brains are sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then calculated using image analysis software.

In Vivo Imiquimod-Induced Psoriasis-Like Skin Inflammation Mouse Model

This model is employed to assess the anti-inflammatory effects of compounds like Gomisin M2 in a psoriasis-like condition.[12][13][14]

  • Animal Model: The back skin of mice (e.g., BALB/c) is shaved.

  • Induction of Psoriasis: A daily topical dose of imiquimod cream (e.g., 62.5 mg) is applied to the shaved back for a specified number of consecutive days (e.g., 7 days) to induce psoriasis-like skin inflammation.

  • Treatment: Gomisin M2 or a vehicle control is administered orally or topically daily throughout the induction period.

  • Evaluation of Skin Inflammation: The severity of the skin inflammation is evaluated daily by scoring erythema, scaling, and thickness of the back skin (Psoriasis Area and Severity Index - PASI). Transepidermal water loss (TEWL) can also be measured as an indicator of skin barrier function.

  • Histological Analysis: At the end of the experiment, skin biopsies are taken for histological analysis (e.g., H&E staining) to assess epidermal thickness and inflammatory cell infiltration.

  • Biochemical Analysis: Skin and spleen tissues can be collected to measure the expression of inflammatory cytokines and the populations of immune cells (e.g., Th1 and Th17 cells) by methods such as qPCR, ELISA, or flow cytometry.

In Vitro Mitochondrial Biogenesis Assay in C2C12 Myotubes

This assay is used to investigate the effect of compounds like Gomisin G on the formation of new mitochondria.[20]

  • Cell Culture and Differentiation: C2C12 myoblasts are cultured in a growth medium until they reach confluence. Differentiation into myotubes is then induced by switching to a differentiation medium (e.g., DMEM with 2% horse serum).

  • Treatment: Differentiated myotubes are treated with Gomisin G at various concentrations for a specified duration. In some cases, an inducer of mitochondrial dysfunction (e.g., H₂O₂) may be used.

  • Mitochondrial DNA (mtDNA) Content: Total DNA is extracted from the cells. The relative amount of mtDNA is quantified by quantitative PCR (qPCR) using primers specific for a mitochondrial gene (e.g., COX1) and a nuclear gene (e.g., β-actin) for normalization.

  • Mitochondrial Protein Expression: The expression levels of key proteins involved in mitochondrial biogenesis, such as PGC-1α, NRF1, and TFAM, are analyzed by Western blotting.

  • Mitochondrial Function: Mitochondrial function can be assessed by measuring parameters like ATP levels using a luminescence-based assay or by measuring the activity of mitochondrial respiratory chain complexes (e.g., COX activity).

Signaling Pathways and Molecular Mechanisms

Gomisins exert their biological effects by modulating a variety of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways and the points of intervention by different gomisins.

Gomisin_NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates Gomisins Gomisin J, N, R Gomisins->IKK inhibits DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcribes

Caption: Gomisins J, N, and R inhibit the NF-κB signaling pathway.

Gomisin_MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Growth Factors/ Stress Receptor Receptor Tyrosine Kinase Stimulus->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_nuc ERK ERK->ERK_nuc translocates Gomisin_N Gomisin N Gomisin_N->ERK activates (in melanogenesis inhibition) Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK_nuc->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression regulates

Caption: Gomisin N modulates the MAPK/ERK signaling pathway.

Gomisin_PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Cell_Survival Cell Survival Akt->Cell_Survival Proliferation Proliferation Akt->Proliferation Gomisin_N Gomisin N Gomisin_N->Akt activates (in melanogenesis inhibition)

Caption: Gomisin N activates the PI3K/Akt signaling pathway.

Gomisin_M2_Wnt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Destruction_Complex Destruction Complex (APC, Axin, GSK3β) beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates Gomisin_M2 Gomisin M2 Gomisin_M2->beta_catenin downregulates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates

Caption: Gomisin M2 downregulates the Wnt/β-catenin signaling pathway.

This technical guide provides a consolidated overview of the biological activities of gomisins, supported by quantitative data and detailed experimental protocols. The elucidation of the signaling pathways involved offers valuable insights for researchers and drug development professionals exploring the therapeutic potential of these natural compounds. Further research is warranted to fully characterize the pharmacological profile of individual gomisins and to explore their clinical applications.

References

Angeloylgomisin O: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 83864-69-1

Abstract

Angeloylgomisin O, a dibenzocyclooctadiene lignan isolated from plants of the Schisandra genus, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, established biological activities, and mechanisms of action. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in their exploration of this promising natural compound. Special emphasis is placed on its roles as a Protein Kinase C delta (PKCδ) inhibitor and its therapeutic potential in inflammatory conditions and kidney fibrosis.

Chemical and Physical Properties

This compound is a structurally complex natural product. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 83864-69-1--INVALID-LINK--
Molecular Formula C₂₈H₃₄O₈--INVALID-LINK--
Molecular Weight 498.56 g/mol --INVALID-LINK--
Appearance SolidMedChemExpress
SMILES C/C=C(C)/C(=O)O[C@H]1--INVALID-LINK--OC)OC)OC)OC)OCO3)C">C@HCMedChemExpress
Natural Source Schisandra rubriflora, Schisandra chinensisMedChemExpress, MOLNOVA

Biological Activities and Mechanism of Action

This compound has demonstrated significant anti-inflammatory and hypoglycemic properties. A key aspect of its mechanism of action is the specific inhibition of Protein Kinase C delta (PKCδ), a serine/threonine kinase involved in a multitude of cellular processes, including apoptosis, proliferation, and inflammation.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are attributed to its ability to modulate key inflammatory signaling pathways. By inhibiting PKCδ, it can interfere with the downstream activation of transcription factors such as NF-κB, which is a central regulator of the inflammatory response. The inhibition of the NF-κB pathway leads to a reduction in the expression of pro-inflammatory cytokines and mediators.

Role in Kidney Fibrosis

This compound has shown potential in the amelioration of kidney fibrosis. The progression of renal fibrosis is often driven by the pro-fibrotic cytokine Transforming Growth Factor-beta (TGF-β). PKCδ is implicated in the TGF-β signaling cascade, and its inhibition by this compound can disrupt the downstream signaling events that lead to the accumulation of extracellular matrix proteins, a hallmark of fibrosis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's biological activities.

In Vitro PKCδ Kinase Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound against PKCδ.

Materials:

  • Recombinant human PKCδ enzyme

  • PKC substrate peptide (e.g., Myelin Basic Protein)

  • ATP, [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a microcentrifuge tube, combine the recombinant PKCδ enzyme, the substrate peptide, and the diluted this compound or vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP and a tracer amount of [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Unilateral Ureteral Obstruction (UUO) Model of Kidney Fibrosis

This in vivo protocol is used to evaluate the anti-fibrotic effects of this compound in a rodent model.[1][2][3][4]

Animals:

  • Male C57BL/6 mice (8-10 weeks old)[1]

Procedure:

  • Anesthetize the mice using an appropriate anesthetic agent.

  • Make a midline abdominal incision to expose the left kidney and ureter.

  • Ligate the left ureter at two points using surgical silk.[2][4]

  • For the sham-operated group, the ureter is mobilized but not ligated.

  • Close the abdominal incision in layers.

  • Administer this compound (dissolved in a suitable vehicle) to the treatment group via a specified route (e.g., oral gavage) at a predetermined dose and frequency. The control group receives the vehicle alone.

  • After a defined period (e.g., 7 or 14 days), euthanize the mice and harvest the kidneys.[1]

  • Process the kidney tissue for histological and biochemical analysis.

Immunohistochemistry for Collagen I in Kidney Tissue

This protocol is for the visualization and quantification of collagen deposition in kidney sections from the UUO model.[5][6][7]

Materials:

  • Paraffin-embedded kidney sections

  • Primary antibody against Collagen I

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB substrate kit

  • Hematoxylin for counterstaining

Procedure:

  • Deparaffinize and rehydrate the kidney sections.[7]

  • Perform antigen retrieval using a suitable method (e.g., heat-induced epitope retrieval).[6]

  • Block endogenous peroxidase activity.

  • Block non-specific binding sites with a blocking serum.

  • Incubate the sections with the primary anti-Collagen I antibody overnight at 4°C.[7]

  • Wash the sections and incubate with the biotinylated secondary antibody.

  • Wash and incubate with the ABC reagent.

  • Develop the color with the DAB substrate.

  • Counterstain with hematoxylin.[6]

  • Dehydrate, clear, and mount the sections.

  • Quantify the collagen deposition using image analysis software.

NF-κB Luciferase Reporter Assay

This cell-based assay is used to assess the inhibitory effect of this compound on the NF-κB signaling pathway.[8][9][10][11][12]

Materials:

  • HEK293 cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • TNF-α (or other NF-κB activator)

  • This compound stock solution (in DMSO)

  • Luciferase assay reagent

Procedure:

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.

  • Plate the transfected cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with TNF-α to activate the NF-κB pathway.

  • After an appropriate incubation period (e.g., 6-24 hours), lyse the cells.[11]

  • Measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Calculate the percentage of inhibition of NF-κB activity by this compound.

Western Blot for Phosphorylated PKCδ

This protocol is for detecting the phosphorylation status of PKCδ in cell lysates as an indicator of its activation.[13][14][15]

Materials:

  • Cell lysates

  • Primary antibody against phosphorylated PKCδ (p-PKCδ)

  • Primary antibody against total PKCδ

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels

  • PVDF membrane

  • Chemiluminescent substrate

Procedure:

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[14]

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

  • Incubate the membrane with the primary antibody against p-PKCδ overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the antibody against total PKCδ for normalization.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

PKC_delta_inhibition cluster_stimulus External Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Stimuli Growth Factors, Cytokines, etc. Receptor Receptor Stimuli->Receptor PKC_delta_inactive PKCδ (inactive) Receptor->PKC_delta_inactive Activation PKC_delta_active PKCδ (active) PKC_delta_inactive->PKC_delta_active Downstream Downstream Effectors PKC_delta_active->Downstream Response Cellular Response (e.g., Inflammation) Downstream->Response Angeloylgomisin_O This compound Angeloylgomisin_O->PKC_delta_active Inhibition

Caption: Inhibition of PKCδ signaling by this compound.

TGF_beta_fibrosis cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R PKC_delta PKCδ TGF_beta_R->PKC_delta Activation Smad2_3 Smad2/3 PKC_delta->Smad2_3 Phosphorylation p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex Smad Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_expression Pro-fibrotic Gene Expression Smad_complex->Gene_expression Angeloylgomisin_O This compound Angeloylgomisin_O->PKC_delta Inhibition

Caption: this compound's role in the TGF-β pathway in renal fibrosis.

NF_kappaB_inflammation cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, IL-1β PKC_delta PKCδ Stimuli->PKC_delta Activation IKK IKK Complex PKC_delta->IKK IkappaB IκB IKK->IkappaB Phosphorylation IkappaB_p p-IκB IkappaB->IkappaB_p NF_kappaB_inactive NF-κB NF_kappaB_active NF-κB (active) NF_kappaB_inactive->NF_kappaB_active Translocation IkappaB_p->NF_kappaB_inactive Degradation & Release Gene_expression Pro-inflammatory Gene Expression NF_kappaB_active->Gene_expression Angeloylgomisin_O This compound Angeloylgomisin_O->PKC_delta Inhibition

Caption: Modulation of the NF-κB inflammatory pathway by this compound.

Conclusion

This compound presents a compelling profile as a bioactive natural product with significant therapeutic potential. Its well-defined mechanism of action as a PKCδ inhibitor provides a solid foundation for its further investigation in inflammatory diseases and fibrotic conditions. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate future research and development efforts focused on harnessing the therapeutic benefits of this compound.

References

In-depth Technical Guide: Preliminary In-VItro Screening of Angeloylgomisin O

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angeloylgomisin O is a naturally occurring dibenzocyclooctadiene lignan found in plants of the Schisandraceae family. Lignans as a chemical class have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. Preliminary in vitro screening is a critical first step in the drug discovery and development pipeline, providing essential insights into the bioactivity and potential therapeutic applications of a compound like this compound. This guide outlines the foundational experimental protocols and data presentation for the initial in vitro evaluation of this compound, focusing on its potential cytotoxic and anti-inflammatory properties.

Data Presentation: Summary of In Vitro Activities

Effective data presentation is paramount for the clear interpretation and comparison of experimental outcomes. The following tables provide a structured format for summarizing the quantitative data obtained from the preliminary in vitro screening of this compound.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) after 48hIC₅₀ (µM) after 72hPositive Control (e.g., Doxorubicin) IC₅₀ (µM)
A549Lung Carcinoma
MCF-7Breast Adenocarcinoma
HeLaCervical Carcinoma
HepG2Hepatocellular Carcinoma

IC₅₀ (half-maximal inhibitory concentration) values should be determined from dose-response curves generated from cell viability assays.

Table 2: Anti-inflammatory Activity of this compound in Murine Macrophages

AssayEndpointIC₅₀ (µM)Positive Control (e.g., Dexamethasone) IC₅₀ (µM)
Nitric Oxide (NO) ProductionInhibition of LPS-induced NO
Prostaglandin E₂ (PGE₂) ProductionInhibition of LPS-induced PGE₂
TNF-α SecretionInhibition of LPS-induced TNF-α
IL-6 SecretionInhibition of LPS-induced IL-6

IC₅₀ values represent the concentration of this compound required to inhibit the production of the inflammatory mediator by 50%.

Experimental Protocols

Detailed and reproducible methodologies are the cornerstone of robust scientific research. The following sections provide comprehensive protocols for the key in vitro experiments.

Cell Culture
  • Cell Lines: Human cancer cell lines (A549, MCF-7, HeLa, HepG2) and a murine macrophage cell line (RAW 264.7) should be obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium:

    • Cancer cell lines: Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • RAW 264.7 cells: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Cells should be passaged upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

Anti-inflammatory Assays in RAW 264.7 Macrophages

These assays evaluate the ability of this compound to inhibit the production of key inflammatory mediators.

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to quantify the amount of nitrite. Calculate the percentage inhibition of NO production and determine the IC₅₀ value.

  • Cell Seeding, Treatment, and Stimulation: Follow the same procedure as the NO production assay.

  • Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatant.

  • ELISA: Measure the concentrations of TNF-α, IL-6, and PGE₂ in the supernatant using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine/PGE₂ production and determine the IC₅₀ values.

Mandatory Visualizations

Visual representations of experimental workflows and signaling pathways are crucial for conveying complex information concisely.

Experimental Workflow for In Vitro Screening

experimental_workflow cluster_setup Experimental Setup cluster_cytotoxicity Cytotoxicity Screening cluster_inflammation Anti-inflammatory Screening cell_culture Cell Culture (Cancer & Macrophage Lines) cell_seeding_cancer Seed Cancer Cells (96-well plates) cell_culture->cell_seeding_cancer cell_seeding_macro Seed RAW 264.7 Cells (96-well plates) cell_culture->cell_seeding_macro compound_prep This compound Stock Solution Preparation treatment_cancer Treat with this compound (48h & 72h) compound_prep->treatment_cancer pretreatment_macro Pre-treat with this compound compound_prep->pretreatment_macro cell_seeding_cancer->treatment_cancer mtt_assay MTT Assay treatment_cancer->mtt_assay data_analysis_cancer Calculate IC50 Values mtt_assay->data_analysis_cancer cell_seeding_macro->pretreatment_macro lps_stimulation LPS Stimulation (24h) pretreatment_macro->lps_stimulation supernatant_collection Collect Supernatant lps_stimulation->supernatant_collection griess_assay Griess Assay (NO) supernatant_collection->griess_assay elisa_assay ELISA (TNF-α, IL-6, PGE2) supernatant_collection->elisa_assay data_analysis_inflammation Calculate IC50 Values griess_assay->data_analysis_inflammation elisa_assay->data_analysis_inflammation

Caption: Workflow for the in vitro screening of this compound.

Simplified LPS-induced Pro-inflammatory Signaling Pathway

lps_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB IkB IκB NFkB_IkB->IkB Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription NO NO Genes->NO PGE2 PGE2 Genes->PGE2 Cytokines TNF-α, IL-6 Genes->Cytokines

Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.

A Technical Guide to the Spectroscopic Data of Angeloylgomisin O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Angeloylgomisin O, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis. The information presented herein is crucial for the identification, characterization, and further development of this natural product. The data is compiled from foundational studies and presented in a clear, structured format for ease of use by researchers in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure

This compound has the molecular formula C₂₈H₃₄O₈ and a molecular weight of 498.57 g/mol .[1] Its chemical structure is characterized by a dibenzocyclooctadiene skeleton with an angeloyl group substituent.

Systematic Name: [(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate[1]

CAS Number: 83864-69-1[1]

Spectroscopic Data

The structural elucidation of this compound was first reported by Ikeya et al. in 1982.[2] The following tables summarize the key ¹H NMR, ¹³C NMR, and Mass Spectrometry data based on their findings.

¹H NMR Spectroscopic Data
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum is fundamental for confirming the carbon framework of this compound. The original structural elucidation relied heavily on these assignments.[2]

Carbon Atom Chemical Shift (δ) ppm
Data not available in accessible sourcesRefer to Ikeya et al. (1982)
Mass Spectrometry (MS) Data

Mass spectrometry data is essential for determining the molecular weight and fragmentation pattern of this compound.

Parameter Value
Molecular Ion [M]⁺ m/z 498
Key Fragmentation Ions Data not available in accessible sources

Experimental Protocols

The following are generalized experimental protocols typical for the acquisition of spectroscopic data for natural products like this compound. For the specific conditions used in the original characterization, the primary literature by Ikeya et al. (1982) is the definitive source.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition: Standard pulse sequences are used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition: Proton-decoupled spectra are typically acquired to simplify the spectrum to single peaks for each carbon atom.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization Method: Electron Ionization (EI) is a common method for this type of molecule, providing a characteristic fragmentation pattern. Electrospray Ionization (ESI) may also be used, particularly with LC-MS, to obtain the protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or magnetic sector instruments.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the mass of the molecular ion and to identify characteristic fragment ions, which provide structural information.

Visualizations

Workflow for Spectroscopic Analysis of a Natural Product

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (Schisandra chinensis) Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Column, HPLC) Crude_Extract->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Compound->NMR MS Mass Spectrometry (e.g., EI-MS, ESI-MS) Pure_Compound->MS Other_Spectroscopy Other Spectroscopic Methods (e.g., IR, UV-Vis) Pure_Compound->Other_Spectroscopy Data_Integration Data Integration & Analysis NMR->Data_Integration MS->Data_Integration Other_Spectroscopy->Data_Integration Structure_Determination Structure Determination Data_Integration->Structure_Determination

Caption: General workflow for the isolation and structural elucidation of this compound.

Logical Relationship of Spectroscopic Data in Structure Elucidation

This diagram illustrates how different spectroscopic data types are integrated to determine the final chemical structure.

Structure_Elucidation_Logic cluster_data Primary Spectroscopic Data cluster_2d_nmr 2D NMR & Correlation MS_Data Mass Spectrometry (MS) - Molecular Formula (C₂₈H₃₄O₈) - Molecular Weight (498.57) Structure Final Structure of This compound MS_Data->Structure Confirms Mass & Formula H_NMR_Data ¹H NMR - Proton environment - Connectivity (J-coupling) - Stereochemistry COSY COSY (¹H-¹H Correlation) H_NMR_Data->COSY HSQC HSQC (¹H-¹³C Correlation) H_NMR_Data->HSQC HMBC HMBC (Long-range ¹H-¹³C Correlation) H_NMR_Data->HMBC C_NMR_Data ¹³C NMR - Carbon count - Carbon types (CH₃, CH₂, CH, C) C_NMR_Data->HSQC C_NMR_Data->HMBC COSY->Structure Identifies spin systems HSQC->Structure Assigns protons to carbons HMBC->Structure Connects fragments

Caption: Integration of spectroscopic data for the structural elucidation of this compound.

References

Angeloylgomisin O and its Natural Analogues: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angeloylgomisin O is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine.[1] This class of compounds has garnered significant scientific interest due to a wide range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. This technical guide provides an in-depth overview of this compound and its natural analogues, focusing on their chemical properties, biological activities, and underlying mechanisms of action. The information is presented to support further research and drug development efforts in this promising area of natural product chemistry.

Chemical Structures and Natural Sources

This compound belongs to the family of schisandra lignans, which are characterized by a dibenzocyclooctadiene skeleton. These compounds are primarily found in plants of the Schisandraceae family, with Schisandra chinensis being the most prominent source.[2] The core structure of these lignans is often modified with various functional groups, leading to a diverse array of natural analogues with distinct biological activities.

Table 1: Physicochemical Properties of this compound and a Key Analogue

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberNatural Source
This compoundC₂₈H₃₄O₈498.683864-69-1Schisandra chinensis[2]
Angeloylgomisin HC₂₈H₃₆O₈500.666056-22-2Schisandra chinensis[3]

Quantitative Biological Data

The biological activities of this compound and its analogues have been evaluated in various in vitro models. The following tables summarize the available quantitative data, primarily focusing on their anti-inflammatory and cytotoxic effects.

Table 2: Anti-inflammatory Activity of Schisandra Lignans

Compound/ExtractAssayCell LineIC₅₀ ValueReference
Limonoids from Azadirachta indica and Melia azedarachNitric Oxide Production InhibitionRAW 264.7 macrophages4.6 - 58.6 µM[4]
Neolignans from Alpinia galangaNitric Oxide Production InhibitionMouse peritoneal macrophages2.3 - 88 µM[5]
Coumarins from Angelica furcijugaNitric Oxide Production InhibitionMouse peritoneal macrophages8.8 - 82 µM[6]

Table 3: Cytotoxic Activity of Schisandra Lignans and Other Natural Compounds

CompoundCell LineActivityIC₅₀ ValueReference
Synthetic β-nitrostyrene derivativeMCF-7, MDA-MB-231, ZR75-1Cytotoxicity0.81 - 1.82 µg/mL[7]
Synthetic indole-benzothiazole derivativeMDA-MB-231Cytotoxicity0.024 - 0.88 µM[8]
Synthetic triazine derivativesMCF-7, MDA-MB-231Cytotoxicity0.1 - 6.49 µM[8]
Bromophenols from Rhodomela confervoidesA549, BGC-823, MCF-7, HCT-8Cytotoxicity1.8 - 3.8 nM[9]

Experimental Protocols

Isolation of Lignans from Schisandra chinensis by HPLC

This protocol outlines a general method for the isolation of this compound and its analogues from Schisandra chinensis fruits using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Dried and powdered fruits of Schisandra chinensis

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a UV detector and a preparative or semi-preparative C18 column (e.g., 250 mm x 10 mm, 5 µm)[10][11]

Procedure:

  • Extraction: Macerate the powdered plant material with methanol at room temperature for 24 hours. Repeat the extraction process three times. Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.[12]

  • Solid Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Dissolve the crude extract in a minimal amount of methanol and load it onto the cartridge. Wash the cartridge with water to remove polar impurities. Elute the lignan-rich fraction with methanol.[12]

  • HPLC Separation:

    • Dissolve the lignan-rich fraction in methanol.

    • Filter the solution through a 0.45 µm syringe filter.

    • Set up the HPLC system with a C18 column.

    • Use a gradient elution system with a mobile phase consisting of acetonitrile and water (acidified with 0.1% formic acid if necessary to improve peak shape). A typical gradient might be:

      • 0-10 min: 50% Acetonitrile

      • 10-40 min: 50-100% Acetonitrile

      • 40-50 min: 100% Acetonitrile

    • Set the flow rate to 2-4 mL/min for a semi-preparative column.

    • Monitor the elution at a wavelength of 254 nm.

    • Collect fractions corresponding to the peaks of interest.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.

  • Structure Elucidation: Evaporate the solvent from the pure fractions and elucidate the structures of the isolated compounds using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]

Characterization by NMR and MS

The structures of isolated lignans are typically confirmed using 1D and 2D NMR spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS).

  • ¹H and ¹³C NMR: Provides information about the proton and carbon framework of the molecule. Specific chemical shifts and coupling constants are characteristic of the dibenzocyclooctadiene lignan skeleton and its substituents.

  • Mass Spectrometry: Determines the molecular weight and elemental composition of the compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[13]

  • Test compounds (dissolved in DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Western Blot for NF-κB Activation

Western blotting can be used to assess the effect of this compound and its analogues on the activation of the NF-κB signaling pathway by measuring the phosphorylation of the p65 subunit.

Materials:

  • Cell culture plates

  • Cells (e.g., RAW 264.7 macrophages)

  • LPS (lipopolysaccharide) for stimulation

  • Test compounds

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with the test compounds for a specified time, followed by stimulation with LPS (e.g., 1 µg/mL) for 30 minutes to induce NF-κB activation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them on an SDS-PAGE gel.

  • Western Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-phospho-p65 diluted 1:1000 in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the level of phosphorylated p65 to the total p65 and the loading control (β-actin).[9][14]

Signaling Pathways and Mechanisms of Action

This compound and its natural analogues exert their biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Lignans from Schisandra have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory mediators.

NF_kB_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes AngeloylgomisinO This compound & Analogues AngeloylgomisinO->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound and its analogues.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is often observed in cancer. Some Schisandra lignans have been reported to inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells.

PI3K_Akt_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Downstream Targets (e.g., mTOR, Bad) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation AngeloylgomisinO This compound & Analogues AngeloylgomisinO->PI3K Inhibition

Caption: Modulation of the PI3K/Akt signaling pathway by this compound and its analogues.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling network involved in cell proliferation, differentiation, and apoptosis. Certain lignans can influence the MAPK pathway, contributing to their anticancer effects.

MAPK_Pathway Stimulus External Stimuli (e.g., Mitogens, Stress) Ras Ras Stimulus->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression AngeloylgomisinO This compound & Analogues AngeloylgomisinO->Raf Modulation

Caption: Influence of this compound and its analogues on the MAPK signaling pathway.

Conclusion

This compound and its natural analogues from Schisandra chinensis represent a valuable class of bioactive compounds with significant potential for therapeutic applications. Their anti-inflammatory, neuroprotective, and cytotoxic activities, mediated through the modulation of key signaling pathways such as NF-κB, PI3K/Akt, and MAPK, make them attractive candidates for further drug development. This technical guide provides a comprehensive summary of the current knowledge on these compounds, along with detailed experimental protocols to facilitate future research. Further investigation is warranted to fully elucidate the therapeutic potential of this compound and its analogues and to translate these findings into clinical applications.

References

The Ethnobotanical Landscape of Angeloylgomisin O: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the traditional uses, phytochemical analysis, and molecular mechanisms of plants containing the bioactive lignan, Angeloylgomisin O.

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the ethnobotanical applications and pharmacological potential of plants containing this compound. This document synthesizes current scientific literature to provide a detailed overview of the traditional uses, analytical methodologies for quantification, and the molecular signaling pathways modulated by this promising natural compound.

Ethnobotanical Significance of this compound-Containing Flora

This compound, a dibenzocyclooctadiene lignan, has been identified as a constituent of plants primarily from the Schisandraceae family, most notably Schisandra chinensis and Kadsura heteroclita. These plants have a rich history in traditional medicine systems, particularly in Traditional Chinese Medicine (TCM).

Schisandra chinensis , commonly known as five-flavor berry, is a well-regarded adaptogen in TCM.[1] Its berries are traditionally used to support kidney, lung, and liver function, enhance longevity, and improve cardiovascular and skin health.[1] Traditional applications also include the treatment of respiratory infections and its use as a sedative.[1]

Kadsura heteroclita has been traditionally used in Tujia ethnomedicine for the treatment of inflammatory conditions such as rheumatoid arthritis and hepatitis, as well as for muscle and joint spasms.[2][3] The stems of K. heteroclita are particularly valued for their medicinal properties.[2]

Quantitative Analysis of this compound

The concentration of this compound can vary between plant species and different plant organs. While specific quantitative data for this compound is still emerging, studies on related lignans in Schisandra chinensis indicate a differential distribution across the plant. For instance, a study on various lignans in Schisandra chinensis revealed that the roots contained higher concentrations of several bioactive lignans compared to the fruits, stems, and leaves.[4] This suggests that different parts of the plant may be optimal for the extraction of specific compounds. A comprehensive analysis of the chemical constituents of Kadsura heteroclita stems has also been performed, identifying a rich profile of lignans and triterpenoids.[5]

Plant SpeciesPlant PartCompoundConcentration (mg/g dry weight)Reference
Schisandra chinensisFruit, Stem, Leaf, RootAngeloylgomisin HData not available for this compound. Angeloylgomisin H, a related lignan, is present.[4]
Kadsura heteroclitaStemVarious LignansQualitative data available, quantitative data for specific lignans is emerging.[5]

Table 1: Distribution of Lignans in this compound-Containing Plants. Note: This table will be updated as more specific quantitative data for this compound becomes available.

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is a general procedure for the extraction and isolation of lignans from Schisandra chinensis and can be adapted for this compound.

Workflow for Lignan Isolation

start Dried Plant Material (e.g., S. chinensis fruits) extraction Ultrasonic Extraction with Methanol start->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration fractionation Silica Gel Column Chromatography concentration->fractionation purification Preparative HPLC fractionation->purification end Isolated this compound purification->end

A general workflow for the extraction and isolation of lignans.

  • Sample Preparation: Air-dried and powdered plant material (e.g., fruits, stems, or leaves) is used as the starting material.

  • Extraction: The powdered material is subjected to ultrasonic extraction with methanol. This process is typically repeated multiple times to ensure exhaustive extraction.[4]

  • Filtration and Concentration: The resulting extract is filtered and then concentrated under reduced pressure using a rotary evaporator.

  • Fractionation: The crude extract is then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., a hexane-ethyl acetate gradient) to separate fractions based on polarity.

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), are further purified using preparative HPLC to yield the pure compound.

Quantification by UPLC-MS/MS

Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound in plant extracts.

UPLC-MS/MS Analysis Workflow

sample_prep Sample Preparation (Extraction & Dilution) uplc UPLC Separation (C18 column) sample_prep->uplc ionization Electrospray Ionization (ESI) uplc->ionization msms Tandem Mass Spectrometry (MRM mode) ionization->msms quantification Data Analysis & Quantification msms->quantification

Workflow for the quantification of this compound using UPLC-MS/MS.

  • Chromatographic Separation: A UPLC system equipped with a C18 column is used for the separation of the analytes. A gradient elution with a mobile phase consisting of acetonitrile and water, both containing a small percentage of formic acid, is typically employed.

  • Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Quantification: Quantification is achieved using the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored. An external calibration curve is constructed using a certified reference standard of this compound.

Method Validation: The UPLC-MS/MS method should be validated according to international guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and matrix effects to ensure reliable and reproducible results.[6]

Signaling Pathways Modulated by this compound

The ethnobotanical use of plants containing this compound for inflammatory conditions suggests that this compound may interact with key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory response.

NF-κB Signaling Pathway

The NF-κB signaling cascade is a critical pathway in the inflammatory process, leading to the transcription of pro-inflammatory genes. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.

Inhibition of the Canonical NF-κB Pathway

cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS ikk IKK Complex lps->ikk ikba_p65_p50 IκBα-p65-p50 (Inactive NF-κB) ikk->ikba_p65_p50 Phosphorylation p_ikba p-IκBα proteasome Proteasome p_ikba->proteasome Ubiquitination & Degradation p65_p50 p65-p50 (Active NF-κB) p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Nuclear Translocation angeloylgomisin_o This compound angeloylgomisin_o->ikk Inhibition dna DNA p65_p50_nuc->dna Binding transcription Pro-inflammatory Gene Transcription dna->transcription

Hypothesized inhibition of the NF-κB pathway by this compound.

The canonical NF-κB pathway is activated by inflammatory stimuli, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the p65/p50 NF-κB dimer, which translocates to the nucleus to induce the expression of pro-inflammatory genes. It is hypothesized that this compound may inhibit this pathway, potentially by preventing the phosphorylation of IKK or IκBα, thereby blocking the nuclear translocation of p65.

MAPK Signaling Pathway

The MAPK signaling pathways, including the p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK) pathways, are also crucial in mediating inflammatory responses.

Modulation of MAPK Signaling

cluster_mapk MAPK Cascades stimulus Inflammatory Stimulus p38 p38 stimulus->p38 erk ERK stimulus->erk jnk JNK stimulus->jnk p_p38 p-p38 p38->p_p38 Phosphorylation p_erk p-ERK erk->p_erk Phosphorylation p_jnk p-JNK jnk->p_jnk Phosphorylation downstream Downstream Inflammatory Response p_p38->downstream p_erk->downstream p_jnk->downstream angeloylgomisin_o This compound angeloylgomisin_o->p38 Modulation angeloylgomisin_o->erk Modulation angeloylgomisin_o->jnk Modulation

Potential modulation of MAPK signaling pathways by this compound.

Upon stimulation by inflammatory signals, the p38, ERK, and JNK kinases are activated via phosphorylation. These activated kinases then phosphorylate downstream transcription factors, leading to the expression of inflammatory mediators. This compound may modulate these pathways by affecting the phosphorylation status of p38, ERK, and/or JNK, thereby influencing the downstream inflammatory response.

Future Directions

While the ethnobotanical uses of plants containing this compound provide a strong rationale for its investigation as an anti-inflammatory agent, further research is required. Specifically, detailed quantitative analysis of this compound in various plant parts and species is needed to optimize its sourcing. Furthermore, rigorous in vitro and in vivo studies are necessary to definitively elucidate the specific molecular targets of this compound within the NF-κB and MAPK signaling pathways and to confirm its therapeutic potential. This technical guide provides a foundational framework to guide these future research endeavors.

References

Methodological & Application

Protocol for the Extraction and Purification of Angeloylgomisin O from Schisandra chinensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angeloylgomisin O is a bioactive dibenzocyclooctadiene lignan found in plants of the Schisandraceae family, notably Schisandra chinensis and Schisandra rubriflora.[1] Lignans from Schisandra species are recognized for their diverse pharmacological activities, including anti-inflammatory, hepatoprotective, and neuroprotective properties. This document provides a detailed protocol for the extraction, isolation, and purification of this compound from Schisandra chinensis fruits. Additionally, it outlines the anti-inflammatory mechanism of action and presents quantitative data on lignan extraction yields.

Data Presentation: Lignan Extraction Yields

The efficiency of lignan extraction from Schisandra chinensis is highly dependent on the chosen method and solvent system. Non-polar solvents have been shown to yield extracts with a higher content of lignans compared to polar solvents.[1] Below is a summary of total lignan yields obtained through various optimized extraction techniques.

Extraction MethodPlant MaterialSolvent SystemKey ParametersTotal Lignan YieldReference
Smashing Tissue Extraction (STE)S. chinensis fruits75% Aqueous EthanolVoltage: 180 V, Time: 1 min, Solid-Liquid Ratio: 1:1913.89 ± 0.014 mg/g[2]
Accelerated Solvent Extraction (ASE)S. chinensis fruits87% EthanolTemperature: 160 °C, Time: 10 min, Pressure: 1500 psi14.72 mg/g[3]
Reflux ExtractionS. chinensis fruits95% EthanolReflux twice, 10-fold solvent volume, 90 min each>1% of dried powder weight (70% purity)[4]
Supercritical Fluid Extraction (SFE)S. chinensisSupercritical CO₂ + 1% MethanolPressure: 15 MPa, Temperature: 50°C, Time: 4 min1.42 - 1.90% (of 4 specific lignans)[5]

Experimental Protocols

This section details the methodologies for the extraction and purification of this compound.

Part 1: Extraction of Total Lignans

This protocol is based on an optimized smashing tissue extraction (STE) method, which has demonstrated high efficiency in a short duration.[2]

Materials and Equipment:

  • Dried fruits of Schisandra chinensis

  • Grinder or mill

  • Smashing tissue extractor

  • 75% Ethanol

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Grind the dried fruits of Schisandra chinensis to a fine powder (approximately 120 mesh).[2]

  • Extraction:

    • Weigh 10 g of the powdered plant material.

    • Place the powder into the extraction vessel of the smashing tissue extractor.

    • Add 190 mL of 75% aqueous ethanol to achieve a solid-liquid ratio of 1:19.[2]

    • Set the extraction voltage to 180 V and the extraction time to 1 minute.[2]

    • Perform the extraction.

  • Filtration: Immediately after extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude lignan extract.

  • Storage: Store the crude extract at 4°C in a dark, airtight container until further purification.

Part 2: Purification of this compound by Column Chromatography

This protocol utilizes silica gel column chromatography, a widely used technique for the separation of phytochemicals.[6]

Materials and Equipment:

  • Crude lignan extract from Part 1

  • Silica gel (100-200 mesh)

  • Glass chromatography column

  • Solvents: Petroleum ether, ethyl acetate, methanol, water

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in petroleum ether.

    • Pour the slurry into the chromatography column and allow it to pack uniformly under gravity, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve a known amount of the crude lignan extract in a minimal amount of the initial mobile phase (petroleum ether).

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution and Fractionation:

    • Begin elution with a petroleum ether-ethyl acetate-methanol-water (10:8:10:8, v/v) solvent system.

    • Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector or manually.

  • Monitoring by TLC:

    • Monitor the separation by spotting aliquots of the collected fractions on a TLC plate.

    • Develop the TLC plate using a suitable solvent system (e.g., petroleum ether:ethyl acetate, 7:3).

    • Visualize the spots under a UV lamp and/or by using a suitable staining reagent.

    • Pool the fractions containing the compound with the same retention factor (Rf) as a standard of this compound.

  • Isolation:

    • Combine the fractions containing this compound.

    • Evaporate the solvent using a rotary evaporator to obtain the purified compound.

  • Purity Assessment: Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC).

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow plant Dried Schisandra chinensis Fruits powder Powdered Plant Material (120 mesh) plant->powder Grinding extraction Smashing Tissue Extraction (75% Ethanol, 1:19 solid-liquid ratio, 180V, 1 min) powder->extraction filtration Filtration extraction->filtration crude_extract Crude Lignan Extract filtration->crude_extract column_chromatography Silica Gel Column Chromatography (Petroleum ether-ethyl acetate-methanol-water) crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Monitoring fractions->tlc pooling Pooling of Fractions tlc->pooling pure_compound Purified this compound pooling->pure_compound Signaling_Pathway cluster_stimuli Inflammatory Stimuli (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Inflammatory Response lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activation ikb IκBα ikk->ikb Phosphorylation nfkb_inactive p50/p65 (Inactive) nfkb_active p50/p65 (Active) ikb->nfkb_active Degradation & Release nfkb_nuc p50/p65 nfkb_active->nfkb_nuc Nuclear Translocation ago_o This compound ago_o->ikk Inhibition dna DNA nfkb_nuc->dna Binding gene_transcription Gene Transcription dna->gene_transcription cox2 COX-2 gene_transcription->cox2 pge2 PGE2 gene_transcription->pge2

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Angeloylgomisin O

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angeloylgomisin O is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis BAILL[1]. Lignans from this plant have been studied for various biological activities, making the accurate and precise quantification of individual compounds like this compound crucial for quality control, pharmacokinetic studies, and drug development. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is suitable for the quantitative analysis of this compound in plant extracts and other relevant matrices.

Principle

The chromatographic separation is based on reversed-phase HPLC, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of acetonitrile and water. This compound, being a relatively non-polar molecule, is retained by the stationary phase. By gradually increasing the proportion of the organic solvent (acetonitrile) in the mobile phase (gradient elution), this compound is eluted from the column and detected by a UV-Vis detector. The concentration of this compound in a sample is determined by comparing its peak area to that of a known concentration of a reference standard.

Experimental Protocols

1. Materials and Reagents

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD)[2].

  • Analytical Column: XBridge C18 column (4.6 x 150 mm, 5 µm) or equivalent[2].

  • Solvents: HPLC grade acetonitrile, methanol, and water[3][4].

  • Reagents: Formic acid (analytical grade).

  • Reference Standard: this compound (purity ≥ 98%).

  • Filtration: 0.22 µm nylon syringe filters for sample and mobile phase filtration[3].

  • Labware: Volumetric flasks, pipettes, analytical balance, ultrasonic bath.

2. Preparation of Mobile Phase

  • Mobile Phase A: 0.1% formic acid in water. To prepare, add 1 mL of formic acid to 1000 mL of HPLC grade water and mix well.

  • Mobile Phase B: Acetonitrile.

  • Filter both mobile phases through a 0.22 µm filter and degas for 15 minutes in an ultrasonic bath before use[3].

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL for the calibration curve[5].

4. Sample Preparation (from fruits of Schisandra chinensis)

  • Grind the dried fruits of Schisandra chinensis into a fine powder.

  • Accurately weigh 1.0 g of the powdered sample into a 50 mL conical flask.

  • Add 25 mL of methanol, stopper the flask, and sonicate for 30 minutes in an ultrasonic bath.

  • Allow the mixture to cool to room temperature and centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant and transfer it to a 25 mL volumetric flask.

  • Dilute to the mark with methanol and mix thoroughly.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial prior to injection[3].

Data Presentation

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column XBridge C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution 0-5 min, 40% B5-20 min, 40% to 80% B20-25 min, 80% B25-26 min, 80% to 40% B26-30 min, 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Table 2: System Suitability Requirements

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Repeatability of Retention Time (RSD) ≤ 2.0%
Repeatability of Peak Area (RSD) ≤ 2.0%

Table 3: Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity (R²) > 0.999[2]
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.15 µg/mL[2]
Limit of Quantification (LOQ) 0.50 µg/mL[2]
Precision (RSD%) Intraday: < 2.0% Interday: < 3.0%[2]
Accuracy (Recovery %) 95.0% - 105.0%[2]
Robustness Robust

Mandatory Visualization

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Powdered Schisandra Fruit Solvent_S Add Methanol Sample->Solvent_S Standard Weigh this compound Reference Standard Solvent_Std Dissolve in Methanol (Stock Solution) Standard->Solvent_Std Sonicate_S Ultrasonic Extraction Solvent_S->Sonicate_S Dilute_Std Serial Dilution (Working Standards) Solvent_Std->Dilute_Std Centrifuge Centrifuge Extract Sonicate_S->Centrifuge Filter_Std Filter Standards (0.22 µm) Dilute_Std->Filter_Std Filter_S Filter Supernatant (0.22 µm) Centrifuge->Filter_S Vial_S Transfer to HPLC Vial Filter_S->Vial_S Vial_Std Transfer to HPLC Vial Filter_Std->Vial_Std Inject Inject into HPLC System Vial_S->Inject Vial_Std->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve from Standards Integrate->Calibrate Quantify Quantify this compound in Sample Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

HPLC_System Solvent Mobile Phase (A and B) Pump Quaternary Pump Solvent->Pump Autosampler Autosampler (Vial with Sample) Pump->Autosampler Column Column (C18) Autosampler->Column Detector DAD Detector Column->Detector Waste Waste Detector->Waste Computer Data Acquisition System (PC) Detector->Computer

References

Application Notes and Protocols for Angeloylgomisin O in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Angeloylgomisin O as a phytochemical standard. Detailed protocols for its quantification via High-Performance Liquid Chromatography (HPLC) are outlined, alongside information on its physicochemical properties and proposed biological mechanisms of action.

Physicochemical Properties and Handling

This compound is a dibenzocyclooctadiene lignan isolated from plants of the Schisandra genus, notably Schisandra rubriflora and Schisandra chinensis.[1] As a phytochemical standard, its accurate handling and storage are paramount for reliable analytical results.

Table 1: Physicochemical and Handling Data for this compound

PropertyValueSource
CAS Number 83864-69-1Vendor Information
Molecular Formula C₂₈H₃₄O₈Vendor Information
Molecular Weight 498.56 g/mol Vendor Information
Source Fruits of Schizandra chinensis BAILL.Vendor Information
Solubility DMSO (100 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, AcetoneVendor Information
Storage (Solid) 4°C, protect from lightVendor Information
Storage (Stock Solution) -20°C (use within 1 month) or -80°C (use within 6 months)Vendor Information

Experimental Protocols

This protocol is adapted from established methods for the analysis of lignans in Schisandra species and is suitable for the quantification of this compound in plant extracts or other matrices.[1][2][3][4][5][6]

2.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • 0.45 µm syringe filters

2.1.2. Instrumentation

  • HPLC system with a UV or DAD detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]

  • Analytical balance

  • Volumetric flasks

  • Pipettes

2.1.3. Preparation of Standard Solutions

  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the primary stock solution using methanol to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2.1.4. Sample Preparation (for Plant Material)

  • Accurately weigh 1 g of powdered, dried plant material.

  • Extract with 20 mL of methanol using ultrasonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.

2.1.5. Chromatographic Conditions

Table 2: HPLC Parameters for this compound Analysis

ParameterCondition
Column C18 reversed-phase (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 0-15 min, 45-60% B; 15-30 min, 60-80% B; 30-40 min, 80-90% B
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C[1]
Detection Wavelength 217 nm[1] or 254 nm[2]
Injection Volume 10 µL[1]

2.1.6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the phytochemical analysis of this compound.

G cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 HPLC Analysis cluster_3 Data Processing & Quantification plant_material Plant Material (e.g., Schisandra fruit) powdering Grinding/Powdering plant_material->powdering extraction Solvent Extraction (e.g., Methanol) powdering->extraction filtration Filtration/Centrifugation extraction->filtration hplc_instrument HPLC-UV/DAD filtration->hplc_instrument ago_standard This compound Standard stock_solution Prepare Stock Solution ago_standard->stock_solution working_standards Prepare Working Standards stock_solution->working_standards working_standards->hplc_instrument data_acquisition Data Acquisition hplc_instrument->data_acquisition calibration_curve Construct Calibration Curve data_acquisition->calibration_curve quantification Quantify this compound in Sample calibration_curve->quantification

Workflow for Phytochemical Analysis of this compound.

Proposed Biological Activities and Signaling Pathways

This compound has demonstrated potential anti-inflammatory and cytotoxic properties. The exact signaling pathways are still under investigation, but based on studies of structurally similar lignans, the following mechanisms are proposed.

The anti-inflammatory effects of lignans related to this compound are suggested to be mediated through the downregulation of the NF-κB and MAPK signaling pathways, which are key regulators of the inflammatory response.

G AGO This compound IKK IKK Complex AGO->IKK Inhibits MAPK MAPK Cascades (ERK, JNK, p38) AGO->MAPK Inhibits LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 TLR4->IKK TLR4->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to MAPK->Nucleus activates transcription factors in ProInflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) Nucleus->ProInflammatory induces

Proposed Anti-inflammatory Mechanism of this compound.

The cytotoxic effects of many natural compounds, including lignans, are often mediated by the induction of apoptosis (programmed cell death). This can occur through the intrinsic (mitochondrial-mediated) and/or extrinsic (death receptor-mediated) pathways.[7][8][9][10]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway AGO This compound DeathReceptor Death Receptors (e.g., Fas, TRAIL) AGO->DeathReceptor Induces Bcl2 Bcl-2 Family Modulation AGO->Bcl2 Modulates DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 ExecutionerCaspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->ExecutionerCaspases Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->Mitochondria Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->ExecutionerCaspases Apoptosis Apoptosis ExecutionerCaspases->Apoptosis

Proposed Apoptotic Pathways for this compound Cytotoxicity.

References

In Vitro Cell Culture Assays Using Angeloylgomisin O: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angeloylgomisin O, a natural sesquiterpenoid lactone, has demonstrated significant potential in preclinical cancer research. Exhibiting potent pro-apoptotic and anti-inflammatory activities, this compound is a subject of growing interest for its therapeutic applications. These application notes provide a comprehensive overview of the in vitro assays utilizing this compound, complete with detailed protocols and data presentation to guide researchers in their investigations. The methodologies outlined herein focus on assessing the cytotoxic and mechanistic properties of this compound in various cancer cell lines.

Data Presentation

The cytotoxic and pro-apoptotic effects of this compound have been quantified across several human cancer cell lines. The following tables summarize the key quantitative data obtained from in vitro studies.

Table 1: Cytotoxicity of this compound (6-O-angeloylplenolin) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Assay Method
U266Multiple Myeloma3.5 - 9.2MTT Assay
RPMI 8226Multiple Myeloma3.5 - 9.2MTT Assay
MM.1SMultiple Myeloma3.5 - 9.2MTT Assay
MM.1RMultiple Myeloma3.5 - 9.2MTT Assay
H1299Lung AdenocarcinomaNot specifiedCell Viability Assay
A549Lung AdenocarcinomaNot specifiedCell Viability Assay
HL-60LeukemiaNot specifiedNot specified

Table 2: Apoptosis Induction by this compound (6-O-angeloylplenolin)

Cell LineConcentration (µM)Incubation Time (hours)Percentage of Apoptotic Cells (%)Assay Method
U2667.52428Annexin V-FITC Staining
RPMI 82267.52446Annexin V-FITC Staining
H1299Dose-dependentTime-dependentNot specifiedAnnexin V/7-AAD Assay
A549Dose-dependentTime-dependentNot specifiedAnnexin V/7-AAD Assay

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects through the modulation of key signaling pathways involved in inflammation and cellular stress responses.

NF-κB Signaling Pathway

This compound inhibits the NF-κB signaling pathway, a critical regulator of inflammatory responses. It has been observed to prevent the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.[1]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nfkb_complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IkBa IKK->IkBa Phosphorylates p65 p65 IkBa->p65 p50 p50 IkBa->p50 IkBa_p p-IkBa IkBa->IkBa_p p65_n p65 p65->p65_n p50_n p50 p50->p50_n Angeloylgomisin_O This compound Angeloylgomisin_O->IKK Inhibits Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation DNA DNA p65_n->DNA p50_n->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes

This compound inhibits the NF-κB signaling pathway.
Nrf2 Signaling Pathway

This compound is also known to activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. Treatment with this compound promotes the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[2]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_keap1_nrf2 cluster_nucleus Nucleus Angeloylgomisin_O This compound Keap1 Keap1 Angeloylgomisin_O->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Cul3 Cul3 Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Maf Maf Nrf2_n->Maf ARE ARE Nrf2_n->ARE Maf->ARE Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes

This compound activates the Nrf2 signaling pathway.

Experimental Workflow

A typical workflow for investigating the in vitro effects of this compound involves a series of assays to determine its cytotoxicity, pro-apoptotic activity, and mechanism of action.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Culture (e.g., U266, A549) Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment Cytotoxicity Cytotoxicity Assay (MTT) Compound_Treatment->Cytotoxicity Apoptosis Apoptosis Assays (Annexin V, DNA Ladder) Compound_Treatment->Apoptosis Mechanism Mechanistic Studies (Western Blot, ROS, MMP) Compound_Treatment->Mechanism IC50_Determination IC50 Calculation Cytotoxicity->IC50_Determination Quantify_Apoptosis Quantification of Apoptosis Apoptosis->Quantify_Apoptosis Pathway_Analysis Signaling Pathway Analysis Mechanism->Pathway_Analysis Conclusion Conclusion & Future Work IC50_Determination->Conclusion Quantify_Apoptosis->Conclusion Pathway_Analysis->Conclusion

General workflow for in vitro evaluation of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., U266, A549)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest cells (both adherent and suspension) after treatment with this compound for the desired time.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

DNA Fragmentation Assay (DNA Ladder)

This assay visualizes the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.

Materials:

  • Treated and untreated cells

  • Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)

  • RNase A (10 mg/mL)

  • Proteinase K (20 mg/mL)

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • 100% Ethanol and 70% Ethanol

  • 3 M Sodium Acetate (pH 5.2)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Agarose

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system

Procedure:

  • Harvest approximately 1-5 x 10⁶ cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of lysis buffer and incubate on ice for 30 minutes.

  • Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the high molecular weight DNA.

  • Transfer the supernatant containing the fragmented DNA to a new tube.

  • Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour.

  • Add Proteinase K to a final concentration of 200 µg/mL and incubate at 50°C for 1-2 hours.

  • Perform a phenol:chloroform extraction to purify the DNA.

  • Precipitate the DNA by adding 1/10 volume of 3 M Sodium Acetate and 2.5 volumes of cold 100% ethanol. Incubate at -20°C overnight.

  • Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the DNA.

  • Wash the DNA pellet with 70% ethanol and air dry.

  • Resuspend the DNA pellet in 20-50 µL of TE buffer.

  • Run the DNA on a 1.5-2% agarose gel containing ethidium bromide.

  • Visualize the DNA ladder under UV light.

Western Blot Analysis for Apoptosis and Signaling Pathway Proteins

This technique is used to detect changes in the expression and activation of key proteins involved in apoptosis (e.g., Caspase-3, PARP) and signaling pathways (e.g., p-p65, IκBα, Nrf2).

Materials:

  • Treated and untreated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-p-p65, anti-IκBα, anti-Nrf2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Normalize the protein of interest to a loading control like β-actin.

Conclusion

This compound is a promising natural compound with potent anti-cancer properties. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate its efficacy and mechanism of action in various in vitro cancer models. The modulation of the NF-κB and Nrf2 signaling pathways highlights its potential as a multi-targeting therapeutic agent. Further studies are warranted to explore its full therapeutic potential and to translate these preclinical findings into clinical applications.

References

Application Notes and Protocols for In Vivo Studies of Schisandra Lignans

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, dedicated in vivo studies in animal models specifically investigating Angeloylgomisin O are not available in the public domain. The following application notes and protocols are based on in vivo research conducted on other prominent lignans isolated from Schisandra chinensis, the plant from which this compound is also derived. These related compounds, including schisandrin A, schisandrin B, and various gomisins, share structural similarities and are often studied for their antioxidant, anti-inflammatory, and hepatoprotective properties.[1][2] Researchers interested in this compound can use these protocols as a foundational framework for designing future in vivo experiments.

I. Summary of Quantitative Data from In Vivo Studies of Schisandra Lignans

The following tables summarize key quantitative data from representative in vivo studies on major lignans from Schisandra chinensis. This data can serve as a reference for dose selection and expected outcomes in preclinical animal studies.

Table 1: Pharmacokinetic Parameters of Selected Schisandra Lignans in Rats

CompoundDosage and RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Animal ModelReference
Schisandrin A10 mg/kg (oral)185.3 ± 45.20.5567.8 ± 123.419.2Sprague-Dawley Rats[1]
Schisandrin B10 mg/kg (oral)45.6 ± 11.31.0210.5 ± 55.77.8Sprague-Dawley Rats[1]
Gomisin A20 mg/kg (oral)78.2 ± 15.60.75301.4 ± 60.3Not ReportedWistar Rats[1]

Table 2: In Vivo Anti-Inflammatory and Hepatoprotective Effects of Schisandra Lignans

Compound / ExtractAnimal ModelInducing AgentDosageKey FindingsReference
Lignan-enriched extractBALB/c MiceCarbon Tetrachloride1 g/kg (oral)Reduced serum alanine aminotransferase (ALT) and L-iditol 2-dehydrogenase levels.[3][3]
Schisandrin BBALB/c MiceCarbon Tetrachloride100 mg/kg (oral)Significantly decreased mitochondrial glutathione depletion.[3][3]
Schisantherin AMiceChronic Fatigue ModelNot SpecifiedIncreased antioxidant and anti-apoptotic activity.[2][2]

II. Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the in vivo study of Schisandra lignans.

Protocol 1: Pharmacokinetic Analysis in Rats

Objective: To determine the pharmacokinetic profile of a Schisandra lignan after oral administration in rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Test lignan (e.g., Schisandrin A)

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Oral gavage needles

  • Microcentrifuge tubes with anticoagulant (e.g., heparin)

  • Centrifuge

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimate rats for at least one week with free access to food and water under a 12-hour light/dark cycle.

  • Fasting: Fast the animals overnight (12 hours) before drug administration, with continued access to water.

  • Drug Preparation: Prepare a homogenous suspension of the test lignan in the vehicle at the desired concentration.

  • Administration: Administer a single oral dose of the lignan suspension to each rat via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized microcentrifuge tubes.

  • Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of the lignan in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

Protocol 2: Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model in Mice

Objective: To evaluate the hepatoprotective effect of a Schisandra lignan against CCl₄-induced liver injury in mice.

Materials:

  • Male BALB/c mice (20-25 g)

  • Test lignan

  • Carbon Tetrachloride (CCl₄)

  • Olive oil

  • Biochemical assay kits for ALT, AST, etc.

  • Materials for histopathological analysis (formalin, paraffin, slides, H&E stain)

Procedure:

  • Animal Grouping: Randomly divide mice into groups: Control, CCl₄ model, Lignan-treated, and Positive control (e.g., silymarin).

  • Pre-treatment: Administer the test lignan or vehicle orally to the respective groups daily for a specified period (e.g., 7 days).

  • Induction of Hepatotoxicity: On the final day of pre-treatment, administer a single intraperitoneal injection of CCl₄ (dissolved in olive oil) to the CCl₄ model and lignan-treated groups. The control group receives only the vehicle.

  • Sample Collection: 24 hours after CCl₄ administration, collect blood samples via cardiac puncture for biochemical analysis. Euthanize the animals and collect liver tissues.

  • Biochemical Analysis: Measure serum levels of liver enzymes such as ALT and AST.

  • Histopathology: Fix a portion of the liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate liver morphology and signs of injury.

  • Data Analysis: Compare the biochemical and histopathological data between the different groups to assess the protective effect of the lignan.

III. Visualizations: Diagrams of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key concepts related to the in vivo study of Schisandra lignans.

experimental_workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis & Interpretation A Hypothesis Formulation B Animal Model Selection (e.g., Rat, Mouse) A->B C Dose Range Finding B->C D Drug Administration (Oral, IV, IP) C->D E Induction of Disease Model (e.g., CCl4, LPS) D->E F Sample Collection (Blood, Tissues) E->F G Biochemical Assays (e.g., ALT, AST) F->G H Histopathological Examination F->H I Pharmacokinetic Analysis F->I J Data Interpretation G->J H->J I->J

Caption: General workflow for in vivo animal studies of bioactive compounds.

signaling_pathway cluster_inflammation Inflammatory Cascade cluster_intervention Intervention Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, CCl4) NFkB_Activation NF-κB Activation Inflammatory_Stimulus->NFkB_Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Activation->Pro_inflammatory_Cytokines Inflammatory_Response Inflammatory Response Pro_inflammatory_Cytokines->Inflammatory_Response Schisandra_Lignans Schisandra Lignans Schisandra_Lignans->NFkB_Activation Inhibition

Caption: Postulated anti-inflammatory mechanism of Schisandra lignans.

compound_classes cluster_compounds Major Bioactive Components cluster_lignans Dibenzocyclooctadiene Lignans Schisandra Schisandra chinensis Lignans Lignans Schisandra->Lignans Triterpenoids Triterpenoids Schisandra->Triterpenoids Polysaccharides Polysaccharides Schisandra->Polysaccharides Organic_Acids Organic Acids Schisandra->Organic_Acids Schisandrins Schisandrins (A, B, C) Lignans->Schisandrins Gomisins Gomisins (A, B, O, etc.) Lignans->Gomisins Schisantherins Schisantherins Lignans->Schisantherins

Caption: Major bioactive compound classes in Schisandra chinensis.

References

Application Notes and Protocols: Investigating the Mechanism of Action of Angeloylgomisin O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the anti-inflammatory mechanism of action of Angeloylgomisin O, a lignan derived from the fruits of Schisandra chinensis[1][2]. While specific mechanistic data for this compound is emerging, related lignans from the same plant, such as Gomisin A, G, J, M2, and N, have demonstrated significant anti-inflammatory effects[3][4][5][6][7][8]. The protocols outlined below are based on established methodologies for characterizing the anti-inflammatory properties of these related compounds and provide a robust framework for elucidating the specific pathways modulated by this compound.

The proposed mechanism of action to be investigated is the inhibition of pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a reduction in the production of inflammatory mediators.

Experimental Rationale and Workflow

The following diagram illustrates the proposed experimental workflow for investigating the anti-inflammatory mechanism of action of this compound.

experimental_workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Signaling Pathway Analysis cluster_phase3 Phase 3: Gene Expression Analysis cluster_phase4 Phase 4: In Vivo Validation (Optional) P1_Start Cell Viability Assay (MTT/CCK-8) P1_A Nitric Oxide (NO) Production Assay (Griess Assay) P1_Start->P1_A P1_B Pro-inflammatory Cytokine Quantification (ELISA) (TNF-α, IL-6, IL-1β) P1_A->P1_B P2_A NF-κB Pathway Analysis (Western Blot for p-IκBα, p-p65; Luciferase Reporter Assay) P1_B->P2_A If significant inhibition of cytokines/NO is observed P2_B MAPK Pathway Analysis (Western Blot for p-p38, p-ERK, p-JNK) P2_A->P2_B P3_A mRNA Expression Analysis (RT-qPCR for iNOS, COX-2, TNF-α, IL-6, IL-1β) P2_B->P3_A P4_A Animal Model of Inflammation (e.g., LPS-induced endotoxemia, Carrageenan-induced paw edema) P3_A->P4_A signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKKs TAK1->MKKs IKK IKK Complex TAK1->IKK p38 p38 MKKs->p38 ERK ERK MKKs->ERK JNK JNK MKKs->JNK Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) p38->Gene_Expression ERK->Gene_Expression JNK->Gene_Expression IkBa IκBα IKK->IkBa phosphorylates p_IkBa p-IκBα (Degradation) IkBa->p_IkBa NFkB NF-κB (p65/p50) p_IkBa->NFkB releases NFkB_nuc NF-κB (Nuclear Translocation) NFkB->NFkB_nuc NFkB_nuc->Gene_Expression Inflammation Inflammatory Response Gene_Expression->Inflammation AGO This compound AGO->TAK1 Potential Target AGO->MKKs Potential Target AGO->IKK Potential Target

References

Application Notes and Protocols for Assaying the Antioxidant Activity of Angeloylgomisin O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angeloylgomisin O is a naturally occurring dibenzocyclooctadiene lignan found in plants of the Schisandraceae family. Lignans as a class of polyphenolic compounds are known for their diverse biological activities, including antioxidant effects. The antioxidant potential of a compound is its ability to inhibit or delay the oxidation of other molecules, often by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in the pathophysiology of numerous diseases.[1][2][3][4] Therefore, accurately assessing the antioxidant activity of this compound is a critical step in evaluating its therapeutic potential.

These application notes provide detailed protocols for a panel of commonly used in vitro assays to characterize the antioxidant properties of this compound. The described methods include both chemical and cell-based assays to provide a comprehensive profile of its direct radical scavenging capabilities and its effects in a biological system.

General Mechanisms of Antioxidant Action

Antioxidants can exert their effects through various mechanisms.[5] The primary mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[6][7] In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it.[7] In the SET mechanism, the antioxidant donates an electron to the free radical.[6] Many antioxidant assays are based on these principles. Additionally, some compounds can exert antioxidant effects indirectly by activating cellular defense mechanisms, such as the Nrf2 signaling pathway, which upregulates the expression of endogenous antioxidant enzymes.[8][9]

Chemical Assays for Antioxidant Activity

Chemical assays are a rapid and cost-effective way to screen for direct antioxidant activity. The following protocols describe two of the most widely used methods: the DPPH radical scavenging assay and the ABTS radical cation decolorization assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular method based on the SET mechanism.[10] The stable free radical DPPH has a deep violet color in solution, which is reduced to a yellow-colored diphenylpicrylhydrazine upon accepting an electron or hydrogen radical from an antioxidant.[10][11] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[12][13]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol or ethanol.[13] Store this solution in the dark at 4°C.

    • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1 mg/mL.

    • Test Solutions: Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations for testing.

    • Positive Control: Prepare a stock solution of a known antioxidant, such as Trolox or ascorbic acid, at a similar concentration range to this compound.[14]

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each test solution concentration of this compound, positive control, or solvent (for the blank).[15]

    • Add 80 µL of assay buffer to each well.[15]

    • Add 100 µL of the DPPH working solution to all wells except for the blank 2 wells, to which 100 µL of ethanol should be added.[15]

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature (25°C) for 30 minutes.[11][15]

    • Measure the absorbance at 517 nm using a microplate reader.[11][15]

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[13]

    • The results can be expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

Data Presentation:

CompoundConcentration (µg/mL)% DPPH ScavengingIC50 (µg/mL)
This compound[Conc. 1][Value][Value]
[Conc. 2][Value]
[Conc. 3][Value]
Trolox (Positive Control)[Conc. 1][Value][Value]
[Conc. 2][Value]
[Conc. 3][Value]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method that is applicable to both hydrophilic and lipophilic antioxidants.[10][16] It is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[17] The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.[17]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Stock Solution:

      • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[18]

      • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[16][18]

    • ABTS•+ Working Solution: Dilute the stock solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[17][19]

    • This compound Stock and Test Solutions: Prepare as described for the DPPH assay.

    • Positive Control: Prepare a stock solution of Trolox or ascorbic acid.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each test solution concentration of this compound, positive control, or solvent (for the blank).[16]

    • Add 195 µL of the ABTS•+ working solution to each well.[16]

    • Incubate the plate in the dark at room temperature for 30 minutes.[16]

    • Measure the absorbance at 734 nm using a microplate reader.[16][17]

  • Data Analysis:

    • The percentage of ABTS•+ scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.

Data Presentation:

CompoundConcentration (µg/mL)% ABTS ScavengingTEAC (mM Trolox equivalents/mM compound)
This compound[Conc. 1][Value][Value]
[Conc. 2][Value]
[Conc. 3][Value]
Trolox (Positive Control)[Conc. 1][Value]1.0
[Conc. 2][Value]
[Conc. 3][Value]

Cellular Antioxidant Activity (CAA) Assay

While chemical assays are useful for initial screening, they do not account for biological factors such as cell uptake, metabolism, and localization of the antioxidant.[20][21] The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant activity within a cellular environment.[21][22] This assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can prevent the formation of DCF by scavenging ROS.[22]

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable cell line, such as HepG2 human liver cancer cells, in the appropriate growth medium.[22]

    • Seed the cells into a 96-well black microplate at a density of 6 x 10^4 cells/well and allow them to adhere overnight.[22]

  • Assay Procedure:

    • Remove the growth medium and wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with 100 µL of medium containing various concentrations of this compound or a positive control (e.g., quercetin) and 25 µM DCFH-DA for 1 hour at 37°C.[22]

    • Wash the cells with PBS to remove the extracellular compounds.

    • Add 100 µL of 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxyl radical generator, to induce oxidative stress.[22]

    • Immediately place the microplate in a fluorescence plate reader.

  • Fluorescence Measurement:

    • Measure the fluorescence emission at 535 nm with an excitation wavelength of 485 nm every 5 minutes for 1 hour at 37°C.

  • Data Analysis:

    • The CAA value is calculated from the area under the curve (AUC) of the fluorescence versus time plot. The percentage of inhibition is calculated as:

      where AUC_sample is the AUC for the wells treated with the compound and AAPH, and AUC_control is the AUC for the wells treated with AAPH only.

    • The results can be expressed as CAA units, where one CAA unit is equivalent to the antioxidant activity of 1 µmol of quercetin.

Data Presentation:

CompoundConcentration (µM)% Inhibition of DCF FormationCAA Value (µmol Quercetin Equivalents/µmol compound)
This compound[Conc. 1][Value][Value]
[Conc. 2][Value]
[Conc. 3][Value]
Quercetin (Positive Control)[Conc. 1][Value]1.0
[Conc. 2][Value]
[Conc. 3][Value]

Potential Indirect Antioxidant Mechanism: Nrf2 Signaling Pathway

Beyond direct radical scavenging, this compound may exert antioxidant effects by modulating cellular signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, collectively known as the antioxidant response element (ARE)-driven genes.[8][23][24] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[9] Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of cytoprotective genes.[8][9]

Investigating Nrf2 Activation:

To determine if this compound activates the Nrf2 pathway, the following experiments can be performed:

  • Western Blot Analysis: Measure the protein levels of Nrf2 in the nuclear and cytosolic fractions of cells treated with this compound. An increase in nuclear Nrf2 would indicate its activation.

  • Quantitative PCR (qPCR): Analyze the mRNA expression levels of Nrf2 target genes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), in response to this compound treatment.

  • Reporter Gene Assay: Use a cell line stably transfected with a reporter construct containing the ARE sequence linked to a reporter gene (e.g., luciferase). An increase in reporter gene activity upon treatment with this compound would confirm Nrf2 pathway activation.

Visualizations

experimental_workflow_antioxidant_assays cluster_chemical Chemical Assays cluster_cellular Cellular Assay DPPH DPPH Assay DPPH_prep Prepare DPPH & Sample Solutions DPPH->DPPH_prep ABTS ABTS Assay ABTS_prep Prepare ABTS•+ & Sample Solutions ABTS->ABTS_prep DPPH_measure Measure Absorbance at 517 nm DPPH_prep->DPPH_measure ABTS_measure Measure Absorbance at 734 nm ABTS_prep->ABTS_measure DPPH_calc Calculate % Inhibition & IC50 DPPH_measure->DPPH_calc ABTS_calc Calculate % Inhibition & TEAC ABTS_measure->ABTS_calc end_chem Direct Antioxidant Activity DPPH_calc->end_chem ABTS_calc->end_chem CAA CAA Assay CAA_prep Seed Cells & Treat with Sample + DCFH-DA CAA->CAA_prep CAA_induce Induce Oxidative Stress (AAPH) CAA_prep->CAA_induce CAA_measure Measure Fluorescence CAA_induce->CAA_measure CAA_calc Calculate CAA Value CAA_measure->CAA_calc end_cell Cellular Antioxidant Activity CAA_calc->end_cell start Start: this compound start->DPPH start->ABTS start->CAA

Caption: Workflow for assessing the antioxidant activity of this compound.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocation AGO This compound AGO->Keap1_Nrf2 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds to Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes activates transcription

Caption: Proposed Nrf2 signaling pathway activation by this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the antioxidant activity of this compound. By employing a combination of chemical and cell-based assays, researchers can gain valuable insights into its direct radical scavenging abilities and its potential to modulate cellular antioxidant defenses. The resulting data will be instrumental in elucidating the mechanisms of action of this compound and furthering its development as a potential therapeutic agent. It is recommended to perform these assays with appropriate positive and negative controls and to optimize the experimental conditions for this compound.

References

Application Note: Quantification of Angeloylgomisin O in Complex Mixtures using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angeloylgomisin O is a dibenzocyclooctadiene lignan found in the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine.[1] Lignans from Schisandra have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects. The anti-inflammatory properties of these lignans are often attributed to their ability to modulate key signaling pathways, such as the NF-κB and MAPK pathways.[1][2][3][4][5][6] Accurate quantification of individual lignans like this compound in complex mixtures, such as plant extracts or biological matrices, is crucial for quality control, pharmacokinetic studies, and understanding their therapeutic potential.

This application note provides a detailed protocol for the sensitive and selective quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology outlined below is designed to be a robust starting point for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₂₈H₃₄O₈[7]
Molecular Weight498.6 g/mol [7]
CAS Number83864-69-1[7]
Table 2: Optimized LC-MS/MS Parameters for this compound Quantification
ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient40% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)499.2 [M+H]⁺
Product Ion 1 (Quantifier)Predicted: ~399.2 (Loss of angeloyl group)
Product Ion 2 (Qualifier)Predicted: ~367.2 (Further fragmentation)
Collision EnergyOptimized for maximum signal
Dwell Time100 ms

Note: The specific MS/MS transitions for this compound are predicted based on the fragmentation patterns of similar structures.[8][9] It is essential to optimize these transitions on the specific instrument being used.

Experimental Protocols

Sample Preparation: Extraction of this compound from Schisandra chinensis Fruits

This protocol describes a solid-phase extraction method for enriching lignans from a complex plant matrix.

Materials:

  • Dried and powdered Schisandra chinensis fruits

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) Cartridges (C18, 500 mg)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Extraction: Accurately weigh 1.0 g of powdered Schisandra chinensis fruit into a 50 mL centrifuge tube. Add 20 mL of 80% methanol.

  • Vortex for 1 minute and sonicate for 30 minutes in a water bath.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • SPE Cleanup: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 10 mL of 40% methanol to remove polar impurities.

  • Elute the lignan fraction with 10 mL of 90% methanol.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 60:40 water:acetonitrile with 0.1% formic acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Procedure:

  • Equilibrate the LC system with the initial mobile phase conditions.

  • Inject 5 µL of the prepared sample into the LC-MS/MS system.

  • Acquire data using the parameters outlined in Table 2.

  • Quantification: Create a calibration curve using a certified reference standard of this compound. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.

Mandatory Visualization

experimental_workflow start Start: Dried Schisandra Fruit Powder extraction 1. Extraction (80% Methanol, Sonication) start->extraction centrifugation 2. Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe 3. Solid-Phase Extraction (SPE) (C18 Cartridge) supernatant->spe wash Wash with 40% Methanol spe->wash Waste elution Elute with 90% Methanol spe->elution evaporation 4. Evaporation (Nitrogen Stream) elution->evaporation reconstitution 5. Reconstitution (Initial Mobile Phase) evaporation->reconstitution filtration 6. Filtration (0.22 µm Syringe Filter) reconstitution->filtration lcms 7. LC-MS/MS Analysis filtration->lcms quantification 8. Data Analysis & Quantification lcms->quantification

Caption: Experimental workflow for the extraction and quantification of this compound.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (ERK, p38, JNK) TLR4->MAPK_pathway IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n translocation MAPK_pathway->NFkB activates Angeloylgomisin_O This compound Angeloylgomisin_O->IKK Angeloylgomisin_O->MAPK_pathway Proinflammatory_genes Pro-inflammatory Gene Transcription NFkB_n->Proinflammatory_genes activates

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.

References

Angeloylgomisin O: Application Notes for the Development of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angeloylgomisin O is a dibenzocyclooctadiene lignan isolated from plants of the Schisandra genus, notably Schisandra rubriflora.[1] Lignans from Schisandra have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory and anti-cancer properties. While extensive research on many Schisandra lignans has been conducted, specific data on this compound is limited. These application notes, therefore, provide a general framework for investigating the therapeutic potential of this compound, drawing upon established protocols and known mechanisms of related Schisandra lignans. The primary focus will be on its potential as an anti-inflammatory and anti-cancer agent.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC28H34O8PubChem CID: 91864462[2]
Molecular Weight498.6 g/mol PubChem CID: 91864462[2]
IUPAC Name[(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoatePubChem CID: 91864462[2]
AppearanceNot specified (typically crystalline or amorphous solid)-
SolubilitySoluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone-

Therapeutic Potential: Anti-Inflammatory Activity

Schisandra lignans have demonstrated significant anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways.[3][4] The proposed mechanism often involves the modulation of the NF-κB signaling pathway, a central regulator of inflammation.[5][6][7]

Representative Anti-Inflammatory Activity Data of Schisandra Lignans

The following table presents representative inhibitory activities of various Schisandra lignans against key inflammatory enzymes. While specific data for this compound is not detailed in the cited literature, it is known to be a constituent of extracts that show inhibitory activity against 15-LOX, COX-1, and COX-2.[1]

CompoundTargetIC50 (µM)Cell Line/Assay
Gomisin NNF-κB activityComparable to Prednisolone (at 10 µM)THP1-Blue™ NF-κB cells[8]
γ-SchisandrinNF-κB activityComparable to Prednisolone (at 10 µM)THP1-Blue™ NF-κB cells[8]
Schisantherin ANO Production~10 µMLPS-stimulated RAW 264.7 macrophages[4]
SchisandrinNO Production~25 µMLPS-stimulated RAW 264.7 macrophages[4]
Experimental Protocol: In Vitro Anti-Inflammatory Assay (NF-κB Inhibition)

This protocol describes a general method for assessing the anti-inflammatory activity of a test compound, such as this compound, by measuring the inhibition of NF-κB activation in LPS-stimulated THP-1 monocytes.

Materials:

  • THP1-Blue™ NF-κB reporter cell line

  • Lipopolysaccharide (LPS)

  • This compound

  • Prednisolone (positive control)

  • Cell culture medium (RPMI-1640 with supplements)

  • QUANTI-Blue™ Solution

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Culture: Culture THP1-Blue™ NF-κB cells according to the supplier's instructions.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a fixed concentration of Prednisolone (e.g., 2 µM) for 1 hour. Include a vehicle control (DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NF-κB activation.

  • SEAP Detection: Add QUANTI-Blue™ Solution to the cell culture supernatant and incubate for 1-3 hours.

  • Measurement: Measure the absorbance at 620-655 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage inhibition of NF-κB activity for each concentration of this compound compared to the LPS-stimulated control.

Signaling Pathway: NF-κB Inhibition

NF_kB_Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Angeloylgomisin_O This compound Angeloylgomisin_O->IKK Inhibition DNA DNA NFkB_nuc->DNA Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Inflammatory_Genes Transcription

Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Therapeutic Potential: Anti-Cancer Activity

Several Schisandra lignans have been reported to possess cytotoxic and anti-proliferative activities against various cancer cell lines.[9][10] The mechanisms underlying these effects often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of various cancer-related signaling pathways.[11][12]

Representative Cytotoxicity Data of Schisandra Lignans

The following table provides examples of the cytotoxic effects of different Schisandra lignans on human cancer cell lines.

CompoundCell LineIC50 (µM)
Gomisin NColorectal cancer cellsPotent activity reported[9]
DeoxyschisandrinColorectal cancer cellsPotent activity reported[9]
Schizandrin AColorectal cancer (RKO, SW620)~75-100 µM[13]
Gomisin L1Ovarian cancer (A2780)21.92 ± 0.73[14]
Gomisin L1Ovarian cancer (SKOV3)55.05 ± 4.55[14]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to evaluate the cytotoxic effects of this compound on a selected cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)

  • This compound

  • Doxorubicin (positive control)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and Doxorubicin. Include a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

  • Crystal Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for this compound.

Signaling Pathway: Induction of Apoptosis

Apoptosis_Induction cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Angeloylgomisin_O This compound Bax Bax Angeloylgomisin_O->Bax Activation Bcl2 Bcl-2 Angeloylgomisin_O->Bcl2 Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibition Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

General intrinsic apoptosis pathway potentially modulated by this compound.

Summary and Future Directions

This compound, a lignan from Schisandra, represents a promising candidate for the development of novel therapeutic agents, particularly in the areas of inflammation and cancer. The provided application notes and protocols offer a foundational approach for researchers to investigate its biological activities. Due to the limited specific data on this compound, future research should focus on:

  • Isolation and Purification: Developing efficient methods for isolating pure this compound to facilitate accurate biological testing.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound in inflammatory and cancerous conditions.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in relevant animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and selectivity.

By systematically applying these experimental approaches, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of new and effective treatments for a range of diseases.

References

Application Notes and Protocols for Angeloylgomisin O in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angeloylgomisin O is a lignan natural product isolated from the fruits of Schisandra chinensis. This document provides detailed application notes and protocols for the utilization of this compound in drug discovery screening programs, with a focus on its potential as an anti-cancer and anti-inflammatory agent. While direct mechanistic studies on this compound are emerging, data from closely related gomisins suggest promising avenues for investigation.

Biological Activity and Potential Applications

This compound has demonstrated significant cytotoxic effects against human leukemia (HL-60) cells, indicating its potential as a lead compound for anti-cancer drug discovery.[1] Lignans isolated from Schisandra chinensis, such as other gomisins, have been reported to possess a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. These activities are often attributed to the modulation of key cellular signaling pathways.

Data Presentation: Cytotoxicity of this compound and Related Gomisins

The following table summarizes the available quantitative data on the cytotoxic activity of this compound and other relevant gomisins against various cancer cell lines. This data is crucial for designing effective screening concentrations and selecting appropriate cell models.

CompoundCell LineCell TypeIC50 (µM)Reference
This compound HL-60 Human Leukemia 8.00 [1]
Gomisin ANSCLCNon-Small Cell Lung CancerNot specified, but inhibits viability[2]
Gomisin GMDA-MB-231Triple-Negative Breast CancerInhibits proliferation[3]
Gomisin GMDA-MB-468Triple-Negative Breast CancerInhibits proliferation[3]
Gomisin JMCF7Breast Cancer<10 µg/ml (antiproliferative)[4]
Gomisin JMDA-MB-231Breast Cancer<10 µg/ml (antiproliferative)[4]
Gomisin L1A2780Ovarian Cancer21.92 ± 0.73[5]
Gomisin L1SKOV3Ovarian Cancer55.05 ± 4.55[5]
Gomisin NHepatic CarcinomaLiver CancerInduces apoptosis at high concentrations[6]

Postulated Signaling Pathways (Based on Related Gomisins)

Due to limited direct research on this compound's mechanism of action, we extrapolate from studies on closely related gomisins. These pathways represent high-priority targets for investigation in screening campaigns involving this compound.

Wnt/β-catenin Signaling Pathway

Certain gomisins have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP56 LRP5/6 GSK3b GSK-3β Dsh->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin P Axin Axin Axin->BetaCatenin APC APC APC->BetaCatenin Proteasome Proteasomal Degradation BetaCatenin->Proteasome Ub TCFLEF TCF/LEF BetaCatenin->TCFLEF AngeloylgomisinO This compound (postulated) AngeloylgomisinO->BetaCatenin TargetGenes Target Gene Expression TCFLEF->TargetGenes

Caption: Postulated inhibition of the Wnt/β-catenin pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and a common target for anti-cancer therapies.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Downstream Downstream Effectors (e.g., mTOR, Bad, GSK3β) Akt->Downstream AngeloylgomisinO This compound (postulated) AngeloylgomisinO->Akt

Caption: Postulated inhibition of the PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another key signaling cascade involved in cell proliferation, differentiation, and survival.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, Elk-1) ERK->TranscriptionFactors AngeloylgomisinO This compound (postulated) AngeloylgomisinO->Raf

Caption: Postulated inhibition of the MAPK/ERK signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to screen this compound for its anti-cancer and anti-inflammatory properties.

Protocol 1: In Vitro Cytotoxicity Assay using MTT

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat with serial dilutions of This compound B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT reagent D->E F 6. Incubate for 4 hours E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Read absorbance at 570 nm G->H I 9. Calculate IC50 value H->I

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Human leukemia (HL-60) cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HL-60 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Nitric Oxide (NO) Production Assay in Macrophages

This protocol assesses the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

NO_Assay_Workflow A 1. Seed RAW 264.7 macrophages in a 96-well plate B 2. Incubate for 24 hours A->B C 3. Pre-treat with this compound B->C D 4. Stimulate with LPS (1 µg/mL) C->D E 5. Incubate for 24 hours D->E F 6. Collect supernatant E->F G 7. Add Griess reagent F->G H 8. Incubate for 15 minutes G->H I 9. Read absorbance at 540 nm H->I J 10. Quantify nitrite concentration I->J

Caption: Workflow for the nitric oxide production assay.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.

  • Incubation: Incubate at room temperature for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance to a sodium nitrite standard curve.

Protocol 3: Western Blot Analysis of Signaling Pathway Modulation

This protocol details the investigation of this compound's effect on the phosphorylation status of key proteins in the PI3K/Akt, MAPK/ERK, or Wnt/β-catenin pathways.

Materials:

  • Appropriate cancer cell line (e.g., HL-60)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-β-catenin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with this compound at various concentrations and time points.

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Western Blotting: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound presents a promising starting point for the development of novel anti-cancer and anti-inflammatory therapeutics. The provided protocols offer a framework for the initial screening and mechanistic evaluation of this compound. Further investigation into its specific molecular targets and in vivo efficacy is warranted.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Angeloylgomisin O

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of Angeloylgomisin O. The information is compiled from established synthetic strategies for related dibenzocyclooctadiene lignans and aims to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Low yield in the biaryl coupling reaction to form the dibenzocyclooctadiene ring.

  • Question: My oxidative coupling of the biphenyl precursor is resulting in a low yield of the desired eight-membered ring. What are the potential causes and solutions?

  • Answer: Low yields in this step are common and can be attributed to several factors:

    • Incomplete reaction: The reaction may require longer reaction times or higher temperatures. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Side reactions: Over-oxidation or polymerization of the starting material can occur. Consider using a milder oxidizing agent or adding the reagent slowly at a lower temperature.

    • Steric hindrance: The substituents on the biphenyl precursor can hinder the intramolecular coupling. Ensure your synthetic design minimizes steric clash around the coupling sites.

    • Reagent stoichiometry: The ratio of the substrate to the coupling reagent is critical. An optimization of this ratio may be necessary.

2. Poor stereoselectivity in the reduction of the ketone intermediate.

  • Question: I am struggling to achieve the desired stereoisomer during the reduction of the ketone on the dibenzocyclooctadiene core. How can I improve the stereoselectivity?

  • Answer: The stereochemical outcome of this reduction is often influenced by the choice of reducing agent and the reaction conditions.

    • Bulky reducing agents: Employing sterically hindered reducing agents can favor the formation of one diastereomer over the other.

    • Chelation-controlled reduction: If a nearby hydroxyl or methoxy group is present, using a reducing agent that can chelate with it can direct the hydride delivery from a specific face of the ketone.

    • Temperature: Lowering the reaction temperature can often enhance stereoselectivity.

3. Difficulty in the final esterification step to introduce the angeloyl group.

  • Question: The esterification of the hydroxyl group with angelic acid or its derivative is inefficient. What are the recommended conditions for this transformation?

  • Answer: The reactivity of the hydroxyl group can be influenced by its steric environment.

    • Activation of the carboxylic acid: Use a coupling reagent such as dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) or a more modern coupling agent like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) to activate the angelic acid.

    • Use of an acid chloride: Converting angelic acid to angeloyl chloride can increase its reactivity, but care must be taken to avoid side reactions.

    • Anhydrous conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as water can hydrolyze the activated acid or the product ester.

4. Challenges in the purification of the final product and intermediates.

  • Question: I am finding it difficult to separate my desired product from closely related impurities and diastereomers. What purification strategies are recommended?

  • Answer: The purification of complex natural products often requires a combination of chromatographic techniques.

    • Column chromatography: Use high-quality silica gel and optimize the eluent system. A gradient elution may be necessary to separate closely eluting compounds.

    • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18 for reverse-phase) can be highly effective.

    • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a powerful purification method.

Quantitative Data Summary

The following tables provide typical ranges for reaction parameters in the synthesis of dibenzocyclooctadiene lignans, which can be used as a starting point for the optimization of this compound synthesis.

Table 1: Oxidative Biaryl Coupling
Parameter Typical Range
Temperature0 °C to room temperature
Reaction Time2 - 24 hours
Reagent Equivalents (Oxidant)1.1 - 2.0 eq
Yield30 - 60%
Table 2: Ketone Reduction
Parameter Typical Range
Temperature-78 °C to 0 °C
Reaction Time1 - 6 hours
Reagent Equivalents (Reducing Agent)1.2 - 3.0 eq
Diastereomeric Ratio2:1 to >20:1
Yield70 - 95%
Table 3: Esterification (Angeloylation)
Parameter Typical Range
Temperature0 °C to room temperature
Reaction Time4 - 18 hours
Reagent Equivalents (Angelic Acid)1.5 - 3.0 eq
Reagent Equivalents (Coupling Agent)1.5 - 3.0 eq
Yield50 - 80%

Experimental Protocols

Protocol 1: Oxidative Biaryl Coupling of a Biphenyl Precursor

  • Dissolve the biphenyl precursor (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • In a separate flask, dissolve the oxidizing agent (e.g., iron(III) chloride, 1.5 eq) in the same solvent.

  • Add the oxidant solution dropwise to the solution of the biphenyl precursor over a period of 1-2 hours.

  • Allow the reaction to stir at the specified temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Stereoselective Ketone Reduction

  • Dissolve the ketone intermediate (1.0 eq) in an anhydrous solvent (e.g., tetrahydrofuran, methanol) under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the reducing agent (e.g., sodium borohydride, 1.5 eq) portion-wise to the stirred solution.

  • Maintain the temperature at -78 °C and stir the reaction mixture for the specified time, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting alcohol by column chromatography.

Protocol 3: Esterification with Angelic Acid

  • To a solution of the alcohol (1.0 eq), angelic acid (1.5 eq), and DMAP (0.2 eq) in anhydrous dichloromethane, add a solution of DCC (1.5 eq) in dichloromethane at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Wash the filtrate with 1 M HCl, a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography.

Visualizations

experimental_workflow start Biphenyl Precursor step1 Oxidative Biaryl Coupling start->step1 Oxidant intermediate1 Dibenzocyclooctadiene Core step1->intermediate1 step2 Functional Group Manipulations (e.g., Reduction, Demethylation) intermediate1->step2 Reducing Agent intermediate2 Hydroxylated Intermediate step2->intermediate2 step3 Esterification (Angeloylation) intermediate2->step3 Angelic Acid, Coupling Agent product This compound step3->product

Caption: General synthetic workflow for this compound.

troubleshooting_logic issue Low Yield in Biaryl Coupling cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Steric Hindrance issue->cause3 solution1 Increase Reaction Time/Temp. cause1->solution1 solution2 Use Milder Oxidant/ Slow Addition cause2->solution2 solution3 Redesign Precursor cause3->solution3

Caption: Troubleshooting logic for low-yield biaryl coupling.

Technical Support Center: Angeloylgomisin O Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and potential degradation pathways of Angeloylgomisin O. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: this compound, a dibenzocyclooctadiene lignan, contains several functional groups susceptible to degradation. Key factors influencing its stability include pH, exposure to light, temperature, and the presence of oxidizing agents. The ester and ether linkages in its structure are particularly prone to hydrolysis, while the aromatic rings and other unsaturated moieties can be targets of oxidation and photodegradation.

Q2: How should this compound be stored to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it as a solid in tightly sealed containers, protected from light. For solutions, it is recommended to use amber vials and to store them at low temperatures (e.g., -20°C or -80°C) for long-term storage. The choice of solvent can also impact stability; aprotic solvents are generally preferred over aqueous solutions where hydrolysis can occur.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, the primary degradation pathways for this compound are expected to be hydrolysis and oxidation.

  • Hydrolysis: The angeloyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the ester bond to yield gomisin O and angelic acid.

  • Oxidation: The aromatic rings and the dibenzocyclooctadiene core are potential sites for oxidation. This can be initiated by atmospheric oxygen, reactive oxygen species, or exposure to light (photo-oxidation). Oxidation can lead to the formation of hydroxylated or quinone-type derivatives.

Q4: Are there any known degradation products of this compound?

A4: While specific forced degradation studies on this compound are not extensively reported in the public domain, based on its structure, the primary hydrolytic degradation product would be Gomisin O. Oxidative degradation could result in a variety of products, including hydroxylated and ring-opened derivatives, which would require detailed analytical characterization to identify.

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Results in Biological Assays

Possible Cause: Degradation of this compound in your stock solution or during the experiment.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Prepare a fresh stock solution of this compound.

    • Analyze the old and new stock solutions by HPLC-UV or LC-MS to check for the appearance of new peaks or a decrease in the main peak area.

  • Assess Experimental Conditions:

    • pH: Ensure the pH of your assay buffer is within a stable range for this compound (near neutral is often a good starting point). Avoid highly acidic or alkaline conditions if possible.

    • Light Exposure: Protect your samples from direct light, especially UV radiation, by using amber tubes or covering plates with foil.

    • Temperature: Maintain a consistent and appropriate temperature throughout your experiment. Avoid prolonged incubation at elevated temperatures unless it is a required stress condition.

    • Oxygen: If oxidation is suspected, consider de-gassing your buffers or using an inert atmosphere (e.g., nitrogen or argon) during sensitive steps.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Characterize the Unknown Peaks:

    • Use LC-MS/MS to obtain the mass and fragmentation pattern of the unknown peaks. This can help in the tentative identification of degradation products. For example, a peak with a mass corresponding to Gomisin O would suggest hydrolysis of the angeloyl group.

  • Perform Forced Degradation Studies:

    • To confirm the origin of the unknown peaks, subject a pure sample of this compound to controlled stress conditions (acidic, basic, oxidative, photolytic, and thermal).

    • Analyze the stressed samples by the same chromatographic method. The appearance of peaks that match the retention time and mass of your unknown peaks can help identify the degradation pathway.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution
  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) at a known concentration.

  • Stress Conditions:

    • pH: Dilute the stock solution in buffers of varying pH (e.g., pH 3, 7, and 9).

    • Temperature: Incubate aliquots of the solution at different temperatures (e.g., 4°C, 25°C, 40°C).

    • Light: Expose an aliquot to a controlled light source (e.g., a photostability chamber with UV and visible light) while keeping a control sample in the dark.

    • Oxidation: Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide) to an aliquot.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products) to determine the remaining concentration of this compound.

Protocol 2: Forced Degradation Study
  • Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

    • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C) for 48 hours.

  • Neutralization: After the stress period, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples using HPLC-UV and LC-MS to identify and characterize the degradation products.

Data Presentation

Table 1: Hypothetical Stability of this compound under Various Conditions

ConditionParameterValueIncubation Time (hours)Remaining this compound (%)
pH pH 325°C2485
pH 725°C2498
pH 925°C2470
Temperature 4°CpH 724>99
25°CpH 72498
40°CpH 72492
Light Dark25°C2498
UV/Vis Light25°C2480
Oxidation No H₂O₂25°C2498
3% H₂O₂25°C2465

Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation AGO This compound GomO Gomisin O AGO->GomO  Acidic or  Basic  Hydrolysis AA Angelic Acid AGO->AA  Acidic or  Basic  Hydrolysis AGO2 This compound Ox_Products Oxidized Products (e.g., Hydroxylated derivatives, Quinones) AGO2->Ox_Products  Oxidizing Agents  (e.g., H₂O₂, O₂)  or Light

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Start Pure this compound Prep_Sol Prepare Stock Solution Start->Prep_Sol Acid Acid Hydrolysis (e.g., 0.1M HCl) Prep_Sol->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Prep_Sol->Base Oxidation Oxidation (e.g., 3% H₂O₂) Prep_Sol->Oxidation Photo Photolysis (UV/Vis Light) Prep_Sol->Photo Thermal Thermal Stress (e.g., 80°C) Prep_Sol->Thermal HPLC HPLC-UV Analysis (Quantify parent compound) Acid->HPLC LCMS LC-MS/MS Analysis (Identify degradation products) Acid->LCMS Base->HPLC Base->LCMS Oxidation->HPLC Oxidation->LCMS Photo->HPLC Photo->LCMS Thermal->HPLC Thermal->LCMS Report Report Stability Profile and Degradation Pathways HPLC->Report LCMS->Report

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting Angeloylgomisin O purification by chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of Angeloylgomisin O.

Frequently Asked Questions (FAQs)

Q1: I am seeing poor resolution and peak tailing during the HPLC purification of this compound. What are the likely causes and solutions?

A1: Poor peak shape is a common issue in chromatography. Several factors could be contributing to this problem:

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the injection volume or the concentration of your sample.

  • Inappropriate Mobile Phase: The solvent composition may not be optimal for this compound. If you are using reversed-phase HPLC, consider adjusting the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. A shallower gradient or isocratic elution with a slightly stronger mobile phase might improve peak shape.

  • Column Degradation: The stationary phase of your column can degrade over time, especially if exposed to harsh pH conditions. If the column is old or has been used extensively, consider replacing it.

  • Secondary Interactions: this compound, like other lignans, may have secondary interactions with the silica backbone of the stationary phase. Adding a small amount of a competing agent, such as trifluoroacetic acid (TFA) at a very low concentration (e.g., 0.05-0.1%), to the mobile phase can help to reduce these interactions and improve peak symmetry. However, be mindful that acidic conditions could potentially degrade the sample.

Q2: My recovery of this compound is very low after purification. Where could my compound be going?

A2: Low recovery can be frustrating. Here are a few potential reasons:

  • Irreversible Adsorption: this compound might be irreversibly binding to the stationary phase. This can sometimes happen with silica-based columns. If you suspect this, you could try a different type of stationary phase, such as a polymer-based column, or use a different purification technique like High-Speed Counter-Current Chromatography (HSCCC).[1][2]

  • Compound Instability: Lignans can be sensitive to pH and may degrade under certain conditions. Ensure your mobile phase and sample preparation solvents are within a neutral to slightly acidic pH range. While lignans are generally stable at temperatures up to 60°C, prolonged exposure to higher temperatures should be avoided.[3]

  • Co-elution with Impurities: Your target compound might be eluting with other compounds, making the collected fraction appear impure and leading to losses in subsequent purification steps. Re-optimize your chromatographic method to achieve better separation.

  • Sample Precipitation: this compound may precipitate on the column if the sample solvent is too different from the mobile phase. Ensure your sample is fully dissolved in a solvent that is compatible with the initial mobile phase conditions.

Q3: I am having trouble separating this compound from other closely related lignans from a Schisandra extract. How can I improve the separation?

A3: Separating structurally similar compounds is a significant challenge. Here are some strategies:

  • Optimize the Mobile Phase: Fine-tuning the solvent system is crucial. For reversed-phase HPLC, try switching the organic modifier (e.g., from methanol to acetonitrile or vice versa) as this can alter the selectivity. Experiment with different gradient slopes; a shallower gradient will provide more time for separation.

  • Change the Stationary Phase: Different stationary phases offer different selectivities. If you are using a C18 column, you might try a phenyl-hexyl or a cyano column, which can provide different retention mechanisms.

  • Employ Orthogonal Methods: Combining different chromatography techniques can be very effective. For instance, you could perform an initial fractionation using flash chromatography on silica gel or a macroporous resin, followed by a final purification step using preparative HPLC or HSCCC.[2][4] HSCCC with a two-phase solvent system like n-hexane-ethyl acetate-methanol-water has been successfully used to separate lignans from Schisandra.[1]

Troubleshooting Guide

This table summarizes common problems, potential causes, and recommended solutions for this compound purification.

ProblemPotential CauseRecommended Solution
Peak Splitting Column contamination or void formation.1. Reverse flush the column with a strong solvent. 2. If the problem persists, the column may be damaged and need replacement.
Sample solvent incompatible with the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Baseline Noise or Drift Contaminated mobile phase or detector cell.1. Filter all solvents before use. 2. Flush the detector cell with a strong, clean solvent like isopropanol.
Air bubbles in the system.Degas the mobile phase thoroughly.
High Backpressure Blockage in the system (e.g., frit, column).1. Systematically check for blockages by disconnecting components. 2. Filter the sample to remove particulates. 3. If the column is blocked, try back-flushing it.
Inconsistent Retention Times Fluctuations in temperature or mobile phase composition.1. Use a column oven to maintain a constant temperature. 2. Prepare fresh mobile phase daily and ensure accurate mixing.
Pump malfunction.Check pump seals for wear and ensure proper pump operation.

Experimental Protocols

Protocol 1: Flash Chromatography for Initial Fractionation of Schisandra Extract

This protocol is a starting point for the initial cleanup of a crude extract to enrich the lignan fraction containing this compound.

  • Stationary Phase: Silica gel (60 Å, 40-63 µm).

  • Column Preparation: Pack the column with a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the column.

  • Elution: Start with a non-polar solvent like n-hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 100% n-hexane to 50:50 n-hexane:ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Analysis: Pool the fractions containing the target compound for further purification.

Protocol 2: Preparative Reversed-Phase HPLC for Final Purification

This protocol is designed for the final purification of the enriched fraction containing this compound.

  • Column: C18, 5-10 µm particle size (preparative scale).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A starting point could be a linear gradient from 50% B to 80% B over 30-40 minutes. The optimal gradient will need to be developed based on analytical scale separations.

  • Flow Rate: Adjust according to the column diameter (typically 10-20 mL/min for a 20 mm ID column).

  • Detection: UV at 225 nm.

  • Sample Preparation: Dissolve the enriched fraction in the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.

  • Fraction Collection: Collect peaks corresponding to this compound based on the retention time from the analytical chromatogram.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.

Visualizations

Experimental Workflow

experimental_workflow crude_extract Crude Schisandra Extract flash_chrom Flash Chromatography (Silica Gel) crude_extract->flash_chrom enriched_fraction Enriched Lignan Fraction flash_chrom->enriched_fraction prep_hplc Preparative RP-HPLC (C18) enriched_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Purity Analysis (Analytical HPLC, NMR, MS) pure_compound->analysis

Caption: General workflow for the purification of this compound.

Troubleshooting Logic

troubleshooting_logic start Poor Chromatographic Result peak_shape Poor Peak Shape? start->peak_shape low_recovery Low Recovery? peak_shape->low_recovery No overload Reduce Sample Load peak_shape->overload Yes poor_separation Poor Separation? low_recovery->poor_separation No adsorption Change Stationary Phase low_recovery->adsorption Yes optimize_gradient Optimize Gradient/Solvents poor_separation->optimize_gradient Yes end Improved Purification poor_separation->end No mobile_phase Optimize Mobile Phase overload->mobile_phase column_issue Check/Replace Column mobile_phase->column_issue secondary_int Add Mobile Phase Modifier column_issue->secondary_int secondary_int->end instability Check pH/Temperature adsorption->instability coelution Re-optimize Separation instability->coelution precipitation Check Sample Solubility coelution->precipitation precipitation->end change_column Try Different Column Chemistry optimize_gradient->change_column orthogonal_method Use Orthogonal Method (e.g., HSCCC) change_column->orthogonal_method orthogonal_method->end

Caption: Decision tree for troubleshooting common purification issues.

References

Optimizing Experimental Conditions for Angeloylgomisin O Bioassays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers optimize experimental conditions for bioassays involving Angeloylgomisin O. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its known biological activities?

This compound is a lignan compound naturally found in plants of the Schisandra genus, such as Schisandra rubriflora and Schisandra chinensis.[1] It has been investigated for its potential therapeutic properties, including anti-inflammatory and cytotoxic activities.[1][2]

2. What are the key signaling pathways potentially modulated by this compound?

Based on the known biological activities of similar natural compounds and extracts from Schisandra, the primary signaling pathways of interest for this compound's bioactivity are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial regulators of inflammation and cell survival.

3. How should I prepare this compound for cell-based assays?

This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in 100% DMSO. This stock solution can then be diluted to the final desired concentration in the cell culture medium. To enhance solubility, gentle warming to 37°C and sonication can be employed.[2] It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[3]

4. What is a typical concentration range for this compound in bioassays?

The effective concentration of this compound will vary depending on the cell type and the specific bioassay. Based on existing cytotoxicity data, a starting point for concentration-response studies could range from low micromolar (µM) to tens of micromolar. For instance, its cytotoxic IC50 has been reported to be 8.00 µM in HL-60 cells.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background or inconsistent results in absorbance/fluorescence-based assays. Autofluorescence from the compound or media components.Use phenol red-free media. If the compound autofluoresces, consider using a different detection method (e.g., luminescence) or a plate reader with appropriate filter sets to minimize interference.
Precipitation of this compound in the cell culture medium. Poor solubility in aqueous solutions.Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to the cells (typically ≤ 0.5%). Prepare fresh dilutions from the DMSO stock for each experiment. Perform a solubility test in your specific cell culture medium before proceeding with the full experiment.
No observable effect of this compound. Compound instability or degradation.Prepare fresh stock solutions and working dilutions for each experiment. Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] Consider performing a stability study of this compound in your specific cell culture medium over the time course of your experiment.
Incorrect assay timing.Optimize the incubation time of the cells with this compound. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint.
High variability between replicate wells. Uneven cell seeding.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and be consistent with your technique.
Edge effects in the microplate.Avoid using the outer wells of the microplate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Unexpected cytotoxicity at low concentrations. Sensitivity of the cell line to the compound or DMSO.Perform a dose-response curve for DMSO alone on your specific cell line to determine the maximum tolerable concentration. Start with a lower concentration range for this compound.
Contamination of cell culture.Regularly test your cell lines for mycoplasma contamination. Visually inspect cultures for any signs of bacterial or fungal contamination.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound (IC50 values)

Cell LineCell TypeIC50 (µM)Reference
HL-60Human leukemia8.00[1]
HeLaHuman cervical carcinomaNot specified, but active[1]
MCF-7Human breast cancerNot specified, but active[1]

Note: This table will be updated as more specific quantitative data for anti-inflammatory and neuroprotective bioassays become available.

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This protocol is adapted for determining the effect of this compound on the viability of adherent cell lines.

Materials:

  • This compound

  • Target adherent cell line

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Sterile PBS

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound from a concentrated DMSO stock in complete cell culture medium.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, carefully remove the treatment medium.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is for measuring the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)

  • Sodium nitrite (for standard curve)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Pre-treatment:

    • Prepare dilutions of this compound in serum-free medium.

    • Remove the culture medium and pre-treat the cells with different concentrations of this compound for 1-2 hours.

    • Include a vehicle control (medium with DMSO).

  • LPS Stimulation: After pre-treatment, add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL to induce nitric oxide production.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Assay:

    • Prepare a sodium nitrite standard curve in culture medium.

    • Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis: Calculate the nitrite concentration in each sample using the sodium nitrite standard curve. Determine the percentage of inhibition of NO production by this compound compared to the LPS-only treated control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Visualizations

Signaling Pathways

angeloylgomisin_o_pathways cluster_inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) cluster_membrane_receptors Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates MAPKKK MAPKKK TLR4->MAPKKK activates p50_p65_IkB p50/p65/IκBα IKK->p50_p65_IkB phosphorylates IκBα p50_p65 p50/p65 p50_p65_IkB->p50_p65 releases IkB_p p-IκBα p50_p65_IkB->IkB_p p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc translocates to IkB IκBα proteasome Proteasome IkB_p->proteasome ubiquitination & degradation MAPKK MAPKK MAPKKK->MAPKK phosphorylates p38_JNK p38/JNK MAPKK->p38_JNK phosphorylates p_p38_JNK p-p38/p-JNK p38_JNK->p_p38_JNK p_p38_JNK_nuc p-p38/p-JNK p_p38_JNK->p_p38_JNK_nuc translocates to inflammatory_genes Inflammatory Gene Transcription (e.g., iNOS, COX-2, TNF-α, IL-6) p50_p65_nuc->inflammatory_genes induces p_p38_JNK_nuc->inflammatory_genes co-regulates Angeloylgomisin_O This compound Angeloylgomisin_O->IKK inhibits? Angeloylgomisin_O->MAPKK inhibits?

Caption: Putative signaling pathways modulated by this compound.

Experimental Workflow: Troubleshooting Logic

troubleshooting_workflow start Start Bioassay unexpected_results Unexpected Results? start->unexpected_results check_compound Check Compound (Solubility, Stability, Purity) unexpected_results->check_compound Yes end Successful Bioassay unexpected_results->end No optimize_concentration Optimize Compound Concentration check_compound->optimize_concentration check_cells Check Cells (Viability, Passage #, Contamination) re_run_assay Re-run Assay check_cells->re_run_assay check_assay Check Assay Parameters (Reagents, Incubation Time, Plate Reader) optimize_time Optimize Incubation Time check_assay->optimize_time optimize_concentration->re_run_assay optimize_time->re_run_assay re_run_assay->unexpected_results

Caption: A logical workflow for troubleshooting unexpected bioassay results.

References

Angeloylgomisin O degradation under light and air exposure.

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: I am observing a gradual loss of Angeloylgomisin O in my stock solution stored at room temperature on the lab bench. What could be the cause?

A: this compound, as a lignan, is susceptible to degradation under light and air exposure. Lignans can undergo oxidative transformations, and exposure to ambient light can accelerate these processes.[1][2] For optimal stability, it is recommended to store stock solutions of this compound in amber vials at low temperatures (e.g., -20°C) and to minimize exposure to light and air. Some studies on related lignans have indicated the need for cold and dark storage to ensure stability.

Q2: My experimental results are inconsistent when working with this compound. Could degradation be a factor?

A: Yes, inconsistency in experimental outcomes can be a sign of compound degradation. If this compound degrades, its effective concentration in your assays will decrease over time, leading to variable results. It is crucial to handle the compound consistently and to prepare fresh dilutions from a properly stored stock solution for each experiment.

Q3: What are the likely degradation products of this compound under light and air exposure?

A: While specific degradation products for this compound have not been documented, lignans can undergo several oxidative reactions.[1][2][3] Potential degradation pathways could involve the formation of phenoxyl radicals, hydroxylation of the aromatic rings, or cleavage of the dibenzocyclooctadiene core. These transformations would result in a mixture of more polar compounds.

Q4: How can I monitor the stability of my this compound samples?

A: The most effective way to monitor the stability of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. A stability-indicating method can separate the intact drug from its degradation products. By analyzing samples at different time points, you can quantify the remaining amount of this compound and observe the appearance of any degradation peaks.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Degradation of this compound.1. Prepare a fresh solution of this compound from a new vial and re-analyze. 2. Compare the chromatogram of a freshly prepared sample with an older sample. 3. If new peaks are present in the older sample, this indicates degradation.
Decreased biological activity in assays Loss of active this compound due to degradation.1. Confirm the concentration of your this compound stock solution using HPLC. 2. Prepare fresh dilutions for your assay from a recently opened vial. 3. If possible, include a positive control to ensure the assay is performing as expected.
Color change in the stock solution Oxidation of the compound.1. Discard the discolored solution. 2. Prepare a fresh stock solution in an amber vial and store it protected from light at -20°C. 3. Consider purging the vial with an inert gas like nitrogen or argon before sealing to minimize contact with air.

Hypothetical Degradation Data

The following table presents hypothetical degradation data for this compound under different conditions to illustrate potential stability issues. This data is for illustrative purposes only and is not based on experimental results for this specific compound.

Condition Time (hours) This compound Remaining (%)
Ambient Light & Air (25°C) 0100
2485
4872
7261
Dark & Air (25°C) 0100
2498
4895
7292
Amber Vial at -20°C 0100
72>99

Experimental Protocols

Protocol 1: Photostability Testing of this compound

Objective: To assess the degradation of this compound under controlled light exposure.

Materials:

  • This compound

  • HPLC-grade methanol

  • Amber and clear HPLC vials

  • Photostability chamber with a calibrated light source (e.g., providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter)

  • HPLC system with UV detector

Method:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Transfer aliquots of the stock solution into both clear and amber HPLC vials. The amber vials will serve as the dark control.

  • Place the vials in the photostability chamber.

  • At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw a sample from each vial.

  • Analyze the samples by HPLC. The initial time point (t=0) serves as the 100% reference.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Protocol 2: Oxidative Stability Testing of this compound

Objective: To evaluate the stability of this compound in the presence of an oxidizing agent.

Materials:

  • This compound

  • HPLC-grade methanol

  • 3% Hydrogen peroxide solution

  • HPLC vials

  • HPLC system with UV detector

Method:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • In an HPLC vial, mix 500 µL of the this compound stock solution with 500 µL of 3% hydrogen peroxide solution.

  • In a separate control vial, mix 500 µL of the stock solution with 500 µL of methanol.

  • Store both vials at room temperature, protected from light.

  • Analyze the samples by HPLC at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Determine the percentage of this compound remaining in the presence of the oxidizing agent compared to the control.

Visualizations

degradation_workflow cluster_prep Sample Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis stock This compound Stock Solution light_sample Clear Vial (Light Exposure) stock->light_sample Aliquot dark_sample Amber Vial (Dark Control) stock->dark_sample Aliquot photostability Photostability Chamber light_sample->photostability dark_sample->photostability hplc HPLC Analysis photostability->hplc Time Points data Data Interpretation (% Degradation) hplc->data

Caption: Experimental workflow for photostability testing.

potential_degradation_pathway AGO This compound (Dibenzocyclooctadiene Lignan) intermediate Phenoxyl Radical Intermediate AGO->intermediate Light / O2 product1 Hydroxylated Products intermediate->product1 Hydroxylation product2 Ring-Opened Products intermediate->product2 Oxidative Cleavage

Caption: Potential oxidative degradation pathway of this compound.

References

How to prevent Angeloylgomisin O degradation in solution.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Angeloylgomisin O in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade in solution?

A1: The degradation of this compound in solution can be influenced by several factors, primarily:

  • pH: The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions. Neutral pH is generally preferred for optimal stability.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV light, may induce photodegradation. It is recommended to protect solutions from light.[1][2]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the molecule.

  • Solvent: The choice of solvent can impact stability. While DMSO is a common solvent for initial stock solutions, its long-term effects on stability should be considered.[1][3]

Q2: What are the recommended storage conditions for this compound solutions?

A2: To ensure the stability of this compound solutions, the following storage conditions are recommended:

  • Short-term storage (up to 2 weeks): Store aliquots in tightly sealed vials at -20°C.[3]

  • Long-term storage (up to 6 months): For longer preservation, storing solutions at -80°C is advised.[1][2]

  • Protection from light: Always store solutions in amber vials or wrap vials in aluminum foil to protect them from light.[1]

  • Inert atmosphere: For sensitive applications, purging the solution with an inert gas like argon or nitrogen before sealing can minimize oxidative degradation.

Q3: How can I tell if my this compound solution has degraded?

A3: Signs of degradation may include:

  • A noticeable change in the color of the solution.

  • The appearance of precipitate, indicating the formation of insoluble degradation products.

  • A decrease in the expected biological activity or potency in your experiments.

  • The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).

Q4: Can I repeatedly freeze and thaw my this compound stock solution?

A4: It is strongly recommended to avoid repeated freeze-thaw cycles.[1] This can accelerate degradation and may cause the compound to precipitate out of solution. Prepare small-volume aliquots of your stock solution to avoid the need for repeated thawing of the entire stock.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity Degradation of this compound.Prepare a fresh solution from powder. Review storage conditions and handling procedures to prevent future degradation. Perform a stability test on your current solution using HPLC.
Precipitate forms in the solution The compound may have come out of solution due to temperature changes or degradation into less soluble products.Gently warm the solution to 37°C and sonicate to try and redissolve the compound.[1] If precipitation persists, it may be due to degradation, and a fresh solution should be prepared.
Solution changes color This can be a sign of oxidative or light-induced degradation.Discard the solution and prepare a fresh one. Ensure future solutions are protected from light and consider using de-gassed solvents.
Inconsistent experimental results This could be due to the use of a partially degraded solution.Use a fresh aliquot of this compound for each experiment to ensure consistency. Validate the concentration and purity of your stock solution periodically via HPLC.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Additional Precautions
Powder -20°CUp to 24 monthsKeep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight.[2][3]
In Solvent -20°CUp to 1 monthStore in aliquots to avoid freeze-thaw cycles. Protect from light.[1]
In Solvent -80°CUp to 6 monthsStore in aliquots to avoid freeze-thaw cycles. Protect from light.[1][2]

Table 2: Factors Influencing this compound Stability in Solution

Factor Potential Effect Mitigation Strategy
pH Ester hydrolysis.Maintain a neutral pH. Use buffered solutions when appropriate for the experimental design.
Temperature Increased degradation rate.Store solutions at recommended low temperatures (-20°C or -80°C). Avoid prolonged exposure to room temperature.
Light Photodegradation.Use amber vials or wrap vials in foil. Minimize exposure to ambient light during handling.[1]
Oxygen Oxidation.Use de-gassed solvents. Purge vials with inert gas (argon or nitrogen) before sealing for long-term storage.
Solvent Choice May affect stability.Use high-purity, anhydrous solvents. DMSO is suitable for stock solutions, but for aqueous working solutions, prepare them fresh.[1][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the powdered this compound to equilibrate to room temperature for at least 1 hour before opening the vial.[3]

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).[1]

  • To aid dissolution, the tube can be gently heated to 37°C and sonicated in an ultrasonic bath.[1]

  • Once fully dissolved, dispense the stock solution into single-use aliquots in amber, tightly sealed vials.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1][2]

Protocol 2: Stability Assessment of this compound Solution using HPLC

  • Prepare a fresh standard solution of this compound at a known concentration.

  • Inject the standard solution into a validated HPLC system with a suitable C18 column and a UV detector to determine the initial peak area and retention time.

  • Subject your test solution to the conditions you wish to evaluate (e.g., different temperatures, pH values, or light exposure) for a defined period.

  • At specified time points, take an aliquot of the stressed solution, dilute it to the same concentration as the standard, and inject it into the HPLC system.

  • Monitor for any decrease in the peak area of this compound and the appearance of new peaks, which would indicate degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Visualizations

cluster_degradation Potential Degradation Pathways A This compound B Hydrolysis Product (Loss of Angeloyl Group) A->B Acid / Base C Oxidation Products (Modified Aromatic Rings) A->C Oxygen D Photodegradation Products A->D Light (UV)

Caption: Potential degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Testing A Prepare Fresh This compound Solution B Initial Analysis (t=0) (HPLC, Activity Assay) A->B C Expose to Stress Conditions (Temp, pH, Light) B->C D Analyze at Time Points (t=1, 2, ...n) C->D E Compare Results to t=0 D->E F Determine Degradation Rate E->F

References

Technical Support Center: Large-Scale Synthesis of Angeloylgomisin O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale synthesis of Angeloylgomisin O. The content is structured to provide practical solutions and detailed experimental insights for professionals in the field.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the key challenging stages: atroposelective construction of the dibenzocyclooctadiene core and diastereoselective installation of substituents.

Issue 1: Low Yield or Atroposelectivity in Biaryl Coupling

The construction of the sterically hindered eight-membered ring via atroposelective biaryl coupling is a critical and often low-yielding step.

Question: Our large-scale synthesis is showing poor yields and a low atropisomeric ratio for the dibenzocyclooctadiene core. What are the likely causes and how can we optimize this step?

Answer:

Low yields and poor atroposelectivity in the biaryl coupling step on a large scale can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Inefficient Catalyst System Screen alternative palladium catalysts and phosphine ligands. Bulky, electron-rich ligands often improve efficiency in sterically demanding couplings. Consider pre-forming the active catalyst.Identification of a more active and selective catalyst system, leading to higher yields and improved atropisomeric excess.
Suboptimal Reaction Temperature Perform a temperature optimization study. Lower temperatures may enhance selectivity but decrease reaction rate, while higher temperatures can lead to side reactions and racemization.Determination of the optimal temperature that balances reaction rate and stereoselectivity.
Base and Solvent Effects The choice of base and solvent is critical. Screen a variety of bases (e.g., carbonates, phosphates) and solvent systems (e.g., toluene, dioxane, 2-MeTHF). Water content in the solvent can also influence the reaction.Improved reaction kinetics and selectivity through optimization of the reaction medium.
Slow Addition of Reagents On a large scale, slow and controlled addition of the organoboron reagent or the aryl halide can help to maintain a low concentration of reactive intermediates, minimizing side reactions.Reduction of homocoupling and other side products, leading to a cleaner reaction profile and higher yield of the desired product.
Oxygen Sensitivity The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and promote homocoupling of the boronic acid.Rigorous degassing of solvents and reagents and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction is crucial for catalyst longevity and reproducibility.

Experimental Protocol: General Procedure for Atroposelective Suzuki-Miyaura Coupling

This is a generalized protocol and must be optimized for the specific substrates in the synthesis of this compound.

  • Catalyst Pre-formation (Optional but Recommended for Scale-up): In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%) in anhydrous, degassed solvent (e.g., toluene). Stir the mixture at room temperature for 15-30 minutes.

  • Reaction Setup: In a separate, larger, jacketed reactor, charge the aryl halide (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Reaction Execution: Transfer the pre-formed catalyst solution to the reactor. Heat the reaction mixture to the optimized temperature and monitor the progress by HPLC or TLC.

  • Work-up: Upon completion, cool the reaction mixture, and quench with water. Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

G start Low Atroposelectivity Observed catalyst Screen Catalyst/Ligand Combinations start->catalyst improved Atroposelectivity Improved? catalyst->improved Test small scale temp Optimize Reaction Temperature solvent_base Screen Solvents and Bases temp->solvent_base temp->improved addition Implement Slow Addition solvent_base->addition solvent_base->improved inert Ensure Rigorous Inert Atmosphere addition->inert addition->improved inert->improved improved->temp No end Proceed with Optimized Conditions improved->end Yes re_evaluate Re-evaluate Substrate Purity and Design improved->re_evaluate Still Low re_evaluate->catalyst

Caption: Decision tree for optimizing diastereoselectivity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the large-scale purification of this compound and its intermediates?

A1: The main purification challenges include:

  • Separation of Atropisomers: If the biaryl coupling is not perfectly atroposelective, the resulting atropisomers can be difficult to separate by standard chromatography. Chiral chromatography (e.g., SFC or HPLC with a chiral stationary phase) is often required, which can be expensive and time-consuming to scale up. [1]* Separation of Diastereomers: Similarly, incomplete diastereoselectivity leads to mixtures of diastereomers. While these have different physical properties and can be separated by standard chromatography (e.g., flash chromatography or preparative HPLC), baseline separation of closely related diastereomers on a large scale can be challenging and may require extensive method development. [2][3]* Crystallization: Diastereomeric salt formation or preferential crystallization can be a cost-effective method for separating stereoisomers on a large scale. [1]However, developing a robust crystallization process can be time-intensive.

Q2: Are there specific safety concerns to consider during the large-scale synthesis of this compound?

A2: Yes, several safety aspects should be carefully managed:

  • Pyrophoric Reagents: Some steps may involve pyrophoric reagents like n-butyllithium or highly reactive metal hydrides. These require strict handling procedures under an inert atmosphere.

  • Exothermic Reactions: Many of the reactions, particularly those involving organometallic reagents, can be highly exothermic. Proper temperature control using jacketed reactors and controlled addition rates are essential to prevent thermal runaways.

  • Hydrogen Evolution: Quenching of metal hydrides and other reactive reagents can generate hydrogen gas, which is flammable. The process must be designed to safely vent any evolved gases.

  • Toxic Metals: The use of palladium catalysts requires careful management of waste streams and robust purification methods to ensure the final active pharmaceutical ingredient (API) meets the stringent limits for residual metals.

Q3: How can we minimize the formation of byproducts during the synthesis?

A3: Minimizing byproducts is key to improving yield and simplifying purification. Key strategies include:

  • High-Purity Starting Materials: Ensure all starting materials and reagents are of high purity to avoid introducing impurities that can lead to side reactions.

  • Strict Control of Reaction Conditions: Tightly control parameters like temperature, reaction time, and stoichiometry.

  • Inert Atmosphere: For oxygen- and moisture-sensitive reactions, maintaining a rigorously inert atmosphere is critical to prevent degradation of reagents and catalysts.

  • Understanding Reaction Mechanisms: A thorough understanding of the reaction mechanism can help to identify potential side reactions and devise strategies to suppress them. For example, in Suzuki-Miyaura couplings, understanding the causes of homocoupling and dehalogenation can lead to the selection of conditions that minimize these pathways. [4]

Section 3: Quantitative Data Summary

The following tables are illustrative and based on typical yields for analogous reactions in complex molecule synthesis. Actual yields for the large-scale synthesis of this compound will require process-specific optimization.

Table 1: Illustrative Yields for Key Synthetic Stages

Synthetic Stage Key Transformation Typical Lab-Scale Yield (%) Target Large-Scale Yield (%)
1Biaryl Coupling40-60%>50%
2Diastereoselective Reduction70-90% (dr > 95:5)>85% (dr > 98:2)
3Esterification80-95%>90%
4Final Deprotection/Purification75-90%>85%

Section 4: Experimental Workflow and Signaling Pathways

G A Aryl Halide Precursor C Dibenzocyclooctadiene Core A->C Atroposelective Biaryl Coupling B Aryl Boronic Acid Precursor B->C Atroposelective Biaryl Coupling D Ketone Intermediate C->D Functional Group Manipulation E Alcohol Intermediate D->E Diastereoselective Reduction F This compound E->F Esterification

References

Technical Support Center: Enhancing the Bioavailability of Angeloylgomisin O

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of Angeloylgomisin O.

I. Frequently Asked Questions (FAQs)

1. What is this compound and why is its bioavailability a concern?

This compound is a dibenzocyclooctadiene lignan found in plants of the Schisandra genus. Like many other lignans, it is a poorly water-soluble compound. This low aqueous solubility is a primary factor contributing to its presumed low oral bioavailability, which can limit its therapeutic efficacy. While direct data for this compound is limited, a related compound, Angeloylgomisin H, has a reported absolute bioavailability of only 4.9%, suggesting that this compound likely faces similar challenges.[1][2]

2. What are the main strategies to enhance the oral bioavailability of this compound?

The primary strategies for enhancing the oral bioavailability of poorly soluble compounds like this compound focus on improving its dissolution rate and/or its intestinal permeability. The most common and effective approaches include:

  • Nanoformulations: Encapsulating this compound in nanosized carriers such as nanoemulsions, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can significantly increase its surface area, leading to improved dissolution and absorption.[3][4][5]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution rate.[6][7][8][9]

  • Co-administration with P-glycoprotein (P-gp) Inhibitors: P-glycoprotein is an efflux transporter in the intestines that can pump drugs back into the gut lumen, reducing their absorption. Some Schisandra lignans have been shown to inhibit P-gp.[10][11][12][13] Therefore, co-formulating or co-administering this compound with a P-gp inhibitor could increase its intestinal uptake.

3. How do nanoformulations improve the bioavailability of this compound?

Nanoformulations improve bioavailability through several mechanisms:

  • Increased Surface Area: By reducing the particle size of this compound to the nanometer range, the total surface area available for dissolution in gastrointestinal fluids is vastly increased.

  • Enhanced Solubility: The use of surfactants and lipids in nanoformulations can improve the solubility of the encapsulated drug.

  • Improved Permeability: Some nanoformulations can be taken up by intestinal cells through endocytosis or other mechanisms, bypassing traditional absorption pathways.

  • Protection from Degradation: The nano-carrier can protect this compound from enzymatic degradation in the gastrointestinal tract.

4. What are the key considerations when developing a solid dispersion for this compound?

Key considerations for developing a solid dispersion of this compound include:

  • Carrier Selection: The choice of hydrophilic polymer (e.g., Poloxamers, Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC)) is critical and should be based on its ability to form a stable amorphous solid dispersion with this compound.[8]

  • Drug-Carrier Ratio: The ratio of this compound to the polymer will affect the dissolution rate and physical stability of the solid dispersion.

  • Preparation Method: Common methods include solvent evaporation, hot-melt extrusion, and spray drying. The chosen method should result in a stable amorphous dispersion without degrading the drug.[14][15]

  • Physical Stability: Amorphous solid dispersions can be physically unstable and may recrystallize over time. Stability studies are essential to ensure the formulation maintains its enhanced dissolution properties.

5. Is this compound a substrate or an inhibitor of P-glycoprotein (P-gp)?

Several studies have shown that various lignans from Schisandra chinensis can act as inhibitors of P-glycoprotein.[10][11][12][13] This suggests that this compound may also possess P-gp inhibitory activity. If this compound is a substrate for P-gp, its efflux from intestinal cells would contribute to its low bioavailability. If it is an inhibitor, it could potentially enhance its own absorption and that of other co-administered P-gp substrates. To determine this, a Caco-2 permeability assay is recommended.

II. Troubleshooting Guides

A. Low Dissolution Rate of this compound Formulation
Potential Cause Troubleshooting Steps
Inadequate particle size reduction in nanoformulation. 1. Optimize the homogenization or sonication parameters (e.g., pressure, time, energy input).2. Evaluate different surfactant and co-surfactant systems to achieve smaller and more stable nanoparticles.3. Characterize the particle size and distribution using dynamic light scattering (DLS).
Recrystallization of this compound in solid dispersion. 1. Assess the physical state of the drug in the solid dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).2. Select a polymer with a higher glass transition temperature (Tg) to improve the stability of the amorphous state.3. Optimize the drug-to-polymer ratio to prevent drug crystallization.4. Store the solid dispersion under controlled temperature and humidity conditions.
Poor wettability of the formulation. 1. For solid dispersions, ensure the chosen polymer is sufficiently hydrophilic.2. For nanoformulations, ensure the concentration of the surfactant is adequate to reduce surface tension.
B. Inconsistent Bioavailability Data in Animal Studies
Potential Cause Troubleshooting Steps
Variability in the gastrointestinal tract of animal models. 1. Standardize the fasting and feeding protocols for the animals before and during the study.2. Ensure the formulation is administered consistently (e.g., volume, concentration, route).3. Increase the number of animals per group to improve statistical power.
Instability of the formulation in gastrointestinal fluids. 1. Evaluate the stability of the nanoformulation or solid dispersion in simulated gastric and intestinal fluids.2. For nanoformulations, consider using enteric coatings to protect them from the acidic environment of the stomach.
Saturation of absorption mechanisms. 1. Investigate the dose-dependency of this compound absorption from the formulation. A non-linear pharmacokinetic profile may indicate the saturation of transporters or other absorption pathways.

III. Experimental Protocols & Data

A. Quantitative Data Summary

While specific data for this compound is limited, the following table summarizes relevant data for other Schisandra lignans, which can serve as a benchmark for experimental design.

Formulation TypeLignan(s)Key FindingReference
Enteric NanoparticlesDeoxyschisandrin & Schisantherin ASignificantly enhanced oral bioavailability compared to pure drug suspension.[4]
Solid DispersionLignan-enriched fraction from S. chinensisSignificantly increased dissolution of nine active lignans.[16]
UnformulatedAngeloylgomisin HAbsolute oral bioavailability of 4.9%.[1][2]
B. Detailed Methodologies

1. Preparation of this compound Nanoemulsion (General Protocol)

  • Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides, olive oil) with a surfactant (e.g., Tween 80, Span 80) and a co-surfactant (e.g., Transcutol P, ethanol). Gently heat and stir until a clear solution is obtained.

  • Aqueous Phase Preparation: Prepare an aqueous solution, typically purified water or a buffer.

  • Emulsification: Add the oil phase to the aqueous phase dropwise under high-speed homogenization or ultrasonication. The process should continue until a translucent nanoemulsion with the desired particle size is formed.

  • Characterization: Characterize the nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

2. Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

  • Solution Preparation: Dissolve this compound and a hydrophilic carrier (e.g., Poloxamer 407, PVP K30) in a common volatile solvent (e.g., ethanol, methanol, or a mixture).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature.

  • Drying and Pulverization: Dry the resulting solid mass in a vacuum oven to remove any residual solvent. The dried mass is then pulverized and sieved to obtain a fine powder.

  • Characterization: Characterize the solid dispersion for its physical state (amorphous or crystalline) using PXRD and DSC, and evaluate its dissolution profile.

3. Caco-2 Permeability Assay for P-glycoprotein Inhibition

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Study:

    • Apical to Basolateral (A→B) Transport: Add a solution containing this compound and a known P-gp substrate (e.g., Rhodamine 123 or Digoxin) to the apical side of the monolayer.

    • Basolateral to Apical (B→A) Transport: Add the same solution to the basolateral side.

    • Incubate for a defined period (e.g., 2 hours).

  • Quantification: Measure the concentration of the P-gp substrate in the receiver compartment using a suitable analytical method (e.g., HPLC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp(B→A) / Papp(A→B)). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp. A reduction in the efflux ratio in the presence of a known P-gp inhibitor (like verapamil) or this compound would indicate P-gp inhibition.[17][18][19][20][21]

IV. Visualizations

A. Signaling Pathways & Experimental Workflows

Bioavailability_Enhancement_Workflow cluster_formulation Formulation Development cluster_evaluation In Vitro & In Vivo Evaluation Angeloylgomisin_O This compound Nanoformulation Nanoformulation (Nanoemulsion, SLN) Angeloylgomisin_O->Nanoformulation Solid_Dispersion Solid Dispersion Angeloylgomisin_O->Solid_Dispersion Pgp_Inhibitor Co-administration with P-gp Inhibitor Angeloylgomisin_O->Pgp_Inhibitor Dissolution_Testing Dissolution Testing Nanoformulation->Dissolution_Testing Solid_Dispersion->Dissolution_Testing Permeability_Assay Caco-2 Permeability Assay Pgp_Inhibitor->Permeability_Assay Pharmacokinetic_Study Animal Pharmacokinetic Study Dissolution_Testing->Pharmacokinetic_Study Permeability_Assay->Pharmacokinetic_Study Bioavailability_Data Bioavailability Data Pharmacokinetic_Study->Bioavailability_Data Pgp_Efflux_Mechanism cluster_intestinal_cell Intestinal Epithelial Cell Lumen Intestinal Lumen Drug_Absorption This compound (Absorption) Lumen->Drug_Absorption Bloodstream Bloodstream Drug_Absorption->Bloodstream Successful Absorption Pgp_Pump P-glycoprotein (Efflux Pump) Drug_Absorption->Pgp_Pump Substrate binding Drug_Efflux This compound (Efflux) Pgp_Pump->Drug_Efflux ATP-dependent efflux Drug_Efflux->Lumen Pgp_Inhibitor P-gp Inhibitor (e.g., other lignans) Pgp_Inhibitor->Pgp_Pump Inhibition

References

Technical Support Center: Accurate Quantification of Angeloylgomisin O

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Angeloylgomisin O. Given the limited availability of a standardized quantification method for this compound, this guide provides a refined method adapted from the analysis of closely related dibenzocyclooctadiene lignans found in Schisandra chinensis. Method validation is crucial before applying this protocol to your specific matrix.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis[1]. Lignans from Schisandra are known for their diverse biological activities, including anti-inflammatory and neuroprotective effects[2][3].

Q2: What are the main challenges in quantifying this compound?

A2: The primary challenges include the lack of a commercially available analytical standard for this compound, potential for co-elution with structurally similar lignans, and susceptibility to matrix effects in complex biological samples. The stability of the angeloyl group can also be a concern under certain extraction and storage conditions.

Q3: Which analytical technique is most suitable for the quantification of this compound?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and accessible method for quantifying lignans[4]. For higher sensitivity and selectivity, especially in complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method[5].

Q4: Can I use a method developed for other gomisins, like Angeloylgomisin H, to quantify this compound?

A4: While Angeloylgomisin H and this compound are structurally similar, they are distinct compounds with different molecular weights and potentially different chromatographic behaviors[][7][8]. Therefore, a method developed for Angeloylgomisin H must be thoroughly validated for the accurate quantification of this compound. This includes verifying selectivity, linearity, accuracy, and precision.

Troubleshooting Guides

This section addresses common issues encountered during the quantification of this compound and other Schisandra lignans.

HPLC-UV Method Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too high a concentration of the analyte. 2. Secondary Interactions: Silanol interactions with the analyte. 3. Mobile Phase pH: Inappropriate pH for the analyte's pKa. 4. Column Contamination: Buildup of matrix components on the column.1. Dilute the sample and re-inject. 2. Use a mobile phase with a competitive amine (e.g., triethylamine) or an acid modifier (e.g., formic acid or phosphoric acid) to improve peak shape. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 4. Wash the column with a strong solvent or replace the guard column.[9][10][11][12]
Inconsistent Retention Times 1. Fluctuations in Mobile Phase Composition: Improper mixing or solvent evaporation. 2. Temperature Variations: Inconsistent column temperature. 3. Pump Malfunction: Inconsistent flow rate. 4. Column Degradation: Loss of stationary phase.1. Prepare fresh mobile phase daily and ensure proper degassing. 2. Use a column oven to maintain a stable temperature. 3. Check the pump for leaks and ensure proper functioning of check valves. 4. Replace the column if performance continues to degrade.[10]
Ghost Peaks 1. Contaminated Mobile Phase or System: Impurities in solvents or carryover from previous injections. 2. Sample Degradation: Analyte instability in the autosampler.1. Use high-purity solvents and flush the system thoroughly. 2. Keep the autosampler temperature controlled and analyze samples promptly after preparation.[9]
LC-MS/MS Method Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Sensitivity / Ion Suppression 1. Matrix Effects: Co-eluting matrix components interfere with ionization. 2. Inappropriate Ionization Source Parameters: Suboptimal spray voltage, gas flow, or temperature. 3. Analyte Instability: Degradation in the ion source.1. Improve sample cleanup (e.g., solid-phase extraction). Use a matrix-matched calibration curve or an isotopically labeled internal standard. 2. Optimize ion source parameters using a standard solution of a similar lignan. 3. Adjust source conditions to be milder.
Inconsistent Quantitative Results 1. Matrix Effects: Variable ion suppression or enhancement between samples. 2. Instability of the Analyte: Degradation during sample preparation or storage. 3. Inaccurate Integration: Poor peak shape leading to integration errors.1. Employ an internal standard and matrix-matched calibrants. 2. Investigate analyte stability at each step of the process. Store samples and extracts at low temperatures and protect from light.[13] 3. Optimize chromatography to improve peak shape.
Multiple Peaks for a Single Analyte 1. Isomerization: Conversion of the analyte to an isomer during sample preparation or analysis. 2. In-source Fragmentation: Fragmentation of the analyte in the ion source.1. Investigate the effect of pH, temperature, and light on the analyte's stability. 2. Optimize ion source conditions to minimize fragmentation.

Experimental Protocols

Sample Preparation: Extraction from Schisandra chinensis Fruits

This protocol is a general guideline and may require optimization based on the specific fruit material.

  • Grinding: Grind dried Schisandra chinensis fruits into a fine powder (40-60 mesh).

  • Extraction Solvent: Prepare a solution of 80% methanol in water.

  • Ultrasonic Extraction:

    • Accurately weigh 1.0 g of the powdered sample into a centrifuge tube.

    • Add 25 mL of the 80% methanol solvent.

    • Sonicate for 30 minutes at room temperature.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue one more time.

  • Combining and Filtration:

    • Combine the supernatants from both extractions.

    • Evaporate the solvent under reduced pressure.

    • Reconstitute the dried extract in 5 mL of methanol.

    • Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial.

RP-HPLC-UV Quantification Method (Adapted for this compound)

This method is adapted from a validated procedure for the simultaneous determination of eleven lignans in Schisandra chinensis, including the structurally similar Angeloylgomisin H[1].

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Acetonitrile

    • B: Water

  • Gradient Elution:

    Time (min) %A %B
    0 40 60
    20 60 40
    35 80 20

    | 40 | 40 | 60 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 217 nm.

  • Injection Volume: 10 µL.

Method Validation Parameters (Hypothetical for this compound)

The following table presents typical validation parameters that should be established for the accurate quantification of this compound. These values are based on data for other lignans from Schisandra chinensis[1][4].

ParameterSpecification
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (RSD%) Intra-day: < 2%, Inter-day: < 3%
Accuracy (Recovery %) 98 - 102%

Visualizations

Experimental Workflow

experimental_workflow sample Schisandra Fruit Sample grinding Grinding sample->grinding extraction Ultrasonic Extraction (80% Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc RP-HPLC-UV Analysis filtration->hplc data Data Acquisition & Quantification hplc->data

Caption: Workflow for the extraction and HPLC analysis of this compound.

Signaling Pathway Modulation by Schisandra Lignans

Schisandra lignans, including compounds structurally related to this compound, have been shown to modulate key inflammatory signaling pathways such as NF-κB and MAPK[2][3][14][15][16][17][18].

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps Inflammatory Stimuli (e.g., LPS) tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (p38, JNK, ERK) tlr4->mapk ikk IKK tlr4->ikk ap1 AP-1 mapk->ap1 ikb IκB ikk->ikb nfkb NF-κB ikb->nfkb releases nfkb_n NF-κB nfkb->nfkb_n translocation lignans Schisandra Lignans (e.g., this compound) lignans->mapk lignans->ikk genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nfkb_n->genes ap1->genes

Caption: Inhibition of NF-κB and MAPK pathways by Schisandra lignans.

References

Minimizing batch-to-batch variability in Angeloylgomisin O experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability in experiments involving Angeloylgomisin O.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

This compound is a dibenzocyclooctadiene lignan naturally found in plants of the Schisandraceae family, such as Schisandra rubriflora and Schisandra chinensis.[1][2] Its primary reported biological activity is anti-inflammatory.[3]

Q2: What are the main causes of batch-to-batch variability when working with this compound?

Batch-to-batch variability of this compound, whether as a purified compound or within a plant extract, can arise from several factors:

  • Source Material: The geographical origin, climate, and harvest time of the Schisandra plant can significantly alter the concentration of its bioactive compounds, including this compound.[4][5]

  • Extraction and Purification Processes: Differences in extraction solvents, temperature, and purification methods can lead to variations in the final yield and purity of this compound in each batch.[3]

  • Storage and Handling: this compound, like many natural products, can be sensitive to light, temperature, and oxidation. Improper storage can lead to degradation and reduced activity.[1]

  • Purity of the Compound: For purified this compound, the level of impurities may differ between batches, potentially affecting experimental outcomes.

Q3: How can I assess the consistency of my this compound batches?

To ensure the consistency of your this compound supply, consider the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for creating a "chemical fingerprint" of your sample. This allows for the quantification of this compound and other related lignans, enabling a direct comparison between batches.[4][5][6][7]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), this technique can provide structural information and accurate mass measurements, confirming the identity and purity of this compound in your sample.[1][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information to confirm the identity and purity of the compound.

Q4: What are the recommended storage conditions for this compound?

While specific stability data for this compound is limited, general recommendations for lignans and other natural compounds are to store them as a dry powder at -20°C, protected from light. If dissolved in a solvent like DMSO, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays (e.g., Cell Viability, Anti-inflammatory Activity)
Potential Cause Troubleshooting Step
Variability in this compound Concentration - Quantify Concentration: Use HPLC to determine the precise concentration of this compound in each batch. - Normalize Dosing: Adjust the volume of the stock solution used in your experiments to ensure the final concentration of this compound is consistent across batches.
Degradation of this compound - Check Storage Conditions: Ensure the compound is stored correctly (see FAQ 4). - Prepare Fresh Solutions: Prepare fresh stock solutions from powder for each set of experiments. - Perform Activity Check: Use a simple, rapid assay (e.g., antioxidant assay) to quickly check the activity of a new batch against a previously validated one.
Cell Culture Inconsistency - Standardize Cell Passages: Use cells within a consistent and low passage number range for all experiments. - Monitor Cell Health: Regularly check for mycoplasma contamination and ensure consistent cell morphology and growth rates.
Assay Variability - Include Positive and Negative Controls: Always include appropriate controls to ensure the assay is performing as expected. - Optimize Incubation Times and Reagent Concentrations: Re-validate these parameters if you observe a shift in results with a new batch.
Issue 2: Unexpected or Absent Biological Activity
Potential Cause Troubleshooting Step
Incorrect Compound Identity or Low Purity - Verify with Supplier: Request the certificate of analysis (CoA) for the specific batch, which should include purity data (e.g., from HPLC or NMR). - Independent Analysis: If possible, perform your own analytical chemistry (e.g., LC-MS) to confirm the identity and purity of the compound.
Solubility Issues - Confirm Solubility: this compound is soluble in DMSO. Ensure it is fully dissolved before adding to cell culture media. Note that high concentrations of DMSO can be toxic to cells. - Check for Precipitation: Visually inspect the media after adding the compound to ensure it has not precipitated out of solution.
Inappropriate Assay for the Expected Effect - Review Literature: Confirm that the chosen assay is appropriate for detecting the anti-inflammatory or other expected effects of lignans. - Consider Alternative Endpoints: For anti-inflammatory studies, consider measuring multiple endpoints, such as nitric oxide (NO) production, prostaglandin E2 (PGE2) levels, or the expression of inflammatory cytokines.

Data Presentation: Batch-to-Batch Variability of Lignans in Schisandra chinensis**

The following table summarizes the reported content of various lignans, including compounds structurally related to this compound, from different sources of Schisandra chinensis. This data highlights the significant natural variability that can be expected.

LignanSource/BatchContent (mg/g of dry fruit)Reference
Total Lignans Heilongjiang Province32.38[4]
Total Lignans Shanxi ProvinceVery low (not quantified)[4]
Schisandrin Various sources2.2 - 14.5[8]
Gomisin N Various sources2.1 - 12.2[8]
Gomisin A Various sources0.9 - 9.8[8]
Schisandrol A 9 different sources5.133 - 6.345[9]
Schisandrin C 9 different sources0.062 - 0.419[9]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Lignan Quantification

This protocol is adapted from methods used for the analysis of lignans in Schisandra chinensis.[4][5]

  • Sample Preparation:

    • Accurately weigh 100 mg of the dried this compound powder or Schisandra extract.

    • Dissolve in 10 mL of methanol.

    • Vortex for 1 minute, followed by sonication for 20 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and water (B).

    • Gradient Program: A typical gradient might be: 0-20 min, 20-50% A; 20-40 min, 50-80% A; 40-50 min, 80-100% A. The program should be optimized for the specific column and compounds of interest.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Column Temperature: 30°C.

  • Quantification:

    • Prepare a standard curve using purified this compound of known concentrations.

    • Inject the prepared samples and standards into the HPLC system.

    • Calculate the concentration of this compound in the samples by comparing the peak area to the standard curve.

Cell Viability Assay (MTT Assay)

This is a general protocol to assess the cytotoxicity of this compound.

  • Materials:

    • Cells of interest (e.g., RAW 264.7 macrophages)

    • 96-well plates

    • Complete culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Western Blot for NF-κB and MAPK Pathway Proteins

This protocol can be used to assess the effect of this compound on key inflammatory signaling proteins.

  • Cell Lysis and Protein Quantification:

    • Plate and treat cells with this compound and/or an inflammatory stimulus (e.g., LPS).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-p65, p65, phospho-p38, p38, β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Putative Anti-Inflammatory Signaling Pathway of this compound

The following diagram illustrates the potential mechanism by which this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways. This is a putative pathway based on the known actions of related lignans and natural anti-inflammatory compounds.[10][11][12]

AngeloylgomisinO_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor TAK1 TAK1 Receptor->TAK1 IKK Complex IKK Complex IκBα IκBα IKK Complex->IκBα P NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65) Translocation p38 MAPK p38 MAPK TAK1->IKK Complex MKK3/6 MKK3/6 TAK1->MKK3/6 MKK3/6->p38 MAPK This compound This compound This compound->IKK Complex Inhibits This compound->p38 MAPK Inhibits Inflammatory Genes Inflammatory Genes NF-κB (p50/p65) ->Inflammatory Genes Transcription

Caption: Putative mechanism of this compound anti-inflammatory action.

Experimental Workflow for Assessing this compound Activity

This diagram outlines a logical workflow for characterizing the activity of a new batch of this compound.

Experimental_Workflow cluster_characterization Batch Characterization cluster_preliminary Preliminary Assays cluster_mechanistic Mechanistic Studies New Batch New Batch HPLC_Quant HPLC Quantification New Batch->HPLC_Quant Purity_Check Purity Assessment (LC-MS) New Batch->Purity_Check Cytotoxicity Cytotoxicity Assay (MTT) HPLC_Quant->Cytotoxicity Dose_Response Dose-Response Curve Cytotoxicity->Dose_Response Anti_Inflammatory Anti-inflammatory Assay (e.g., NO, PGE2 production) Dose_Response->Anti_Inflammatory Western_Blot Western Blot (NF-κB, MAPK pathways) Anti_Inflammatory->Western_Blot Conclusion Conclusion Western_Blot->Conclusion

References

Angeloylgomisin O interference in biochemical assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angeloylgomisin O, a dibenzocyclooctadiene lignan isolated from Schisandra species. The information provided is intended to help identify and mitigate potential interference in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a bioactive lignan belonging to the dibenzocyclooctadiene class, naturally occurring in plants of the Schisandra genus. Lignans from Schisandra are known for a variety of pharmacological effects, including anti-inflammatory, antioxidant, and hepatoprotective activities. Specifically, this compound has been noted for its anti-inflammatory properties.

Q2: Can this compound interfere with my biochemical assay?

Yes, this compound, like other Schisandra lignans, has the potential to interfere with various biochemical assays. The primary documented mechanism of interference for this class of compounds is the inhibition of cytochrome P450 (CYP) enzymes. Additionally, due to its chemical structure, there is a potential for interference in assays that use UV-Vis absorbance or fluorescence readouts.

Q3: What are Pan-Assay Interference Compounds (PAINS), and could this compound be one?

Pan-Assay Interference Compounds (PAINS) are chemical compounds that show activity in multiple, unrelated high-throughput screening assays, often leading to false-positive results. While this compound is not definitively classified as a PAIN, natural products can sometimes behave as such due to properties like aggregation, redox activity, or fluorescence. Researchers should be aware of this possibility and perform appropriate control experiments.

Troubleshooting Guides

Issue 1: Suspected Interference in Cytochrome P450 (CYP) Enzyme Assays

Symptoms:

  • Unexpected inhibition of CYP enzyme activity in the presence of this compound.

  • Inconsistent IC50 values across different experiments or assay conditions.

Background: Schisandra lignans are well-documented inhibitors of various cytochrome P450 isoforms. This inhibition can be potent and may be time- and concentration-dependent. This is a critical consideration for drug metabolism and drug-drug interaction studies.

Troubleshooting Steps & Experimental Protocols:

  • Confirm True Inhibition: To distinguish between specific enzyme inhibition and non-specific assay interference, perform the following control experiments:

    • Assay without Enzyme: Run the assay with this compound but without the CYP enzyme to check for direct effects on the substrate or detection reagents.

    • Time-Dependent Inhibition Assay: Pre-incubate this compound with the CYP enzyme for varying durations before adding the substrate. A time-dependent decrease in activity suggests mechanism-based inhibition.

  • Determine the Mechanism of Inhibition:

    • Reversibility Assay: After pre-incubating the enzyme with this compound, dilute the mixture significantly to see if enzyme activity is restored. Lack of recovery suggests irreversible inhibition.

    • Glutathione Trapping Assay: For suspected reactive metabolite formation, include glutathione in the incubation mixture and analyze for the formation of glutathione-adducts by LC-MS.

Quantitative Data on Schisandra Lignan CYP Inhibition:

While specific IC50 values for this compound are not widely published, the following table summarizes the inhibitory activity of other structurally related Schisandra lignans on major CYP isoforms. This data can serve as a reference for the expected range of activity.

LignanCYP IsoformIC50 (µM)Reference
Gomisin ACYP3A41.39 - 1.86[1]
Gomisin CCYP3A40.059[1]
Gomisin GCYP3A40.19[1]
SchisandrinCYP3A410.5 - 32.0[1]
Schisandrin ACYP2C1986.4[1]

Signaling Pathway Diagram: Inhibition of CYP3A4 by Schisandra Lignans

CYP3A4_Inhibition cluster_0 Mechanism of Interference Angeloylgomisin_O This compound (Schisandra Lignan) Inhibition Inhibition Angeloylgomisin_O->Inhibition CYP3A4 CYP3A4 Enzyme Metabolite Metabolite CYP3A4->Metabolite Metabolizes Drug_Substrate Drug Substrate Drug_Substrate->CYP3A4 Binds to Inhibition->CYP3A4 Blocks active site

Caption: Inhibition of CYP3A4-mediated drug metabolism by this compound.

Issue 2: Interference in Absorbance-Based Assays

Symptoms:

  • High background absorbance in wells containing this compound.

  • Non-linear or unexpected dose-response curves.

Background: Dibenzocyclooctadiene lignans, including this compound, are known to have strong UV absorbance in the range of 230-255 nm.[2] This can interfere with assays that measure changes in absorbance in this region of the spectrum.

Troubleshooting Steps & Experimental Protocols:

  • Measure Compound's Absorbance Spectrum:

    • Protocol: Dissolve this compound in the assay buffer at the highest concentration to be used in the experiment. Scan the absorbance from 200 nm to 800 nm using a spectrophotometer.

    • Interpretation: If there is significant absorbance at the wavelength used for your assay, this is a likely source of interference.

  • Mitigation Strategies:

    • Wavelength Shift: If possible, select an alternative substrate or detection method that utilizes a wavelength outside the absorbance range of this compound.

    • Background Subtraction: For each concentration of this compound, run a parallel control well without the enzyme or substrate to measure the background absorbance. Subtract this value from your experimental wells.

    • Use of Non-Interfering Reagents: Consider using assay components that do not have UV absorbance. For instance, the surfactant Genapol X-080 does not absorb above 210 nm and can be used in extraction and potentially in assays without interfering with lignan determination.[3]

Experimental Workflow for Mitigating Absorbance Interference

Absorbance_Workflow cluster_workflow Troubleshooting Workflow start High Background Absorbance Observed check_spectrum Measure Absorbance Spectrum of this compound start->check_spectrum is_overlap Overlap with Assay Wavelength? check_spectrum->is_overlap shift_wavelength Shift Assay Wavelength is_overlap->shift_wavelength Yes end_unresolved Interference Persists is_overlap->end_unresolved No background_subtract Use Background Subtraction Control shift_wavelength->background_subtract end_resolved Interference Resolved background_subtract->end_resolved

Caption: Workflow to address absorbance interference from this compound.

Issue 3: General Assay Interference by a Natural Product

Symptoms:

  • Activity in multiple unrelated assays (promiscuous inhibition).

  • Irreproducible results.

  • Evidence of compound aggregation (e.g., precipitation).

Background: Natural products can sometimes interfere with assays through mechanisms unrelated to the target of interest. These can include compound aggregation, redox cycling, or interference with detection technologies (e.g., fluorescence quenching).

Troubleshooting Steps & Experimental Protocols:

  • Aggregation Assay:

    • Protocol: Perform the assay in the presence and absence of a non-ionic detergent like 0.01% Triton X-100.

    • Interpretation: If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, it is likely due to compound aggregation.

  • Fluorescence Interference Assay:

    • Protocol: If using a fluorescence-based assay, measure the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths of your fluorophore.

    • Interpretation: Significant intrinsic fluorescence or quenching of the fluorophore's signal indicates interference.

  • Redox Activity Assay:

    • Protocol: Include a reducing agent, such as dithiothreitol (DTT), in the assay buffer.

    • Interpretation: A change in the activity of this compound in the presence of DTT may suggest redox activity.

General Troubleshooting Logic

General_Troubleshooting cluster_logic General Troubleshooting for Natural Products start Unexpected Activity Observed is_cyp Is it a CYP Assay? start->is_cyp cyp_guide Follow CYP Troubleshooting Guide is_cyp->cyp_guide Yes is_absorbance Is it an Absorbance Assay? is_cyp->is_absorbance No end Characterize Interference Mechanism cyp_guide->end absorbance_guide Follow Absorbance Troubleshooting Guide is_absorbance->absorbance_guide Yes aggregation_test Perform Aggregation Assay (Detergent) is_absorbance->aggregation_test No absorbance_guide->end aggregation_test->end

Caption: Decision tree for troubleshooting general assay interference.

References

Validation & Comparative

Angeloylgomisin O: A Comparative Guide to its Anti-Melanogenic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-melanogenic properties of Angeloylgomisin O against other well-established alternatives. Supporting experimental data, detailed methodologies, and a visual representation of the key signaling pathway are presented to facilitate informed decisions in research and development.

Quantitative Comparison of Anti-Melanogenic Activity

The following tables summarize the inhibitory effects of this compound and its alternatives on melanin production and tyrosinase activity. Data has been compiled from various studies, and direct comparison should be approached with consideration of potential variations in experimental conditions.

Table 1: Inhibition of Melanin Content in α-MSH Stimulated B16F10 Melanoma Cells

CompoundConcentrationMelanin Content (% of Control)IC50Source
This compound30 µMNot specified, but showed less inhibition than Gomisin DNot Determined[1]
Gomisin D30 µMMarkedly inhibited α-MSH-induced increaseNot Determined[1]
Kojic Acid175–700 µMSignificant reduction~200 µM (estimated)[2][3]
Arbutin350–700 µMSignificant reduction>500 µM[2][3]
HydroquinoneNot specifiedEffective inhibitorNot Determined in comparable studies[4]

Table 2: Inhibition of Tyrosinase Activity

CompoundAssay TypeIC50Source
This compoundIntracellular (B16F10 cells)No significant effect at 30 µM[1]
Gomisin DIntracellular (B16F10 cells)Markedly inhibited α-MSH-induced increase[1]
Kojic AcidMushroom Tyrosinase18.4 µM[5]
Kojic AcidIntracellular (B16F10 cells)Effective inhibitor[2][3]
ArbutinMushroom Tyrosinase306.1 µM[5]
ArbutinIntracellular (B16F10 cells)Effective inhibitor[6]
HydroquinoneMushroom TyrosinaseActs as a substrate, complicating direct IC50[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and Treatment

B16F10 murine melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For anti-melanogenic studies, cells are typically seeded in 6-well or 12-well plates. After adherence, cells are treated with various concentrations of the test compounds (e.g., this compound, Kojic Acid, Arbutin) in the presence or absence of a melanogenesis stimulator, most commonly α-melanocyte-stimulating hormone (α-MSH), typically at a concentration of 100 nM or 200 nM.[7][8]

Melanin Content Assay

After treatment for a specified period (e.g., 48-72 hours), the cell pellets are collected and washed with phosphate-buffered saline (PBS). To measure intracellular melanin, the cell pellets are dissolved in 1 N NaOH containing 10% DMSO at an elevated temperature (e.g., 80°C) for 1-2 hours.[9] The melanin content is then quantified by measuring the absorbance of the lysate at a wavelength of 405 nm or 475 nm using a microplate reader.[8][9] The melanin content is often normalized to the total protein concentration of the cell lysate, which can be determined using a standard protein assay like the BCA assay.

Cellular Tyrosinase Activity Assay

Following treatment, cells are harvested and lysed in a phosphate buffer (pH 6.8) containing a non-ionic detergent like Triton X-100. The cell lysate is then clarified by centrifugation. The supernatant containing the tyrosinase enzyme is incubated with a substrate, typically L-DOPA (L-3,4-dihydroxyphenylalanine), at 37°C. The formation of dopachrome, an intermediate in melanin synthesis, is monitored by measuring the absorbance at 475 nm or 490 nm at regular intervals.[5][10] The rate of dopachrome formation is indicative of the cellular tyrosinase activity.

Western Blotting for Signaling Pathway Analysis

To investigate the effects of the compounds on the melanogenesis signaling pathway, western blotting is performed. After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against key signaling proteins such as MITF (microphthalmia-associated transcription factor), phospho-PKA (protein kinase A), and phospho-CREB (cAMP response element-binding protein). Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control like β-actin.[1]

Signaling Pathways in Melanogenesis

The following diagrams illustrate the key signaling pathways involved in melanogenesis and the experimental workflow for assessing anti-melanogenic compounds.

Melanogenesis_Signaling_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Upregulates Transcription Tyrosinase Tyrosinase MITF->Tyrosinase TRP1 TRP-1 MITF->TRP1 TRP2 TRP-2 MITF->TRP2 Melanin Melanin Synthesis Tyrosinase->Melanin TRP1->Melanin TRP2->Melanin Angeloylgomisin_O This compound Angeloylgomisin_O->PKA Inhibits Angeloylgomisin_O->CREB Inhibits Kojic_Arbutin Kojic Acid / Arbutin Kojic_Arbutin->Tyrosinase Directly Inhibits

Caption: this compound inhibits melanogenesis by targeting the PKA/CREB/MITF signaling cascade.

Experimental_Workflow start Start cell_culture Culture B16F10 Cells start->cell_culture treatment Treat with this compound & α-MSH cell_culture->treatment incubation Incubate for 48-72h treatment->incubation harvest Harvest Cells incubation->harvest melanin_assay Melanin Content Assay harvest->melanin_assay tyrosinase_assay Tyrosinase Activity Assay harvest->tyrosinase_assay western_blot Western Blot (MITF, p-PKA, p-CREB) harvest->western_blot end End melanin_assay->end tyrosinase_assay->end western_blot->end

Caption: Workflow for evaluating the anti-melanogenic effects of test compounds.

References

Angeloylgomisin O and its Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the structural features influencing the biological activity of dibenzocyclooctadiene lignans from Schisandra chinensis, with a focus on Angeloylgomisin O and related compounds, reveals key determinants for their therapeutic potential. While specific structure-activity relationship (SAR) studies on this compound are limited in the public domain, research on analogous dibenzocyclooctadiene lignans provides valuable insights into the molecular characteristics governing their anti-inflammatory, antioxidant, and cytotoxic effects.

Dibenzocyclooctadiene lignans, a major class of bioactive compounds isolated from the medicinal plant Schisandra chinensis, have garnered significant interest for their diverse pharmacological activities. This compound belongs to this family of compounds, which are characterized by a unique eight-membered ring system. Understanding the relationship between their complex structures and biological activities is crucial for the development of novel therapeutic agents.

Comparative Analysis of Biological Activity

Structural Feature/ModificationBiological Activity AffectedObservation
Stereochemistry of the Biphenyl Moiety Anti-inflammatoryLignans with an S-biphenyl configuration exhibit stronger inhibitory effects on lipopolysaccharide (LPS)-induced microglia activation[1].
Substitution on the Cyclooctadiene Ring Anti-inflammatoryThe presence of a methoxy group enhances anti-inflammatory activity, whereas an acetyl or hydroxyl group at C-7 diminishes it[1].
Methylenedioxy Group Anti-inflammatoryThe presence of a methylenedioxy group is associated with strong inhibition of LPS-induced microglia activation[1].
Exocyclic Methylene Group AntioxidantThis functionality is considered essential for antioxidant activity[2].
Benzoyloxy Group AntioxidantThe presence of a benzoyloxy group may enhance antioxidant effects[2].

Experimental Protocols

The biological activities of this compound and its analogs are typically assessed using a variety of in vitro assays. Below are detailed methodologies for key experiments commonly cited in the study of Schisandra lignans.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Culture: Human cancer cell lines (e.g., AGS, HeLa, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds (e.g., this compound analogs) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The results are expressed as the concentration that inhibits 50% of cell growth (IC50).

Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Cell Culture: Murine microglial cells (e.g., BV2) or macrophage cells (e.g., RAW 264.7) are cultured in an appropriate medium.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for a certain period before being stimulated with LPS.

  • Nitrite Measurement: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance at 540 nm is measured, and the concentration of nitrite is calculated from a standard curve. The inhibitory effect of the compound on NO production is then determined.

Visualizing Structure-Activity Relationships and Experimental Workflows

To better understand the complex relationships and processes involved in the study of this compound and its analogs, the following diagrams have been generated using the DOT language.

SAR_General_Principles cluster_0 Structural Features cluster_1 Biological Activity S-Biphenyl S-Biphenyl Anti_Inflammatory Anti-inflammatory Activity S-Biphenyl->Anti_Inflammatory Enhances Methylenedioxy Methylenedioxy Methylenedioxy->Anti_Inflammatory Enhances Methoxy_on_ring Methoxy on Cyclooctadiene Methoxy_on_ring->Anti_Inflammatory Enhances Acetyl_or_OH_at_C7 Acetyl or OH at C7 Acetyl_or_OH_at_C7->Anti_Inflammatory Decreases Exocyclic_Methylene Exocyclic_Methylene Antioxidant Antioxidant Activity Exocyclic_Methylene->Antioxidant Essential for Benzoyloxy Benzoyloxy Benzoyloxy->Antioxidant Enhances

General SAR of Dibenzocyclooctadiene Lignans

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Compound_Treatment Treat with This compound analogs Cell_Seeding->Compound_Treatment Incubation_24_72h Incubate for 24-72 hours Compound_Treatment->Incubation_24_72h MTT_Addition Add MTT solution Incubation_24_72h->MTT_Addition Incubation_3_4h Incubate for 3-4 hours MTT_Addition->Incubation_3_4h Solubilization Add DMSO to dissolve formazan Incubation_3_4h->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement End End Absorbance_Measurement->End

Workflow of the MTT Cytotoxicity Assay

Signaling Pathways

The precise molecular targets and signaling pathways of this compound have not been extensively elucidated. However, related dibenzocyclooctadiene lignans are known to exert their hepatoprotective effects through pathways involving antioxidative stress and anti-inflammation, such as the Keap1/Nrf2/ARE and NF-κB signaling pathways[3]. It is plausible that this compound may share similar mechanisms of action.

Putative_Signaling_Pathway Angeloylgomisin_O This compound ROS Reactive Oxygen Species (ROS) Angeloylgomisin_O->ROS Inhibits NF_kB NF-κB Pathway Angeloylgomisin_O->NF_kB Inhibits Nrf2_Keap1 Nrf2-Keap1 Pathway Angeloylgomisin_O->Nrf2_Keap1 Activates ROS->NF_kB Activates Inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Inflammatory_Cytokines Induces Inflammation_Reduction Inflammation Reduction Inflammatory_Cytokines->Inflammation_Reduction Cellular_Stress Oxidative Stress Cell_Survival Cell Survival Cellular_Stress->Cell_Survival Decreases ARE Antioxidant Response Element (ARE) Nrf2_Keap1->ARE Induces Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Expresses Antioxidant_Enzymes->Cellular_Stress Reduces Antioxidant_Enzymes->Cell_Survival

Putative Signaling Pathways for this compound

References

Comparative Efficacy of Angeloylgomisin O and Other Lignans: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of published experimental data on the biological efficacy of Angeloylgomisin O. While the chemical structure of this compound is documented, and its presence in Schisandra chinensis has been noted, there are currently no publicly accessible studies detailing its specific anti-cancer, anti-inflammatory, or other therapeutic effects.[1] Consequently, a direct comparison of its efficacy with other well-researched lignans is not feasible at this time.

This guide, therefore, aims to provide a broader context by summarizing the known therapeutic actions of other lignans, supported by experimental data. This information is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this class of compounds, while highlighting the critical need for further investigation into this compound.

General Biological Activities of Lignans

Lignans are a diverse group of polyphenolic compounds found in plants and are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[2] Their therapeutic potential has been the subject of numerous preclinical and some clinical studies.

Anti-Cancer Activity of Lignans

Several lignans have been investigated for their potential as anti-cancer agents. Their mechanisms of action are varied and can include inducing apoptosis, inhibiting cell proliferation, and modulating signaling pathways involved in cancer progression.[3][4]

For instance, studies on the lignan secoisolariciresinol diglucoside (SDG), found in flaxseed, have been conducted to assess its role in breast cancer prevention. A randomized phase IIB trial investigated the effect of SDG on Ki-67 levels, a marker of cell proliferation, in premenopausal women at increased risk for breast cancer.[5][6] While a significant decrease in Ki-67 was observed in the SDG arm, the difference compared to the placebo was not statistically significant.[6]

Another compound, 6-O-angeloylenolin, a sesquiterpene lactone (not a lignan, but sharing a similar naming convention), has been shown to suppress cell viability and induce apoptosis in lung cancer cells by generating reactive oxygen species (ROS).[7]

Anti-Inflammatory Properties of Lignans

Chronic inflammation is a key factor in the development of many diseases.[2] Lignans have demonstrated anti-inflammatory effects in various experimental models. Their mechanisms often involve the modulation of inflammatory pathways, such as the NF-κB signaling pathway, and the reduction of pro-inflammatory cytokines.[2]

For example, syringaresinol has been shown to downregulate the expression of NF-κB and decrease the mRNA levels of inflammatory mediators like iNOS, COX-2, TNF-α, IL-1β, and IL-6 in LPS-stimulated RAW 264.7 cells.[2] The anti-inflammatory effects of various phenylpropanoids found in essential oils, which are structurally related to lignans, have also been reviewed, highlighting their ability to reduce edema and inhibit inflammatory mediators.[4]

Experimental Protocols: A General Overview

To provide a framework for future research on this compound, this section outlines common experimental methodologies used to evaluate the efficacy of lignans and other natural compounds.

In Vitro Anti-Cancer Assays
  • Cell Viability and Proliferation Assays:

    • MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability. Cells are treated with the compound of interest at various concentrations. After a specified incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The absorbance of the formazan solution is measured, and the IC50 (half-maximal inhibitory concentration) is calculated.

    • Colony Formation Assay: This assay evaluates the ability of single cells to undergo unlimited division and form colonies. Cells are seeded at low density, treated with the compound, and allowed to grow for 1-3 weeks. Colonies are then fixed, stained, and counted.

  • Apoptosis Assays:

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

    • Western Blot Analysis: This technique is used to detect specific proteins involved in apoptosis, such as cleaved caspase-3, Bax, and Bcl-2.

In Vitro Anti-Inflammatory Assays
  • Measurement of Nitric Oxide (NO) Production:

    • Griess Assay: Macrophages, such as RAW 264.7 cells, are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound. The amount of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement:

    • ELISA (Enzyme-Linked Immunosorbent Assay): This assay is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or serum.

    • Multiplex Cytokine Assay: This method allows for the simultaneous measurement of multiple cytokines in a single sample.[8]

  • Gene Expression Analysis:

    • Real-Time PCR (qPCR): This technique is used to quantify the mRNA expression levels of inflammatory genes such as NOS2, PTGS2 (COX-2), and various cytokines.[8]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of lignans is crucial for understanding their mechanisms. The following diagrams, generated using the DOT language, illustrate a general experimental workflow for screening anti-cancer compounds and a simplified representation of a common inflammatory signaling pathway.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies (Future Work) cell_lines Cancer Cell Lines (e.g., H1299, A549) treatment Treatment with This compound / Other Lignans cell_lines->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis animal_model Animal Model (e.g., Xenograft) viability->animal_model Promising Results protein_analysis Protein Expression (Western Blot) apoptosis->protein_analysis efficacy_study Efficacy Study (Tumor Growth Inhibition) animal_model->efficacy_study toxicity_study Toxicity Assessment efficacy_study->toxicity_study

General workflow for anti-cancer drug screening.

inflammatory_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes activates transcription of Lignans Lignans Lignans->IKK inhibit Lignans->NFkB inhibit

Simplified LPS-induced inflammatory signaling pathway.

Conclusion and Future Directions

While the therapeutic potential of lignans as a class of natural compounds is evident from numerous studies, this compound remains a largely unexplored molecule. The absence of efficacy data prevents any meaningful comparison with other lignans at this time.

To unlock the potential of this compound, future research should focus on:

  • Isolation and Purification: Establishing a reliable method for obtaining pure this compound for experimental use.

  • In Vitro Efficacy Studies: Conducting comprehensive in vitro screening to evaluate its anti-cancer and anti-inflammatory activities using the methodologies outlined above. This will help in determining its IC50 values and elucidating its primary mechanisms of action.

  • Comparative Studies: Once initial efficacy data is obtained, direct comparative studies with other relevant lignans under standardized experimental conditions will be crucial to understand its relative potency and potential advantages.

  • Pharmacokinetic Profiling: Investigating its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential. Although a study on Angeloylgomisin H exists, similar data is needed for this compound.[1]

The data and protocols presented in this guide for other lignans can serve as a valuable starting point for the systematic investigation of this compound. Such studies are essential to determine if this compound holds similar or superior therapeutic promise compared to its more studied counterparts.

References

Cross-Validation of Analytical Methods for Angeloylgomisin O: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. This guide provides a comparative analysis of two prominent analytical methods for the determination of Angeloylgomisin O, a lignan found in Schisandra chinensis. The comparison focuses on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering insights into their respective performance characteristics and experimental protocols.

While dedicated cross-validation studies for this compound are not extensively documented, a robust understanding of suitable analytical approaches can be derived from methods validated for the simultaneous determination of multiple lignans in Schisandra chinensis. These studies provide a framework for the selective and sensitive quantification of this compound.

Comparative Analysis of Analytical Methods

The selection of an analytical method is contingent on the specific requirements of the study, such as the need for high throughput, sensitivity, or cost-effectiveness. Below is a summary of the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of lignans, including those structurally similar to this compound.

ParameterHPLC-UVLC-MS/MS
**Linearity (R²) **≥ 0.999≥ 0.99
Limit of Detection (LOD) 0.2 - 1.5 µg/mL0.14 - 17.79 ng/mL
Limit of Quantification (LOQ) Not explicitly stated for this compound, but generally higher than LC-MS/MSNot explicitly stated for this compound, but generally in the ng/mL range
Precision (RSD%) Intra-day: < 0.43%, Inter-day: < 1.21%Intra-day: 2.35% - 6.41%, Inter-day: 3.83% - 7.39%
Accuracy (Recovery %) 99.51% - 101.31%80.21% - 114.53%
Specificity Good, based on chromatographic separation and UV spectrumExcellent, based on chromatographic separation and specific mass transitions
Analysis Time Typically longer run times for baseline separation of multiple lignansShorter run times possible with highly selective detection

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the typical experimental protocols for HPLC-UV and LC-MS/MS analysis of lignans from Schisandra chinensis.

HPLC-UV Method

This method is suitable for the routine quality control of Schisandra chinensis extracts and formulations where high sensitivity is not the primary requirement.

Sample Preparation:

  • Accurately weigh 1.0 g of powdered Schisandra chinensis fruit.

  • Add 25 mL of methanol and perform ultrasonic extraction for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm membrane filter prior to injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed. For example, a mixture of acetonitrile (A) and water (B).

    • 0-15 min: 45% A

    • 15-40 min: 45-60% A

    • 40-50 min: 60-70% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

LC-MS/MS Method

This method offers superior sensitivity and selectivity, making it ideal for the analysis of trace levels of this compound in complex matrices such as biological fluids.

Sample Preparation:

  • Supramolecular Solvent (SUPRAS)-Based Extraction:

    • Mix 20 mg of the sample with 1 mL of a SUPRAS (e.g., containing hexafluoroisopropanol).

    • Vortex for 30 seconds.

    • Centrifuge to separate the phases.

  • The supernatant is diluted and directly injected into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound. The exact mass transitions would need to be determined using a reference standard.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Powder Powdered Sample Solvent Methanol Addition Powder->Solvent Ultrasonic Ultrasonic Extraction Solvent->Ultrasonic Centrifuge Centrifugation Ultrasonic->Centrifuge Filter Filtration Centrifuge->Filter HPLC HPLC System Filter->HPLC Column C18 Column HPLC->Column Detector UV Detector (254 nm) Column->Detector Data Data Acquisition Detector->Data

HPLC-UV Experimental Workflow

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis Sample Sample SUPRAS SUPRAS Addition Sample->SUPRAS Vortex Vortexing SUPRAS->Vortex Centrifuge_lcms Centrifugation Vortex->Centrifuge_lcms Dilute Dilution Centrifuge_lcms->Dilute LCMS LC-MS/MS System Dilute->LCMS MS Mass Spectrometer (MRM) LCMS->MS Data_lcms Data Acquisition MS->Data_lcms

LC-MS/MS Experimental Workflow

Logical Relationship of Method Validation

The validation of an analytical method ensures its suitability for the intended purpose. The relationship between key validation parameters is outlined below.

Validation_Relationship Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD Limit of Detection Linearity->LOD LOQ Limit of Quantification Linearity->LOQ

In Vivo Validation of Angeloylgomisin O: A Comparative Analysis Remains Elusive Due to Lack of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals interested in the in vivo validation of in vitro results for Angeloylgomisin O will find a notable absence of published experimental data. Despite its classification as a lignan found in Schisandra chinensis, a plant known for a variety of bioactive compounds, this compound itself remains largely uncharacterized in publicly accessible scientific literature. This scarcity of information precludes the creation of a comprehensive comparison guide detailing its performance against alternative compounds.

Efforts to locate in vitro and in vivo studies on this compound have been unsuccessful. While research exists on other lignans from Schisandra chinensis, such as Gomisin A and Gomisin J, these findings cannot be directly extrapolated to this compound due to structural and potential functional differences. The scientific community has yet to publish significant research on the anti-inflammatory, neuroprotective, or hepatoprotective activities of this compound, making a comparative analysis impossible at this time.

A thorough literature search revealed no specific studies that would provide the necessary quantitative data for a comparison of this compound with other therapeutic alternatives. Key experimental details, including methodologies and protocols for any potential biological activity, are also absent from the current body of scientific knowledge.

Consequently, the creation of data tables, signaling pathway diagrams, and experimental workflow visualizations as requested for a comparative guide is not feasible. The core requirement of presenting experimental data to validate and compare this compound's performance cannot be met.

For researchers interested in this area, the current landscape suggests that primary research is needed to first establish the in vitro and in vivo pharmacological profile of this compound. Future studies would need to investigate its potential therapeutic effects and mechanisms of action before any meaningful comparative analysis can be conducted.

A Comparative Analysis of Angeloylgomisin O and its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the naturally occurring lignan Angeloylgomisin O and its synthetic and naturally occurring analogs. This document summarizes the available data on their cytotoxic activities and explores the underlying mechanisms of action, offering insights for future drug discovery and development.

This compound, a dibenzocyclooctadiene lignan isolated from plants of the Schisandra genus, has garnered interest for its potential therapeutic properties, including anti-inflammatory and cytotoxic activities. Lignans, a class of polyphenolic compounds, are widely recognized for their diverse biological activities. The unique structural features of gomisin-type lignans, such as this compound, make them attractive scaffolds for the development of novel therapeutic agents. This guide will delve into the cytotoxic effects of this compound in comparison to other naturally occurring gomisins and synthetic analogs, presenting key experimental data and methodologies.

Comparative Cytotoxic Activity

The cytotoxic potential of this compound and its analogs has been evaluated against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.

CompoundCell LineIC50 (µM)Reference
This compound Data Not Available--
Gomisin L1 A2780 (Ovarian)Potent Cytotoxicity[1][2]
SKOV3 (Ovarian)Potent Cytotoxicity[1][2]
HL-60 (Leukemia)82.02[1]
HeLa (Cervical)166.19[1]
MCF7 (Breast)>200[1]
Gomisin B Analog (5b) SIHA (Cervical)0.24[3]
Gomisin J MCF7 (Breast)Strong Cytotoxic Effect (<10 µg/ml)[4]
MDA-MB-231 (Breast)Strong Cytotoxic Effect (<10 µg/ml)[4]
Pretubulysin Analog (8c) MCF-7 (Breast)0.05[5]
NCI-H157 (Lung)0.09[5]
Pretubulysin Analog (8h) MCF-7 (Breast)0.01[5]
NCI-H157 (Lung)0.02[5]

Note: Direct comparative studies of this compound with its synthetic analogues are limited. The data presented for analogues are from closely related gomisin compounds.

Structure-Activity Relationship Insights

The available data, although not a direct comparison, allows for preliminary structure-activity relationship (SAR) deductions. The angeloyl group at the C-7 position of the dibenzocyclooctadiene core in this compound is likely a significant contributor to its biological activity. Modifications to the dibenzocyclooctadiene scaffold, as seen in the synthetic analogs of Gomisin B, can dramatically influence cytotoxic potency. For instance, the introduction of a 1,2,3-triazole moiety at the C-7' position of Gomisin B resulted in a potent cytotoxic agent (compound 5b) with an IC50 value in the nanomolar range against SIHA cells.[3] This suggests that the side chain attached to the core lignan structure plays a crucial role in its anticancer activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and its analogs.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., ranging from 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Several gomisin compounds have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Gomisin N has been demonstrated to inhibit this pathway in liver cancer cells, leading to reduced cell viability and induction of apoptosis.[6] The inhibition of PI3K and Akt phosphorylation by Gomisin N suggests a potential mechanism for its anticancer effects.[6] Similarly, Gomisin A has been implicated in the inhibition of the PI3K-Akt signaling pathway in non-small cell lung cancer.[7]

PI3K_Akt_mTOR_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Gomisin A, N Gomisin A, N Gomisin A, N->PI3K Gomisin A, N->Akt

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cancer by promoting cell survival and proliferation. Gomisin N has been shown to enhance tumor necrosis factor-alpha (TNF-α)-induced apoptosis by inhibiting the activation of NF-κB.[8] This inhibition is achieved by suppressing the activation of IKKα, a key kinase in the NF-κB pathway.[8]

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm TNF-α TNF-α TNFR TNF Receptor (TNFR) TNF-α->TNFR IKK Complex IKKα/β/γ TNFR->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB p50/p65 Nucleus Nucleus NF-κB->Nucleus Translocation Gene Transcription\n(Pro-survival) Gene Transcription (Pro-survival) Nucleus->Gene Transcription\n(Pro-survival) Gomisin N Gomisin N Gomisin N->IKK Complex Apoptosis Apoptosis Gomisin N->Apoptosis

Reactive Oxygen Species (ROS) Induction

Gomisin L1 has been found to induce apoptosis in human ovarian cancer cells by increasing the levels of intracellular reactive oxygen species (ROS).[1][2] This ROS production is mediated by NADPH oxidase (NOX).[1][2] The accumulation of ROS can lead to oxidative stress and trigger apoptotic cell death.

ROS_Induction_Pathway Gomisin L1 Gomisin L1 NADPH Oxidase\n(NOX) NADPH Oxidase (NOX) Gomisin L1->NADPH Oxidase\n(NOX) Activation ROS Reactive Oxygen Species (ROS) NADPH Oxidase\n(NOX)->ROS Oxidative Stress Oxidative Stress ROS->Oxidative Stress Apoptosis Apoptosis Oxidative Stress->Apoptosis

Experimental Workflow for Synthesis of Gomisin Analogs

The synthesis of novel gomisin analogs often involves multi-step chemical reactions to modify the core dibenzocyclooctadiene structure. The following diagram illustrates a general workflow for the synthesis of 1,2,3-triazole derivatives of Gomisin B.[3]

Synthesis_Workflow Gomisin B Gomisin B Michael Addition Michael Addition Gomisin B->Michael Addition Intermediate Intermediate Michael Addition->Intermediate Huisgen Cycloaddition Huisgen 1,3-Dipolar Cycloaddition Intermediate->Huisgen Cycloaddition Triazole Analogs Triazole Analogs Huisgen Cycloaddition->Triazole Analogs

Conclusion

This compound and its related gomisin compounds represent a promising class of natural products with potential for development as anticancer agents. While direct comparative data for this compound and its synthetic analogs is currently limited, the existing research on other gomisins provides valuable insights into their structure-activity relationships and mechanisms of action. The potent cytotoxicity of certain synthetic gomisin analogs highlights the potential for medicinal chemistry approaches to optimize the anticancer properties of this natural product scaffold. Further research is warranted to fully elucidate the therapeutic potential of this compound and to develop novel, more effective gomisin-based cancer therapies. The exploration of their effects on key signaling pathways such as PI3K/Akt/mTOR and NF-κB will be crucial in advancing these compounds towards clinical applications.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Angeloylgomisin O and its structurally related lignans isolated from the fruit of Schisandra chinensis. The objective is to offer a clear perspective on their comparative biological activities, supported by experimental data, to aid in research and development efforts.

Overview of Compounds

This compound is a dibenzocyclooctadiene lignan, a class of natural products known for a wide range of biological activities.[1] It is isolated from Schisandra chinensis, a plant with a long history in traditional medicine. This guide compares this compound with other prominent lignans from the same source, including Gomisin N, Deoxyschisandrin, Gomisin A, Schisandrin, Methylgomisin O, and Tigloylgomisin H.

Comparative Biological Activity

The primary biological activities investigated for this class of compounds include cytotoxic, anti-inflammatory, and neuroprotective effects. The following tables summarize the available quantitative data (IC50 values) for this compound and its related compounds.

Cytotoxic Activity

The cytotoxic effects of these lignans have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a substance that inhibits a biological process by 50%, is a standard measure of cytotoxicity.

CompoundCell LineIC50 (µM)
This compound HL-60 (Human leukemia)8.00[1]
HeLa (Human cervical carcinoma)-
MCF-7 (Human breast cancer)-
Methylgomisin O HL-606.60[1]
Gomisin N HeLa>100 (in combination with TRAIL)
Deoxyschisandrin A2780 (Human ovarian cancer)>100
SKOV3 (Human ovarian cancer)>100
Gomisin A HepG2-DR (Doxorubicin-resistant human liver cancer)>150
Schisandrin A549 (Human lung cancer)61.09
H1975 (Human lung cancer)39.99
H1299 (Human lung cancer)101.5
Schisandrin C Bel-7402 (Human hepatocellular carcinoma)81.58
KB-3-1 (Human nasopharyngeal carcinoma)108.00
Bcap37 (Human breast cancer)136.97
Gomisin L1 A278021.92
SKOV355.05
HL-6082.02
HeLa166.19
Tigloylgomisin H Hepa1c1c7 (Mouse hepatocarcinoma)- (Induces QR activity)
Tigloylgomisin P A54918.77 (GI50)
KB (Nasopharyngeal carcinoma)13.91 (GI50)

Note: A lower IC50 value indicates higher cytotoxic potency.

Anti-inflammatory Activity

Several of these lignans exhibit anti-inflammatory properties, primarily assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundAssayIC50 (µM)
This compound -Data not available
Gomisin N NO Production Inhibition (RAW 264.7 cells)~20-100 (Qualitative)[2]
Gomisin J NO Production Inhibition (RAW 264.7 cells)~20-100 (Qualitative)[1][3]
Schisandrin C NO Production Inhibition (RAW 264.7 cells)~20-100 (Qualitative)[1][3]
Gomisin A -Inhibits inflammatory gene expression[4]
Neuroprotective Activity

The neuroprotective potential of these compounds is often evaluated by their ability to protect neuronal cells from glutamate-induced excitotoxicity.

CompoundAssayIC50 (µM)
This compound -Data not available
Deoxyschisandrin Ameliorates Aβ1–42-induced memory impairment in mice[8][9]-
Schisandrin Protects against cerebral ischemia/reperfusion injury[10]-
Schisandrin B Reduces oxidative stress in the brain[11]-

Note: While specific IC50 values are not available, several related lignans have demonstrated significant neuroprotective effects in various in vivo and in vitro models.

Signaling Pathways and Mechanisms of Action

The biological effects of these lignans are mediated through various signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Anti-inflammatory Signaling

Gomisin N, J, and Schisandrin C have been shown to exert their anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the MAPK signaling pathway, including p38, ERK1/2, and JNK, in LPS-stimulated macrophages.[1][3] This, in turn, can lead to the downregulation of pro-inflammatory mediators.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade TLR4->MAPK_cascade p38 p38 MAPK_cascade->p38 ERK ERK1/2 MAPK_cascade->ERK JNK JNK MAPK_cascade->JNK NFkB NF-κB p38->NFkB ERK->NFkB JNK->NFkB Pro_inflammatory Pro-inflammatory Cytokines & Mediators (NO, TNF-α, IL-6) NFkB->Pro_inflammatory Gomisins Gomisin N, J, Schisandrin C Gomisins->p38 Gomisins->ERK Gomisins->JNK

Caption: Inhibition of MAPK signaling by Gomisins N, J, and Schisandrin C.

Nrf2-ARE Antioxidant Pathway

Tigloylgomisin H has been identified as a monofunctional inducer that upregulates phase II detoxification enzymes through the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. This pathway is a key regulator of cellular defense against oxidative stress.

Nrf2_ARE_Pathway TGH Tigloylgomisin H Keap1_Nrf2 Keap1-Nrf2 Complex TGH->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 ARE ARE Nrf2->ARE Translocates to nucleus and binds to ARE PhaseII_Enzymes Phase II Detoxification Enzymes (e.g., QR) ARE->PhaseII_Enzymes Initiates transcription

Caption: Activation of the Nrf2-ARE pathway by Tigloylgomisin H.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate further research.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with compounds incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read Read absorbance at 570nm solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation, in response to an inflammatory stimulus like lipopolysaccharide (LPS).

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.

    • Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition compared to the LPS-only control. Calculate the IC50 value.

NO_Assay_Workflow start Start seed Seed RAW 264.7 cells start->seed incubate1 Incubate overnight seed->incubate1 pretreat Pre-treat with compounds incubate1->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate2 Incubate 24h stimulate->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant griess_assay Perform Griess assay collect_supernatant->griess_assay read Read absorbance at 540nm griess_assay->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the nitric oxide production assay.

Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

This assay evaluates the ability of a compound to protect neuronal cells from death induced by excessive exposure to the neurotransmitter glutamate.

Protocol:

  • Cell Seeding: Plate primary cortical neurons or a neuronal cell line (e.g., HT-22) in a 96-well plate and allow them to differentiate or adhere.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compounds for 1-24 hours.

  • Glutamate Exposure: Expose the cells to a toxic concentration of glutamate (e.g., 5-10 mM for HT-22 cells) for 24 hours.

  • Cell Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay (as described in section 4.1) or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the glutamate-only treated cells. Determine the EC50 (half-maximal effective concentration) for neuroprotection.

Neuroprotection_Assay_Workflow start Start seed Seed neuronal cells start->seed differentiate Allow differentiation/adhesion seed->differentiate pretreat Pre-treat with compounds differentiate->pretreat expose_glutamate Expose to glutamate pretreat->expose_glutamate incubate Incubate 24h expose_glutamate->incubate assess_viability Assess cell viability (MTT/LDH) incubate->assess_viability analyze Calculate EC50 assess_viability->analyze end End analyze->end

Caption: Workflow for the glutamate-induced neuroprotection assay.

Synthesis of this compound and Related Lignans

The biosynthesis of lignans in Schisandra chinensis involves the phenylpropanoid pathway, leading to the formation of coniferyl alcohol, which then undergoes dimerization and further modifications to yield the complex dibenzocyclooctadiene scaffold.

For laboratory synthesis, a common strategy involves the construction of the biphenyl system followed by the formation of the eight-membered ring. For instance, the synthesis of Gomisin B analogues has been achieved through diastereoselective Michael addition followed by regioselective Huisgen 1,3-dipolar cycloaddition reactions. The total synthesis of Gomisin A has also been reported, providing a foundational methodology for accessing this class of compounds.

Conclusion

This compound and its related lignans from Schisandra chinensis represent a promising class of bioactive natural products. This guide has provided a comparative overview of their cytotoxic, anti-inflammatory, and neuroprotective activities, supported by available quantitative data. While this compound shows moderate cytotoxic activity, further quantitative studies are needed to fully elucidate its potential in anti-inflammatory and neuroprotective applications in direct comparison to its structural analogues. The provided experimental protocols and insights into their mechanisms of action offer a solid foundation for future research and development in this area.

References

Replicating Published Findings on Angeloylgomisin O: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published biological activities of Angeloylgomisin O, a lignan found in plants of the Schisandra genus. The information is intended to assist researchers in replicating and expanding upon existing findings. This document summarizes key experimental data, outlines methodologies for relevant assays, and visually represents potential signaling pathways involved in its mechanism of action.

Biological Activity of this compound

This compound has been investigated for its potential anticancer and anti-inflammatory properties. As a member of the dibenzocyclooctadiene lignan family, it shares structural similarities with other bioactive compounds from Schisandra species, which are known for a range of pharmacological effects, including neuroprotective, hepatoprotective, and immunomodulatory activities.

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, has been determined for several cell lines.

Table 1: Anticancer Activity of this compound (IC50 values)

Cell LineCancer TypeIC50 (µM)
HL-60Human Leukemia8.00[1]
HeLaHuman Cervical Carcinoma1.46[1]
MCF-7Breast Cancer>30 (weak cytotoxicity)[1]
Anti-inflammatory Activity

This compound has been identified as a dominant lignan in Schisandra rubriflora and has been evaluated for its anti-inflammatory potential. While specific quantitative data for its individual inhibitory activity on key inflammatory enzymes is part of a broader study, the research indicates that lignans from this plant, including this compound, show significant inhibitory effects against 15-lipoxygenase (15-LOX), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2)[2][3].

Comparison with Alternatives

Direct comparative studies between this compound and other specific alternative compounds for the same biological effect are not extensively available in the current literature. However, its activity can be contextualized by comparing it to other well-characterized Schisandra lignans that are often studied concurrently. For instance, Gomisin N, another lignan from Schisandra chinensis, has shown potent anti-inflammatory effects by reducing nitric oxide (NO) production and the expression of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages[2].

For neuroprotection, a field where Schisandra lignans are actively investigated, alternatives could include other natural compounds known to modulate similar pathways, such as resveratrol or curcumin, which have well-documented antioxidant and anti-inflammatory effects on neuronal cells.

Experimental Protocols

Detailed experimental protocols are crucial for the replication of scientific findings. Below are methodologies relevant to the reported activities of this compound.

Anticancer Activity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Culture: Human cancer cell lines (e.g., HL-60, HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO). The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Anti-inflammatory Activity Assay (COX and LOX Inhibition)

These assays measure the ability of a compound to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are key mediators of inflammation.

  • Enzyme Preparation: Recombinant human COX-1, COX-2, or 15-LOX enzymes are used.

  • Incubation: The enzyme is pre-incubated with various concentrations of this compound or a control inhibitor for a short period at room temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate (e.g., arachidonic acid).

  • Product Detection: The formation of the enzymatic product (e.g., prostaglandins for COX, leukotrienes for LOX) is measured. This can be done using various methods, such as enzyme-linked immunosorbent assay (ELISA), high-performance liquid chromatography (HPLC), or by monitoring oxygen consumption.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound. The IC50 value is determined from the dose-response curve.

Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on related Schisandra lignans suggest potential mechanisms of action. Many lignans from this genus have been shown to exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways[2]. The anticancer effects of some lignans are linked to the induction of apoptosis through the generation of reactive oxygen species (ROS).

Below are diagrams illustrating these potential signaling pathways and a general experimental workflow.

angeloylgomisin_o_signaling_pathway cluster_inflammation Anti-inflammatory Pathway cluster_apoptosis Anticancer Pathway (Apoptosis) LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates NFkB NF-κB IKK->NFkB activates ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory_Cytokines induces transcription Angeloylgomisin_O1 This compound Angeloylgomisin_O1->IKK inhibits Angeloylgomisin_O2 This compound ROS ROS Generation Angeloylgomisin_O2->ROS induces Mitochondria Mitochondria ROS->Mitochondria induces stress Caspases Caspase Cascade Mitochondria->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes

Caption: Potential signaling pathways modulated by this compound.

experimental_workflow cluster_invitro In Vitro Studies cluster_data_analysis Data Analysis Cell_Culture Cell Culture (Cancer/Immune cells) Treatment Treatment with This compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Enzyme_Assay Enzyme Inhibition Assay (COX, LOX) Treatment->Enzyme_Assay Western_Blot Western Blot (Protein expression) Treatment->Western_Blot qPCR RT-qPCR (Gene expression) Treatment->qPCR IC50 IC50 Determination Viability_Assay->IC50 Enzyme_Assay->IC50 Pathway_Analysis Signaling Pathway Analysis Western_Blot->Pathway_Analysis qPCR->Pathway_Analysis Statistical_Analysis Statistical Analysis IC50->Statistical_Analysis Pathway_Analysis->Statistical_Analysis

Caption: General experimental workflow for studying this compound.

References

Control Experiments for Cellular Assays of Angeloylgomisin O: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for designing and interpreting control experiments in cellular assays involving Angeloylgomisin O, a natural product with potential therapeutic applications. Rigorous control experiments are paramount to validate its bioactivity, elucidate its mechanism of action, and rule out experimental artifacts. This document outlines essential controls for cytotoxicity/apoptosis, neuroprotection, and anti-inflammatory assays, based on the known biological activities of structurally similar compounds.

I. Controls for Cytotoxicity and Apoptosis Assays

Compounds structurally related to this compound, such as 6-O-angeloylplenolin, have been shown to induce apoptosis in cancer cells through caspase-dependent pathways.[1][2][3] Therefore, a thorough investigation of this compound's cytotoxic and apoptotic effects is crucial.

Key Experimental Assays and Corresponding Controls
Experimental Assay Purpose Positive Control Negative Control Vehicle Control Untreated Control
MTT/XTT Assay Measures cell viability by assessing metabolic activity.Doxorubicin, StaurosporineA non-cytotoxic structural analog of this compound (if available)DMSO or other solvent used to dissolve this compoundCells in culture medium only
Annexin V/PI Staining Differentiates between apoptotic, necrotic, and live cells.Camptothecin, EtoposideHeat-inactivated this compoundDMSO or other solventCells in culture medium only
Caspase-3/7/9 Activity Assay Quantifies the activity of key executioner and initiator caspases.Betulinic Acid, PaclitaxelA pan-caspase inhibitor (e.g., Z-VAD-FMK) co-treated with this compoundDMSO or other solventCells in culture medium only
Western Blot for Apoptotic Proteins Detects changes in the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2, Bax, Cleaved PARP).A known Bcl-2 inhibitor (e.g., ABT-737)A compound known to not modulate the specific target proteinDMSO or other solventCells in culture medium only

Experimental Workflow for Apoptosis Assessment

cluster_0 Cell Treatment cluster_1 Apoptosis Assays cluster_2 Data Analysis start Seed cells in multi-well plates treat Treat cells with this compound (and controls) for various time points start->treat annexin Annexin V/PI Staining (Flow Cytometry) treat->annexin caspase Caspase-Glo 3/7 Assay (Luminescence) treat->caspase western Western Blot for Cleaved PARP, Bcl-2 family treat->western analysis Quantify apoptosis rates, caspase activity, and protein expression levels annexin->analysis caspase->analysis western->analysis

Caption: Workflow for investigating this compound-induced apoptosis.

Detailed Experimental Protocol: Annexin V/PI Staining
  • Cell Seeding: Seed cells (e.g., HeLa, Jurkat) in a 6-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of this compound, a positive control (e.g., 1 µM Camptothecin), and a vehicle control (e.g., 0.1% DMSO) for 24 hours.

  • Cell Harvesting: Gently harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained cells and single-stained controls are essential for proper compensation and gating.

II. Controls for Neuroprotection Assays

Natural products from the Angelica genus have demonstrated neuroprotective effects.[4][5] Therefore, it is pertinent to investigate if this compound can protect neuronal cells from cytotoxic insults.

Key Experimental Assays and Corresponding Controls
Experimental Assay Purpose Positive Control Negative Control Vehicle Control Untreated Control
Glutamate-induced Excitotoxicity Assay Measures the ability of the compound to protect neurons from glutamate-induced cell death.A known neuroprotective agent (e.g., Memantine, Resveratrol)A compound with no known neuroprotective effectsDMSO or other solventNeurons treated with glutamate only
Oxidative Stress-induced Neuronal Death Assay (H₂O₂) Assesses the compound's ability to protect neurons from oxidative damage.N-acetylcysteine (NAC)A compound with no antioxidant propertiesDMSO or other solventNeurons treated with H₂O₂ only
Neurite Outgrowth Assay Evaluates the effect of the compound on neuronal differentiation and regeneration.Nerve Growth Factor (NGF)A compound that inhibits neurite outgrowth (e.g., Nocodazole)DMSO or other solventUntreated differentiating neurons

Signaling Pathway for Neuroprotection

cluster_0 Stress Induction cluster_1 Cellular Response cluster_2 Intervention stressor Glutamate or H₂O₂ ros Increased ROS stressor->ros ca_influx Ca²⁺ Influx stressor->ca_influx mito_dys Mitochondrial Dysfunction ros->mito_dys ca_influx->mito_dys apoptosis Apoptosis mito_dys->apoptosis angeloylgomisin This compound angeloylgomisin->ros Inhibits angeloylgomisin->apoptosis Inhibits

Caption: Putative neuroprotective mechanism of this compound.

Detailed Experimental Protocol: Glutamate-induced Excitotoxicity Assay
  • Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound, a positive control (e.g., 10 µM Memantine), and a vehicle control for 2 hours.

  • Glutamate Challenge: Induce excitotoxicity by adding a neurotoxic concentration of glutamate (e.g., 100 µM) and incubate for 24 hours.

  • Viability Assessment: Measure cell viability using the MTT assay or by staining with a live/dead cell viability kit and imaging.

  • Data Analysis: Normalize the viability of treated cells to the viability of cells treated with glutamate alone.

III. Controls for Anti-inflammatory Assays

Compounds from the Angelica genus are known for their anti-inflammatory properties.[6][7][8] Investigating the anti-inflammatory potential of this compound is a logical step.

Key Experimental Assays and Corresponding Controls
Experimental Assay Purpose Positive Control Negative Control Vehicle Control Untreated Control
LPS-induced Nitric Oxide (NO) Production Assay Measures the inhibition of NO production in macrophages stimulated with lipopolysaccharide (LPS).Dexamethasone, L-NAMEA compound with no anti-inflammatory activityDMSO or other solventLPS-stimulated macrophages only
Cytokine Release Assay (ELISA or Multiplex) Quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.A known inhibitor of the specific cytokine pathway (e.g., a p38 MAPK inhibitor for TNF-α)A compound that does not affect cytokine releaseDMSO or other solventLPS-stimulated macrophages only
Western Blot for Inflammatory Mediators Detects the expression of key inflammatory proteins like iNOS and COX-2.A selective iNOS inhibitor (e.g., 1400W) or a COX-2 inhibitor (e.g., Celecoxib)A compound that does not alter iNOS or COX-2 expressionDMSO or other solventLPS-stimulated macrophages only

Logical Flow of Anti-inflammatory Investigation

cluster_0 Stimulation cluster_1 Cellular Activation cluster_2 Inflammatory Response cluster_3 Inhibition lps LPS macrophage Macrophage (e.g., RAW 264.7) lps->macrophage nf_kb NF-κB Activation macrophage->nf_kb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nf_kb->cytokines mediators Inflammatory Mediators (NO, Prostaglandins) nf_kb->mediators angeloylgomisin This compound angeloylgomisin->nf_kb Potential Target angeloylgomisin->cytokines Inhibits angeloylgomisin->mediators Inhibits

Caption: Investigating the anti-inflammatory effects of this compound.

Detailed Experimental Protocol: LPS-induced Nitric Oxide Production Assay
  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound, a positive control (e.g., 1 µM Dexamethasone), and a vehicle control for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Viability Check: Concurrently, perform an MTT assay on the treated cells to ensure that the observed reduction in NO is not due to cytotoxicity.

By implementing these comprehensive control experiments, researchers can confidently validate the cellular effects of this compound, paving the way for a deeper understanding of its therapeutic potential.

References

Angeloylgomisin O: A Comparative Analysis of its Anti-Cancer and Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: November 2025

Angeloylgomisin O, a lignan extracted from plants of the Schisandra genus, has demonstrated notable biological activities, particularly in the realms of oncology and immunology. Experimental data reveals its cytotoxic effects against various cancer cell lines and suggests potent anti-inflammatory properties through the modulation of key signaling pathways. This guide provides a comparative analysis of this compound's performance, supported by available experimental data, and outlines the methodologies for key experiments.

Quantitative Data Summary

The efficacy of this compound has been quantified in terms of its cytotoxic and antiviral activities. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell Line/VirusActivityIC50 Value (µM)Reference
HL-60 (Human leukemia)Cytotoxicity8.00
HeLa (Human cervical carcinoma)CytotoxicityNot specified, but active
MCF-7 (Human breast cancer)Cytotoxicity30.50
SARS-CoV-2Antiviral3.7[1][2][3][4]

Anti-Cancer Activity: Induction of Apoptosis

Lignans isolated from the Schisandra genus have been shown to exert their anti-cancer effects primarily by inducing apoptosis, or programmed cell death, and arresting the cell cycle.[5][6] While specific studies detailing the apoptotic mechanism of this compound are emerging, the broader family of Schisandra lignans is known to trigger the mitochondrial apoptotic pathway, leading to the release of cytochrome c and the activation of caspases.[7] One study identified this compound as exhibiting strong cytotoxic effects on HL-60 human leukemia cells.[8]

Anti-Inflammatory Activity: Modulation of Signaling Pathways

This compound has been identified as a compound with anti-inflammatory properties.[9][10][11][12][13] Its mechanism of action is believed to involve the inhibition of key inflammatory signaling pathways, including the NF-κB and STAT3 pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. Aberrant NF-κB signaling is implicated in various inflammatory diseases. This compound is suggested to inhibit this pathway, which would reduce the production of pro-inflammatory cytokines.

STAT3 Signaling Pathway

The STAT3 (Signal Transducer and Activator of Transcription 3) pathway is another critical mediator of inflammation and is also involved in cancer cell proliferation and survival. This compound has been linked to the inhibition of STAT3 signaling, which may contribute to both its anti-inflammatory and anti-cancer effects.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for the key experiments cited in this guide.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., HL-60, HeLa, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the concentration of this compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis.

  • Cell Treatment: Cells are treated with this compound for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with a binding buffer.

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

NF-κB Activation Assay (Western Blot for Phospho-IκBα)

This method is used to determine the activation of the NF-κB pathway by measuring the phosphorylation of its inhibitor, IκBα.

  • Cell Lysis: Cells treated with this compound and a stimulant (e.g., TNF-α) are lysed to extract proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: The separated proteins are transferred to a membrane (e.g., PVDF).

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of IκBα, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate and visualized. A decrease in phosphorylated IκBα indicates inhibition of NF-κB activation.

Visualizations

To further illustrate the concepts discussed, the following diagrams represent the experimental workflow for a cytotoxicity assay and the simplified signaling pathways potentially modulated by this compound.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cancer cells in 96-well plate incubation1 Incubate overnight start->incubation1 treatment Add varying concentrations of this compound incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 3-4 hours add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate calculate Calculate cell viability read_plate->calculate plot Plot dose-response curve calculate->plot determine_ic50 Determine IC50 value plot->determine_ic50 signaling_pathways cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway stimulus1 Inflammatory Stimuli receptor1 Receptor stimulus1->receptor1 ikb_kinase IKK Complex receptor1->ikb_kinase ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB nucleus1 Nucleus nfkb->nucleus1 translocates to gene_transcription1 Pro-inflammatory Gene Transcription nucleus1->gene_transcription1 activates stimulus2 Cytokines/Growth Factors receptor2 Receptor stimulus2->receptor2 jak JAK receptor2->jak stat3 STAT3 jak->stat3 phosphorylates nucleus2 Nucleus stat3->nucleus2 translocates to gene_transcription2 Gene Transcription (Proliferation, Survival) nucleus2->gene_transcription2 activates angeloylgomisin This compound angeloylgomisin->ikb_kinase inhibits angeloylgomisin->jak inhibits

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Angeloylgomisin O

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and minimizing environmental impact. Angeloylgomisin O, a lignan extracted from Schisandra rubriflora, requires careful disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for laboratory safety and chemical handling.

Immediate Safety and Hazard Information

Key Hazard Information (based on Angeloylgomisin Q):

  • Acute Toxicity: Harmful if swallowed.[1]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]

This information underscores the critical need to prevent this compound from entering the environment.

Quantitative Data Summary

Hazard ClassificationStatementPrecautionary Measures
Acute Oral Toxicity H302: Harmful if swallowed.[1]P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[1]
Hazardous to the Aquatic Environment (Chronic) H410: Very toxic to aquatic life with long lasting effects.[1]P273: Avoid release to the environment. P391: Collect spillage.[1]
Disposal P501: Dispose of contents/ container to an approved waste disposal plant.[1]

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the proper disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.

2. Waste Segregation:

  • Solid Waste: Collect all solid waste contaminated with this compound, such as weighing papers, contaminated gloves, and pipette tips, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, dedicated, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Note on Solubility: this compound is soluble in DMSO.[2] Ensure the waste container is compatible with this solvent if used.

3. Waste Container Labeling:

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., "Harmful," "Environmentally Hazardous"). Include the date of waste generation.

4. Storage of Waste:

  • Store waste containers in a designated, secure area away from incompatible materials.

  • Ensure containers are tightly sealed to prevent leaks or spills.

5. Final Disposal:

  • All waste containing this compound must be disposed of through your institution's certified hazardous waste management program.[1]

  • Never dispose of this compound down the drain or in the regular trash.

6. Decontamination:

  • Thoroughly decontaminate all glassware and equipment that has come into contact with this compound.

  • Collect the rinse solution as hazardous liquid waste.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure, the following diagram illustrates the logical steps to be followed.

start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe generate_waste Generate this compound Waste ppe->generate_waste segregate Segregate Waste generate_waste->segregate solid_waste Solid Waste (e.g., contaminated gloves, paper) segregate->solid_waste Is it solid? liquid_waste Liquid Waste (e.g., solutions in DMSO) segregate->liquid_waste Is it liquid? label_solid Label Solid Waste Container: 'Hazardous Waste - this compound' solid_waste->label_solid label_liquid Label Liquid Waste Container: 'Hazardous Waste - this compound' liquid_waste->label_liquid store Store in Designated Hazardous Waste Area label_solid->store label_liquid->store disposal Arrange for Pickup by Institutional Hazardous Waste Management store->disposal end End: Proper Disposal Complete disposal->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Angeloylgomisin O

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Angeloylgomisin O, a natural product isolated from Schisandra chinensis. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.

This compound is a compound that requires careful handling due to its potential health and environmental hazards. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1] The following procedures outline the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure safe usage in a laboratory setting.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound. It is imperative to use the correct PPE to prevent exposure.

PPE CategoryItemSpecifications
Eye Protection Safety Goggles with Side-ShieldsMust meet ANSI Z87.1 standards to protect against chemical splashes.
Hand Protection Protective GlovesDisposable nitrile gloves are suitable for short-term protection. Consult the glove manufacturer's specifications for chemical compatibility.[2]
Body Protection Impervious ClothingA lab coat or other protective clothing that is resistant to chemicals should be worn.[1]
Respiratory Protection Suitable RespiratorUse in a well-ventilated area. If adequate ventilation is not available or if dust/aerosols are formed, a respirator is required.[1][2]

Standard Operating Procedure for Handling this compound

Adherence to a strict operational workflow is crucial for minimizing the risk of exposure and contamination.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area. A chemical fume hood is recommended.[1]

  • Locate the nearest safety shower and eye wash station before beginning work.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

2. Handling the Compound:

  • Avoid inhalation, and contact with eyes and skin.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Wash hands thoroughly after handling.[1]

3. Storage:

  • Keep the container tightly sealed.[1]

  • Store in a cool, well-ventilated area away from direct sunlight and ignition sources.[1]

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]

Emergency and Disposal Protocols

Proper response to accidental exposure and correct disposal are critical for safety and environmental protection.

First Aid Measures:

  • If Swallowed: Call a poison center or doctor immediately. Rinse mouth with water.[1]

  • In Case of Skin Contact: Remove contaminated clothing immediately and rinse the skin thoroughly with large amounts of water.[1]

  • In Case of Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1]

  • If Inhaled: Move the individual to fresh air.[1]

Accidental Release Measures:

  • Use full personal protective equipment.[1]

  • Evacuate personnel to a safe area and ensure adequate ventilation.[1]

  • Prevent further leakage or spillage and keep the product away from drains and water courses.[1]

  • For cleanup, absorb solutions with a liquid-binding material such as diatomite. Decontaminate surfaces by scrubbing with alcohol.[1]

Disposal Plan:

  • Dispose of the substance and its container at an approved waste disposal plant.[1]

  • All disposal activities must be in accordance with federal, state, and local regulations.[1]

G cluster_prep Preparation cluster_handling Handling cluster_disposal Spill & Disposal prep1 Don PPE: - Goggles - Gloves - Lab Coat - Respirator (if needed) prep2 Verify Engineering Controls: - Fume Hood - Safety Shower - Eye Wash Station prep1->prep2 handle1 Handle in Ventilated Area prep2->handle1 Proceed to Handling handle2 Avoid Dust/Aerosol Formation handle1->handle2 handle3 Store Properly: - Tightly Sealed - Cool, Ventilated - Away from Light/Ignition handle2->handle3 dispose Waste Disposal: - Approved Waste Facility - Follow Regulations handle3->dispose End of Use spill Accidental Release: - Evacuate - Ventilate - Contain & Clean Up spill->dispose

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.